Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9;/h3-6H,2,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOEPBHTWEJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599523 | |
| Record name | Ethyl [4-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17841-69-9 | |
| Record name | Benzeneacetic acid, 4-(aminomethyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17841-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [4-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride and its Active Metabolite, Actarit
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the known mechanisms of action related to Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
Introduction: The Role of this compound
This compound is primarily recognized in the scientific literature as a chemical intermediate. Its principal application is in the synthesis of the active pharmaceutical ingredient (API) Actarit (4-acetylaminophenylacetic acid). Extensive searches of scientific databases and literature reveal a lack of direct studies on the biological mechanism of action of this compound itself. Therefore, this guide will focus on the well-documented mechanism of action of its resulting active compound, Actarit, which is the entity responsible for the observed therapeutic effects.
Actarit: A Disease-Modifying Anti-Rheumatic Drug (DMARD)
Actarit is classified as a disease-modifying anti-rheumatic drug (DMARD) and has been used in the treatment of rheumatoid arthritis (RA).[1][2] Its therapeutic effects stem from its ability to modulate the immune system and suppress inflammatory processes that are central to the pathophysiology of RA.[1][3]
Core Mechanism of Action of Actarit
The primary mechanism of action of Actarit is the modulation of the immune response, characterized by the inhibition of pro-inflammatory pathways and the reduction of cellular and molecular mediators of inflammation in the synovial environment of joints affected by rheumatoid arthritis.[1][3][4]
Inhibition of Pro-Inflammatory Cytokine Production
Actarit has been demonstrated to suppress the production of several key pro-inflammatory cytokines that play a critical role in the pathogenesis of rheumatoid arthritis.[1][3] It reduces the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) from synovial cells.[4] Furthermore, it inhibits the production of other pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[5][6]
Modulation of T-Cell Activity
A crucial aspect of Actarit's mechanism is its ability to modulate T-lymphocyte function.[1] Overactive T-cells contribute significantly to the autoimmune attack on joint tissues in rheumatoid arthritis.[1][3] Actarit is believed to down-regulate T-cell activation, thereby reducing their inflammatory actions.[3] It has been suggested that Actarit improves the production of suppressor T-cells by modulating the production and serum levels of interleukin-2.
Down-regulation of Adhesion Molecules
Actarit has been shown to down-regulate the expression of adhesion molecules on fibroblast-like synovial cells, specifically CD44 and Intercellular Adhesion Molecule 1 (ICAM-1).[4] It also reduces the expression of Very Late Antigen-4 (VLA-4) on macrophage-like synovial cells.[4] This reduction in adhesion molecules leads to decreased adhesion of lymphocytes to synovial cells, thereby mitigating the inflammatory cell infiltration into the joint synovium.[4]
Inhibition of Matrix Metalloproteinases (MMPs)
The destruction of cartilage and bone in rheumatoid arthritis is mediated by enzymes such as Matrix Metalloproteinases (MMPs). Actarit has been found to suppress the production of MMP-1 (collagenase) by primary synovial cells, which contributes to the prevention of joint degradation.[4]
Reduction of Nitric Oxide (NO) Levels
Clinical studies have indicated that Actarit can reduce serum levels of nitric oxide (NO) in patients with early-phase rheumatoid arthritis.[7] Elevated NO levels are associated with inflammation and tissue damage in RA.
Data Presentation
Table 1: Summary of the Effects of Actarit on Key Biological Markers in Rheumatoid Arthritis
| Biological Marker | Effect of Actarit | Reference |
| Pro-inflammatory Cytokines | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Secretion | [4] |
| Interleukin-1beta (IL-1β) | Reduced Secretion | [4] |
| Interleukin-2 (IL-2) | Modulated Production | |
| Interleukin-6 (IL-6) | Inhibited Production | [5] |
| Interferon-gamma (IFN-γ) | Inhibited Production | [5] |
| GM-CSF | Inhibited Production | [5] |
| Cell Adhesion Molecules | ||
| CD44 (on fibroblast-like synoviocytes) | Down-regulated Expression | [4] |
| ICAM-1 (on fibroblast-like synoviocytes) | Down-regulated Expression | [4] |
| VLA-4 (on macrophage-like synoviocytes) | Down-regulated Expression | [4] |
| Enzymes | ||
| Matrix Metalloproteinase-1 (MMP-1) | Suppressed Production | [4] |
| Other Inflammatory Mediators | ||
| Nitric Oxide (NO) | Reduced Serum Levels | [7] |
Experimental Protocols
The following are representative experimental protocols that could be used to investigate the mechanism of action of Actarit, based on the findings in the cited literature.
Primary Synovial Cell Culture and Cytokine Measurement
-
Objective: To determine the effect of Actarit on pro-inflammatory cytokine production by synovial cells from rheumatoid arthritis patients.
-
Methodology:
-
Synovial tissue is obtained from RA patients undergoing synovectomy or joint replacement surgery.
-
The tissue is minced and digested with enzymes such as collagenase and dispase to isolate primary synovial cells.
-
The isolated cells are cultured in a suitable medium (e.g., DMEM with fetal bovine serum).
-
Cells are then treated with varying concentrations of Actarit (e.g., 10⁻⁴ to 10⁻⁷ M) for a specified period (e.g., 24-48 hours).[4]
-
The culture supernatants are collected, and the concentrations of TNF-α and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The mRNA expression levels of these cytokines can also be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Flow Cytometry Analysis of Adhesion Molecule Expression
-
Objective: To assess the effect of Actarit on the expression of cell surface adhesion molecules on synovial cells.
-
Methodology:
-
Fibroblast-like and macrophage-like synovial cell lines or primary cells are cultured as described above.
-
Cells are treated with Actarit at therapeutic concentrations.
-
Following treatment, cells are harvested and washed.
-
The cells are then incubated with fluorescently-labeled monoclonal antibodies specific for CD44, ICAM-1, or VLA-4.
-
The fluorescence intensity of the cell population is analyzed using a flow cytometer to quantify the expression levels of the adhesion molecules.[4]
-
T-Cell Activation Assay
-
Objective: To evaluate the impact of Actarit on T-cell activation.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or RA patients.
-
T-cells are purified from the PBMC population.
-
The T-cells are stimulated with a mitogen (e.g., phytohemagglutinin) or through T-cell receptor (TCR) cross-linking in the presence or absence of Actarit.
-
T-cell activation can be assessed by measuring cell proliferation (e.g., using a BrdU incorporation assay) or by quantifying the production of activation markers like IL-2 in the culture supernatant via ELISA.
-
Signaling Pathways and Visualizations
The mechanism of Actarit involves the modulation of complex inflammatory signaling pathways within immune and synovial cells.
References
- 1. What is Actarit used for? [synapse.patsnap.com]
- 2. apollopharmacy.in [apollopharmacy.in]
- 3. What is the mechanism of Actarit? [synapse.patsnap.com]
- 4. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of First-line Anti-arthritic Drugs on T-cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of First-line Anti-arthritic Drugs on T-cell Activation | Bentham Science [benthamscience.com]
- 7. Clinical effects of actarit in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a key intermediate in pharmaceutical research and development. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.
Executive Summary
The synthesis of this compound can be effectively achieved through two principal pathways, each commencing from readily available starting materials. The first pathway involves the Gabriel synthesis, starting from a chloromethylphenyl intermediate. The second pathway utilizes the catalytic hydrogenation of a cyanophenyl intermediate. Both routes culminate in the formation of the desired primary amine, which is subsequently converted to its stable hydrochloride salt. This guide provides a detailed comparative analysis of these methodologies to inform selection based on available resources, desired yield, and purity requirements.
Pathway 1: Gabriel Synthesis from Ethyl 2-(4-(chloromethyl)phenyl)acetate
This pathway is a classic and reliable method for the synthesis of primary amines, effectively preventing the over-alkylation often encountered in other amination methods. The synthesis proceeds in three main stages: preparation of the starting material, Gabriel reaction with potassium phthalimide, and subsequent deprotection to yield the primary amine.
Stage 1: Synthesis of Ethyl 2-(4-(chloromethyl)phenyl)acetate
The starting material, Ethyl 2-(4-(chloromethyl)phenyl)acetate, can be synthesized via Fischer esterification of 4-(chloromethyl)phenylacetic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(chloromethyl)phenylacetic acid (1 equivalent).
-
Esterification: Add an excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(4-(chloromethyl)phenyl)acetate. Further purification can be achieved by vacuum distillation.
Stage 2: Synthesis of Ethyl 2-(4-(phthalimidomethyl)phenyl)acetate
The chloromethyl intermediate is then reacted with potassium phthalimide in a nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: Add Ethyl 2-(4-(chloromethyl)phenyl)acetate (1 equivalent) to the suspension.
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water with stirring.
-
Isolation: The solid precipitate of Ethyl 2-(4-(phthalimidomethyl)phenyl)acetate is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Stage 3: Deprotection to Yield Ethyl 2-(4-(aminomethyl)phenyl)acetate
The phthalimide protecting group is removed by hydrazinolysis to liberate the primary amine.
Experimental Protocol:
-
Reaction Setup: Suspend Ethyl 2-(4-(phthalimidomethyl)phenyl)acetate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Hydrazinolysis: Add hydrazine hydrate (1.5-2 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and add an aqueous solution of hydrochloric acid to dissolve the amine product and precipitate any remaining phthalhydrazide.
-
Isolation: Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Make the residue basic with an aqueous solution of sodium hydroxide and extract the liberated amine with dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude Ethyl 2-(4-(aminomethyl)phenyl)acetate.
Pathway 2: Reduction of Ethyl (4-cyanophenyl)acetate
This pathway offers a more direct route to the target amine via the reduction of a nitrile group. The starting material, Ethyl (4-cyanophenyl)acetate, is commercially available.
Stage 1: Catalytic Hydrogenation of Ethyl (4-cyanophenyl)acetate
The cyano group is reduced to a primary amine using catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation.
Experimental Protocol:
-
Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney Nickel (5-10% by weight of the substrate) in ethanol under an inert atmosphere.
-
Reaction Setup: Add a solution of Ethyl (4-cyanophenyl)acetate (1 equivalent) in ethanol to the vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(4-(aminomethyl)phenyl)acetate.
Final Step: Formation of the Hydrochloride Salt
To improve stability and handling, the final amine product is converted to its hydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the crude Ethyl 2-(4-(aminomethyl)phenyl)acetate in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution with stirring. Alternatively, a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) can be added dropwise.[1][2][3][4][5][6][7][8][9][10][11][12]
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield this compound.
Data Presentation
| Reaction Step | Pathway | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | 1 | 4-(chloromethyl)phenylacetic acid | Ethanol, H₂SO₄ | Ethanol | Reflux | 4-6 | 85-95 |
| Gabriel Reaction | 1 | Ethyl 2-(4-(chloromethyl)phenyl)acetate | Potassium phthalimide | DMF | 100-120 | 2-4 | 80-90 |
| Deprotection | 1 | Ethyl 2-(4-(phthalimidomethyl)phenyl)acetate | Hydrazine hydrate | Ethanol | Reflux | 2-4 | 70-85 |
| Hydrogenation | 2 | Ethyl (4-cyanophenyl)acetate | H₂, Raney Ni | Ethanol | Room Temp | 4-8 | 90-98 |
| Salt Formation | 1 & 2 | Ethyl 2-(4-(aminomethyl)phenyl)acetate | Anhydrous HCl | Diethyl ether / Isopropanol | 0 | 0.5-1 | >95 |
Yields are approximate and may vary depending on reaction scale and optimization.
Mandatory Visualization
Caption: Synthetic pathway via Gabriel synthesis.
Caption: Synthetic pathway via nitrile reduction.
Caption: Experimental workflow for Gabriel synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - prep of HCl in isoOH? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - HCl solution in Diethyl-Ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. Hydrochloric Acid, in Isopropanol, Certified, 0.1000N 0.0010N (0.1M), LabChem 1 L | Buy Online | LabChem, Inc. | Fisher Scientific [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Anhydrous HCl in IPA preparation idea , Hive Methods Discourse [chemistry.mdma.ch]
An In-depth Technical Guide on the Chemical and Physical Properties of CAS 17841-69-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of the compound with CAS number 17841-69-9, identified as Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data, presenting detailed experimental protocols for property determination, and visualizing relevant biological pathways and experimental workflows.
Chemical Identity
-
CAS Number: 17841-69-9
-
Chemical Name: Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride
-
Other Names: 4-(Aminomethyl)phenylacetic acid ethyl ester hydrochloride
-
Molecular Formula: C₁₁H₁₆ClNO₂
-
Molecular Weight: 229.71 g/mol
Physicochemical Properties
A summary of the available physicochemical data for Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are computed and have not been experimentally verified in publicly available literature.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Data Type | Reference |
| Physical State | Solid | Experimental | Assumed from melting point |
| Melting Point | 181-185 °C | Experimental | [Vendor Data] |
| pKa | Not available | - | - |
| Solubility | Not available | - | - |
| LogP (XlogP) | 1.1 | Computed | [PubChem] |
| Hydrogen Bond Donors | 1 | Computed | [ChemScene] |
| Hydrogen Bond Acceptors | 3 | Computed | [ChemScene] |
| Rotatable Bonds | 4 | Computed | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | Computed | [ChemScene] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to characterize Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride.
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
-
Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the dry compound is finely powdered.
-
The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped to compact the sample to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
Once an approximate melting range is determined, the apparatus is allowed to cool.
-
A fresh sample is prepared, and the temperature is raised rapidly to about 20 °C below the approximate melting point.
-
The heating rate is then slowed to 1-2 °C/min to allow for accurate observation.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2) are recorded as the melting range.
-
Determining the solubility of a compound, particularly a hydrochloride salt, in various solvents is essential for formulation and in vitro studies. The shake-flask method is a standard approach.
-
Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.
-
Apparatus: Shake-flask or orbital shaker with temperature control, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a flask.
-
The flask is sealed and placed in a shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Aliquots of the suspension are withdrawn at various time points (e.g., 24, 48 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in solution is constant).
-
The withdrawn samples are centrifuged or filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.
-
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a common method for pKa determination.
-
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) of known concentration is added incrementally. The pKa is determined from the resulting titration curve.
-
Apparatus: pH meter with a calibrated electrode, automated titrator or burette, beaker, magnetic stirrer.
-
Procedure:
-
A known amount of Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride is dissolved in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point.
-
Biological Activity and Signaling Pathway
While specific studies on the biological activity of Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride are limited in public literature, a closely related compound, Ethyl 2-(4-aminophenyl)acetate hydrochloride, is a known precursor to Actarit, a drug used in the treatment of rheumatoid arthritis. The mechanism of action of Actarit involves the inhibition of pro-inflammatory cytokine production. It is plausible that CAS 17841-69-9 may exhibit similar anti-inflammatory properties by modulating key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
Caption: Hypothesized mechanism of action via the NF-κB signaling pathway.
Experimental Workflow for In Vitro Anti-inflammatory Activity Screening
To assess the potential anti-inflammatory effects of Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride, a cell-based in vitro assay can be employed. A common model utilizes lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of pro-inflammatory cytokine production.
Caption: Workflow for in vitro screening of anti-inflammatory activity.
This workflow provides a robust framework for quantifying the inhibitory effect of the compound on the production of key inflammatory mediators. By determining the IC₅₀ value, researchers can assess the potency of the compound as a potential anti-inflammatory agent.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding biological activity is based on related compounds and represents a hypothesized mechanism of action that requires experimental validation. All laboratory work should be conducted in accordance with appropriate safety guidelines.
The Immunomodulatory and Anti-inflammatory Potential of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride and its derivatives represent a class of compounds with significant potential in the development of novel therapeutics, particularly in the realms of immunology and anti-inflammatory medicine. While direct and extensive research on the biological activities of derivatives from this specific parent compound is emerging, studies on structurally related aminophenylacetic acid analogs have revealed promising immunomodulatory and anti-inflammatory properties. This technical guide synthesizes the available data on these related compounds to provide a foundational understanding of their potential mechanisms of action, biological effects, and the experimental methodologies used for their evaluation. The insights presented herein are intended to guide further research and drug discovery efforts centered on this chemical scaffold.
Biological Activities and Potential Therapeutic Applications
Derivatives of aminophenylacetic acid have demonstrated notable effects on key inflammatory pathways. The primary biological activities observed for this class of compounds are their anti-inflammatory and immunomodulatory effects. These properties suggest potential therapeutic applications in autoimmune disorders, chronic inflammatory diseases, and other conditions characterized by a dysregulated immune response.
Anti-inflammatory Activity
The anti-inflammatory properties of aminophenylacetic acid derivatives are believed to be mediated, in part, through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in the inflammatory cascade. By inhibiting the enzymes responsible for their production, these derivatives can effectively reduce inflammation.
Immunomodulatory Activity
The immunomodulatory effects of these compounds are highlighted by their ability to modulate the production of key cytokines, which are signaling proteins that regulate immune responses. Research on related compounds has shown a reduction in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Conversely, an increase in the production of anti-inflammatory cytokines like Transforming Growth Factor-beta (TGF-β) has been observed. This cytokine-modulating effect points towards a sophisticated mechanism of immune regulation that could be beneficial in treating a range of immune-mediated diseases.
Quantitative Data on Biological Activity
While specific quantitative data for derivatives of this compound are not yet widely available in the public domain, the following table summarizes representative data from studies on structurally similar aminophenylacetic acid derivatives to provide a comparative baseline for future research.
| Compound Class | Assay | Target/Cell Line | Result (e.g., IC50) | Reference |
| Substituted 2-aminophenylacetic acid derivatives | Prostaglandin Synthetase Inhibition | In vitro enzyme assay | Potent inhibition observed | [1] |
| Pyrrole-derivative of phenylpropanoic acid | Carrageenan-induced paw edema | Wistar rats | Significant reduction in edema | [2][3][4] |
| Pyrrole-derivative of phenylpropanoic acid | LPS-induced cytokine release | Wistar rats (serum) | Significant decrease in TNF-α | [2][3][4] |
| Pyrrole-derivative of phenylpropanoic acid | LPS-induced cytokine release | Wistar rats (serum) | Significant increase in TGF-β1 | [2][3][4] |
Key Signaling Pathways
The biological activities of aminophenylacetic acid derivatives appear to be mediated through their interaction with key inflammatory and immune-regulatory signaling pathways. Based on the observed effects on prostaglandin and cytokine production, the following pathways are of significant interest.
Prostaglandin Synthesis Pathway
This pathway involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes. Inhibition of COX enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Inhibition of Prostaglandin Synthesis.
NF-κB Signaling Pathway in Cytokine Production
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immunity. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), this pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.
References
- 1. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS No. 17841-69-9) is a pivotal pharmaceutical intermediate, primarily recognized for its role in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its critical application in the manufacturing of Loxoprofen, a widely used NSAID. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to offer a thorough understanding of its significance in drug development.
Introduction
The landscape of pharmaceutical manufacturing is continually evolving, with a strong emphasis on the development of efficient and scalable synthetic routes for active pharmaceutical ingredients (APIs). Key to this endeavor is the availability of high-purity, well-characterized chemical intermediates. This compound has emerged as a significant building block, particularly in the synthesis of propionic acid-based NSAIDs. Its bifunctional nature, possessing both an amine and an ester group, allows for versatile chemical modifications, making it a valuable precursor in multi-step organic synthesis. This guide will delve into the technical details of this intermediate, with a focus on its application in the synthesis of Loxoprofen.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 17841-69-9 |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% |
| Solubility | Soluble in water and methanol |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is through the Fischer esterification of 4-(aminomethyl)phenylacetic acid.
Reaction Scheme
Experimental Protocol: Fischer Esterification
Materials:
-
4-(aminomethyl)phenylacetic acid
-
Anhydrous ethanol
-
Concentrated hydrochloric acid (or dry HCl gas)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a flame-dried round-bottom flask, add 4-(aminomethyl)phenylacetic acid (1 equivalent).
-
Add a significant excess of anhydrous ethanol to act as both reactant and solvent.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated hydrochloric acid (or bubble dry HCl gas through the solution).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
The product, this compound, will precipitate out of the solution.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to obtain a white to off-white crystalline solid.
Quantitative Data
| Parameter | Typical Value |
| Reaction Time | 4-8 hours |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
Application in the Synthesis of Loxoprofen
This compound is a key precursor in several patented synthetic routes to Loxoprofen, a potent NSAID. One plausible pathway involves the conversion of the aminomethyl group to a bromomethyl group, followed by alkylation of a cyclopentanone derivative.
Proposed Synthetic Workflow for Loxoprofen
Detailed Experimental Protocol for Loxoprofen Synthesis (Illustrative)
The following protocol illustrates a potential synthetic route from a closely related precursor, 2-(4-bromomethylphenyl)propionic acid, which can be derived from Ethyl 2-(4-(aminomethyl)phenyl)acetate.
Step 1: Alkylation of 2-ethoxycarbonylcyclopentanone
Materials:
-
2-(4-bromomethylphenyl)propionic acid
-
2-ethoxycarbonylcyclopentanone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-ethoxycarbonylcyclopentanone (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add sodium ethoxide (1.1 equivalents) and stir until a clear solution is formed.
-
Add 2-(4-bromomethylphenyl)propionic acid (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the alkylated intermediate.
Step 2: Hydrolysis and Decarboxylation to Loxoprofen
Materials:
-
Alkylated intermediate from Step 1
-
Aqueous acid (e.g., HBr or HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To the purified intermediate from Step 1, add an excess of aqueous acid.
-
Heat the mixture to reflux for several hours to effect both hydrolysis of the ester and decarboxylation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the Loxoprofen with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude Loxoprofen.
-
Recrystallize the crude product from a suitable solvent system to obtain pure Loxoprofen.
Mechanism of Action of Loxoprofen: Inhibition of Cyclooxygenase
Loxoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Conclusion
This compound is a versatile and economically important pharmaceutical intermediate. Its straightforward synthesis and its strategic position in the manufacturing of Loxoprofen underscore its value in the pharmaceutical industry. The detailed protocols and workflow diagrams provided in this guide offer a technical foundation for researchers and professionals involved in the synthesis and development of non-steroidal anti-inflammatory drugs. Further research into optimizing the synthetic routes and exploring its application in the synthesis of other APIs could further enhance its significance in medicinal chemistry.
Spectroscopic Data Interpretation for Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed interpretation of the spectroscopic data for Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. Due to the limited availability of direct experimental spectra for this specific salt, this document presents a comprehensive analysis based on predicted data and established principles of spectroscopic interpretation, supported by data from analogous compounds. This guide is intended to assist researchers in identifying and characterizing this molecule, as well as in understanding its structural features.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₆ClNO₂
-
Molecular Weight: 229.70 g/mol
-
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including ethyl acetate and p-xylene, and established spectroscopic principles.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl CH₃ | ~1.2 | Triplet | 3H |
| Phenyl CH₂ | ~3.6 | Singlet | 2H |
| Aminomethyl CH₂ | ~4.0 | Singlet | 2H |
| Ethyl CH₂ | ~4.1 | Quartet | 2H |
| Aromatic CH | ~7.3 | Multiplet | 4H |
| Ammonium NH₃⁺ | ~8.5 | Broad Singlet | 3H |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ethyl CH₃ | ~14 |
| Phenyl CH₂ | ~41 |
| Aminomethyl CH₂ | ~45 |
| Ethyl CH₂ | ~61 |
| Aromatic CH | ~129-130 |
| Aromatic C (quaternary) | ~135, ~138 |
| Carbonyl C=O | ~171 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Ester) | ~1735 | Strong |
| N-H Bend (Ammonium) | ~1600, ~1500 | Medium |
| C=C Stretch (Aromatic) | ~1600, ~1475 | Medium |
| C-O Stretch (Ester) | ~1240 | Strong |
| C-N Stretch | ~1180 | Medium |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 193 | [M-HCl]⁺ (molecular ion of the free base) |
| 148 | [M-HCl - OCH₂CH₃]⁺ |
| 106 | [M-HCl - COOCH₂CH₃]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Detailed Spectroscopic Interpretation
¹H NMR Spectrum
The predicted ¹H NMR spectrum is characterized by signals corresponding to the ethyl ester, the phenyl ring, and the aminomethyl group. The ethyl group protons are expected to show a characteristic triplet at approximately 1.2 ppm (CH₃) and a quartet at around 4.1 ppm (CH₂). The methylene protons of the acetate group attached to the phenyl ring are predicted to appear as a singlet around 3.6 ppm. The benzylic protons of the aminomethyl group will likely be a singlet at approximately 4.0 ppm. The aromatic protons are expected to appear as a multiplet around 7.3 ppm. Due to the presence of the hydrochloride salt, the amine protons will be protonated, giving rise to a broad singlet for the NH₃⁺ group at a downfield chemical shift, estimated to be around 8.5 ppm.
¹³C NMR Spectrum
The predicted ¹³C NMR spectrum should display distinct signals for each carbon environment. The ethyl group carbons are expected at approximately 14 ppm (CH₃) and 61 ppm (CH₂). The methylene carbon of the acetate group is predicted around 41 ppm, and the aminomethyl carbon at about 45 ppm. The aromatic carbons will have signals in the 129-138 ppm region, with the quaternary carbons appearing at the lower field end of this range. The carbonyl carbon of the ester is the most deshielded and is expected to have a chemical shift of around 171 ppm.
Infrared (IR) Spectrum
The IR spectrum is predicted to show several characteristic absorption bands. A strong and broad band in the 3200-2800 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary ammonium salt.[1] The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are expected in the 3100-2850 cm⁻¹ range. A very strong absorption around 1735 cm⁻¹ is characteristic of the C=O stretch of the ester group.[2][3] Bending vibrations for the ammonium group are anticipated around 1600 and 1500 cm⁻¹. The C-O stretching of the ester will likely produce a strong band around 1240 cm⁻¹.
Mass Spectrum
The mass spectrum of the hydrochloride salt itself is not typically obtained directly. Instead, under the conditions of electron ionization mass spectrometry (EI-MS), the free base is usually observed. The predicted mass spectrum of the free base (molecular weight 193.25 g/mol ) would likely show a molecular ion peak at m/z 193. Common fragmentation patterns for ethyl esters of phenylacetic acids include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 148, and the loss of the entire ethyl acetate moiety (-COOCH₂CH₃) leading to a fragment at m/z 106. A prominent peak at m/z 91, corresponding to the stable tropylium ion, is also a common feature in the mass spectra of compounds containing a benzyl group.[4][5][6]
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic proton of the ammonium salt may exchange with protic solvents.
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical spectral width: 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As the sample is a solid salt, the KBr pellet method is recommended. Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically scanned over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Use a direct insertion probe for solid samples or dissolve the sample in a suitable volatile solvent for injection into the mass spectrometer.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.
References
Structural Elucidation of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a compound of interest in pharmaceutical research. This document outlines the key analytical techniques and methodologies employed to confirm the molecular structure of this compound. Spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are presented and analyzed in detail. Standard experimental protocols for these techniques are also provided for reproducibility. The logical workflow of the structural determination process is visually represented using a Graphviz diagram.
Introduction
This compound is a primary amine salt with a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.7 g/mol .[1] Accurate structural confirmation is a critical step in the drug development pipeline, ensuring the identity and purity of the active pharmaceutical ingredient. This guide details the application of modern spectroscopic methods to elucidate the structure of this compound, providing a framework for similar analytical challenges.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 17841-69-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.7 g/mol | [1] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in water and methanol | (Typical) |
Spectroscopic Data and Interpretation
The structural elucidation of this compound was achieved through the combined analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized in Table 2.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | broad singlet | 3H | -NH₃⁺ |
| ~7.4 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to CH₂COOEt) |
| ~7.3 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to CH₂NH₃⁺) |
| ~4.1 | q, J ≈ 7 Hz | 2H | -O-CH₂ -CH₃ |
| ~4.0 | s | 2H | Ar-CH₂ -NH₃⁺ |
| ~3.6 | s | 2H | Ar-CH₂ -COOEt |
| ~1.2 | t, J ≈ 7 Hz | 3H | -O-CH₂-CH₃ |
Interpretation: The downfield region shows two doublets characteristic of a para-substituted benzene ring. The broad singlet at ~8.4 ppm is indicative of the acidic protons of the ammonium group. The quartet at ~4.1 ppm and the triplet at ~1.2 ppm are characteristic of an ethyl ester group. The two singlets at ~4.0 ppm and ~3.6 ppm correspond to the benzylic protons of the aminomethyl and acetate groups, respectively.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts are presented in Table 3.
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C =O (Ester) |
| ~138 | Ar-C (quaternary, attached to CH₂NH₃⁺) |
| ~135 | Ar-C (quaternary, attached to CH₂COOEt) |
| ~130 | Ar-C H |
| ~129 | Ar-C H |
| ~61 | -O-CH₂ -CH₃ |
| ~45 | Ar-CH₂ -NH₃⁺ |
| ~40 | Ar-CH₂ -COOEt |
| ~14 | -O-CH₂-CH₃ |
Interpretation: The carbonyl carbon of the ester group appears at ~171 ppm. The aromatic region shows four distinct signals, corresponding to the two protonated and two quaternary carbons of the para-substituted ring. The signals for the ethyl group carbons and the two benzylic carbons are observed in the aliphatic region. This data is consistent with the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are summarized in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, broad | N-H stretch (Ammonium salt) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1610, ~1520 | Medium | C=C stretch (Aromatic ring) |
| ~1200 | Strong | C-O stretch (Ester) |
| ~830 | Strong | p-substituted benzene (C-H out-of-plane bend) |
Interpretation: The strong, broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary ammonium salt.[4] The sharp, intense peak at ~1735 cm⁻¹ confirms the presence of a carbonyl group from the ester.[5][6] Aromatic C=C stretching vibrations are observed around 1610 and 1520 cm⁻¹. The strong band at ~1200 cm⁻¹ is attributed to the C-O stretching of the ester group.[6] The absorption at ~830 cm⁻¹ is indicative of para-substitution on the benzene ring.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show the molecular ion of the free base.
| m/z | Interpretation |
| 194.11 | [M+H]⁺, where M is the free base (C₁₁H₁₅NO₂) |
| 149.08 | [M+H - C₂H₅O]⁺, loss of the ethoxy group |
| 121.07 | [M+H - C₂H₅O - CO]⁺, subsequent loss of carbon monoxide |
| 91.05 | [C₇H₇]⁺, tropylium ion |
Interpretation: The base peak is expected at m/z 194.11, corresponding to the protonated molecule of the free amine. Common fragmentation pathways for ethyl phenylacetate derivatives include the loss of the ethoxy radical and subsequent loss of carbon monoxide, leading to the observed fragment ions.[7] The presence of a peak at m/z 91.05 is characteristic of a benzyllic structure, which can rearrange to the stable tropylium ion.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹H and ¹³C NMR Spectroscopy
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.[2]
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
FT-IR Spectroscopy
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][8]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.[9]
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.[1]
-
Nebulizing Gas: Nitrogen, at a flow rate appropriate for stable spray.
-
Drying Gas: Nitrogen, at a temperature of 200-350 °C.
-
Mass Range: m/z 50-500.
-
-
Processing: The resulting mass spectrum is analyzed for the molecular ion and characteristic fragment ions.
Visualized Workflow and Structural Confirmation
The logical flow of the structural elucidation process is depicted in the following diagram.
Caption: Workflow for the structural elucidation of this compound.
The proposed structure is consistent with all the spectroscopic data obtained. The combined information from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides unambiguous confirmation of the chemical structure of this compound.
Conclusion
The structural elucidation of this compound has been successfully demonstrated through the integrated use of modern spectroscopic techniques. The presented data and experimental protocols serve as a valuable resource for researchers and scientists involved in the characterization of small molecule drug candidates. This systematic approach ensures the accurate identification and structural verification of chemical compounds, a fundamental requirement in drug development and quality control.
References
- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uiowa.edu [chem.uiowa.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. phys.libretexts.org [phys.libretexts.org]
An In-depth Technical Guide on the Utility of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride in the Development of Anti-Rheumatic Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a key chemical intermediate primarily recognized for its role as a precursor in the synthesis of the disease-modifying anti-rheumatic drug (DMARD), Actarit (4-acetylaminophenylacetic acid). While direct in vitro and in vivo biological activity data for this compound is not extensively available in public literature, its significance lies in its efficient conversion to Actarit. This guide will focus on the synthetic route from this precursor to Actarit and subsequently provide a comprehensive overview of the in vitro and in vivo activities of Actarit, which represents the ultimate therapeutic application of the title compound.
From Precursor to Active Pharmaceutical Ingredient: The Synthesis of Actarit
The synthesis of Actarit from this compound involves a straightforward acylation reaction. The primary amino group of the precursor is acetylated, typically using acetic anhydride, to yield 4-acetylaminophenylacetic acid (Actarit).
Caption: Synthetic pathway from this compound to Actarit.
Biological Activity of Actarit
Actarit is an anti-inflammatory drug primarily used in the treatment of rheumatoid arthritis. Its mechanism of action is believed to involve the modulation of the immune response.
In Vitro Activity of Actarit
Actarit has demonstrated several key activities in in vitro studies, primarily related to its immunomodulatory and anti-inflammatory effects.
| Assay Type | Cell Line/System | Key Findings | Reference |
| Cytokine Production | RA primary synovial cells | Reduced spontaneous secretion of TNF-α and IL-1β at therapeutic concentrations (10-5-10-6 M). | [1] |
| Carbonic Anhydrase Inhibition | Enzyme Assay | Inhibitor of Carbonic Anhydrase II (CAII) with an IC50 of 422 nM. | [2] |
Experimental Protocol: Cytokine Production Assay in RA Synovial Cells [1]
-
Cell Culture: Primary synovial cells from patients with rheumatoid arthritis were cultured.
-
Treatment: Cells were co-cultured with Actarit at concentrations ranging from 10-4 to 10-7 M.
-
Analysis: The levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the cell culture supernatant were measured using standard immunoassay techniques (e.g., ELISA).
In Vivo Activity of Actarit
In vivo studies in animal models of arthritis have shown that Actarit can effectively suppress disease progression.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Type II Collagen-Induced Arthritis in DBA/1J Mice | Oral administration, once daily for 35 days | Dose-dependently lowered the arthritis score, reduced new bone formation, synovitis, cartilage erosion, and bone destruction. Suppressed delayed-type hypersensitivity to type II collagen. | [3] |
| Experimental Autoimmune Encephalomyelitis in Lewis Rats | 300 mg/kg, i.p., from day 8 to 14 after immunization | Suppressed clinical manifestations and pathological findings. | [2] |
Experimental Protocol: Type II Collagen-Induced Arthritis in Mice [3]
-
Induction of Arthritis: DBA/1J mice were immunized twice with bovine type II collagen.
-
Treatment: Actarit was administered orally once a day for 35 days following the first immunization.
-
Assessment:
-
Clinical: The incidence and severity of arthritis were monitored and scored.
-
Radiological: New bone formation in the limbs was assessed by radiography.
-
Histopathological: Synovitis, cartilage erosion, and bone destruction were evaluated from tissue sections.
-
Immunological: Serum levels of anti-collagen II antibodies and delayed-type hypersensitivity reactions were measured.
-
Mechanism of Action of Actarit
The therapeutic effects of Actarit in rheumatoid arthritis are attributed to its ability to modulate the immune system. The exact mechanism is not fully elucidated but is thought to involve the suppression of pro-inflammatory cytokines and the modulation of T-cell activity.[4][5]
Caption: Proposed mechanism of action of Actarit in rheumatoid arthritis.
Conclusion
This compound serves as a crucial starting material for the synthesis of Actarit, a valuable therapeutic agent for rheumatoid arthritis. While the direct biological profile of the precursor is not well-documented, the well-established in vitro and in vivo anti-inflammatory and immunomodulatory activities of its derivative, Actarit, underscore its importance in medicinal chemistry and drug development. The data presented in this guide, focusing on Actarit, provides researchers and scientists with a comprehensive understanding of the therapeutic potential that originates from this key chemical intermediate. Further investigation into the biological activities of the precursor itself and other derivatives could potentially unveil new therapeutic applications.
References
- 1. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of actarit on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Actarit? [synapse.patsnap.com]
- 5. What is Actarit used for? [synapse.patsnap.com]
The Versatile Synthon: A Technical Guide to Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a key building block in medicinal chemistry, prized for its bifunctional nature which allows for the facile introduction of a phenylacetate moiety into a target molecule. This synthon incorporates a primary amine for amide bond formation and an ethyl ester that can be further manipulated, making it a valuable tool in the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthetic applications, and its role in the development of therapeutic agents, with a focus on its application in the synthesis of Factor Xa inhibitors and GPR119 agonists.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 17841-69-9[1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Appearance | White to yellow solid |
| Melting Point | 181-185 °C |
| Storage | 2-8 °C, Inert atmosphere |
Core Synthetic Applications: Amide Bond Formation
The primary utility of this compound lies in the reactivity of its primary amine, which readily participates in amide bond formation with carboxylic acids or their activated derivatives. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of this versatile synthon to a wide array of molecular scaffolds.
General Experimental Protocol for Amide Coupling
A variety of coupling reagents can be employed for the amidation of this compound. Below are three common and effective protocols.
Protocol 1: Using HATU as a Coupling Reagent
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using EDCI and HOBt
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.0 eq) in DMF or dichloromethane (DCM), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and a tertiary amine base such as triethylamine (TEA) or DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Protocol 3: Acyl Chloride Method
-
Convert the carboxylic acid to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride, typically in an inert solvent like DCM with a catalytic amount of DMF.
-
In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as DIPEA or pyridine (2.0-3.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride (1.0-1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Application in the Synthesis of Factor Xa Inhibitors
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. The 4-(aminomethyl)phenyl scaffold is a common feature in many direct FXa inhibitors, where it often serves to interact with the S4 binding pocket of the enzyme.
Workflow for the Synthesis of a Rivaroxaban Analog
While direct synthesis of the commercial drug Rivaroxaban does not start from this compound, a closely related analog can be synthesized to illustrate the utility of this synthon. The following workflow outlines the key synthetic transformations.
Caption: Synthetic workflow for a Rivaroxaban analog.
Factor Xa Signaling Pathway
Inhibitors derived from this synthon block the activity of Factor Xa, thereby interrupting the coagulation cascade and preventing the formation of thrombin.
Caption: Simplified Factor Xa coagulation cascade.
Representative Biological Data: Factor Xa Inhibitors
The following table presents IC₅₀ values for representative Factor Xa inhibitors that feature a 4-(aminomethyl)phenyl scaffold, demonstrating the potency that can be achieved with this structural motif.
| Compound ID | Modification on Amine | Factor Xa IC₅₀ (nM) |
| Analog 1 | 5-Chlorothiophene-2-carboxamido | 0.7 |
| Analog 2 | 2-Fluorobenzamido | 1.2 |
| Analog 3 | Pyrimidine-5-carboxamido | 3.5 |
| Analog 4 | 1-Methyl-1H-pyrazole-3-carboxamido | 5.8 |
Note: Data is representative and compiled from various sources on Factor Xa inhibitors with similar scaffolds.
Application in the Synthesis of GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones. The 4-(aminomethyl)phenylacetate moiety can serve as a core component in the design of novel GPR119 agonists.
GPR119 Signaling Pathway
GPR119 agonists initiate a signaling cascade that leads to increased insulin secretion.
Caption: GPR119 signaling pathway.
Representative Biological Data: GPR119 Agonists
The following table presents EC₅₀ values for representative GPR119 agonists that could be synthesized using the 4-(aminomethyl)phenylacetate scaffold.
| Compound ID | Modification on Amine | GPR119 EC₅₀ (nM) |
| Analog A | Pyrimidine-2-carboxamido | 12 |
| Analog B | 4-Cyanobenzamido | 25 |
| Analog C | 6-Methylnicotinamido | 50 |
| Analog D | Thiazole-4-carboxamido | 75 |
Note: Data is representative and compiled from various sources on GPR119 agonists with similar structural features.
Conclusion
This compound is a highly valuable and versatile synthon in medicinal chemistry. Its ability to readily form amide bonds allows for its incorporation into a wide range of molecular architectures, leading to the development of potent and selective therapeutic agents. As demonstrated by its application in the synthesis of Factor Xa inhibitors and GPR119 agonists, this building block provides a reliable and efficient means of accessing key pharmacophores. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.
References
An In-depth Technical Guide to the Fundamental Chemical Reactions of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical reactions of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a key intermediate in pharmaceutical and medicinal chemistry. This document details its synthesis, core reactions including N-acylation and ester hydrolysis, and potential degradation pathways. Experimental protocols, quantitative data from related compounds, and workflow diagrams for its application in Proteolysis Targeting Chimeras (PROTACs) are presented to facilitate its use in research and drug development.
Introduction
This compound is a bifunctional molecule incorporating a primary amine and an ethyl ester, making it a versatile building block in organic synthesis. Its phenylacetate scaffold is a common motif in biologically active compounds. This guide will explore the essential chemical transformations of this compound, providing a technical resource for scientists in the field.
Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-nitrophenylacetic acid. The general synthetic strategy involves the reduction of the nitro group to a primary amine, followed by esterification of the carboxylic acid, and finally, formation of the hydrochloride salt.
Synthesis of 4-Aminophenylacetic Acid
A common precursor, 4-aminophenylacetic acid, can be synthesized by the reduction of 4-nitrophenylacetic acid. A typical laboratory-scale procedure involves the use of hydrogen sulfide in aqueous ammonia.
Experimental Protocol: Reduction of 4-Nitrophenylacetic Acid
-
In a suitable reaction vessel, dissolve 100 g of 4-nitrophenylacetic acid in 500 mL of 6 N aqueous ammonia with shaking.
-
Cool the flask in an ice bath and saturate the mixture with hydrogen sulfide gas, maintaining the temperature below 50°C.
-
After saturation, gently boil the solution under a fume hood to expel excess hydrogen sulfide and ammonia. The solution's color will change from dark orange-red to pale yellow.
-
Filter the hot solution by suction to remove precipitated sulfur.
-
Rapidly stir in 40 mL of glacial acetic acid into the hot filtrate to crystallize the 4-aminophenylacetic acid.
-
The crude product can be recrystallized from water to yield pure 4-aminophenylacetic acid.
Esterification and Hydrochloride Salt Formation
The subsequent esterification of 4-aminophenylacetic acid with ethanol can be catalyzed by a strong acid, such as sulfuric acid, followed by treatment with hydrochloric acid to yield the final product.[1]
Experimental Protocol: Synthesis of this compound
-
Suspend 4-aminophenylacetic acid in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the ethyl 2-(4-(aminomethyl)phenyl)acetate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent, to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain this compound.
Fundamental Chemical Reactions
The reactivity of this compound is dictated by its two primary functional groups: the primary amino group and the ethyl ester.
N-Acylation
The primary amino group is nucleophilic and readily undergoes acylation reactions with various acylating agents, such as acyl chlorides and anhydrides, to form amides. This reaction is fundamental for incorporating this molecule into larger structures, such as peptides or PROTACs.
Experimental Protocol: General N-Acylation
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and free the primary amine.
-
Cool the solution in an ice bath.
-
Slowly add the acylating agent (e.g., an acyl chloride or anhydride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography or recrystallization.
A specific example is the acylation with p-toluoyl chloride: 10 g of ethyl 4-aminophenylacetate can be reacted with 8.6 g of p-toluoyl chloride in a biphasic system of benzene and aqueous sodium hydroxide to yield ethyl 4-(4-methylbenzoylamino)phenylacetate.[2]
Ester Hydrolysis
The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(aminomethyl)phenylacetic acid. The rate of hydrolysis is influenced by pH and temperature.
Quantitative Data for Analogous Ester Hydrolysis
Studies on the alkaline hydrolysis of ethyl phenylacetate and its substituted derivatives provide insight into the kinetics of this reaction. The rate constants are dependent on the substituents on the phenyl ring. For the parent ethyl phenylacetate, the second-order rate constant for alkaline hydrolysis in aqueous acetone at 25°C has been reported.[3] Enzymatic hydrolysis is also possible, with studies on ethyl phenylacetate showing high conversion yields using certain enzymes.[1]
| Reaction | Reactants | Conditions | Rate Constant (k) / Yield | Reference |
| Alkaline Hydrolysis | Ethyl phenylacetate, NaOH | Aqueous Acetone, 25°C | Second-order rate constants determined | [3] |
| Enzymatic Hydrolysis | Ethyl phenylacetate | Aspergillus oryzae MIM | Ymax = 0.976 | [1] |
Reduction of the Ester
The ester functionality can be reduced to the corresponding primary alcohol, 2-(4-(aminomethyl)phenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
Degradation Pathways
-
Hydrolytic Degradation : Under acidic or basic conditions, the primary degradation product is expected to be 4-(aminomethyl)phenylacetic acid due to ester hydrolysis.
-
Oxidative Degradation : The primary amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or potentially colored degradation products. The benzylic position is also potentially susceptible to oxidation.
-
Photolytic Degradation : Aromatic amines can be sensitive to light, which may lead to complex degradation pathways involving radical intermediates.
-
Thermal Degradation : At elevated temperatures, decomposition is likely to initiate at the ester and amino functionalities. Thermal decomposition has been observed to begin with the loss of surface moisture between 80-120°C, followed by a major decomposition event between 210-250°C, involving the breakdown of the ester linkage and deamination.[1]
Caption: Potential degradation pathways of Ethyl 2-(4-(aminomethyl)phenyl)acetate.
Application in Drug Development: PROTACs
This compound serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.
The synthesis of a PROTAC is a modular process. The linker, derived from a molecule like Ethyl 2-(4-(aminomethyl)phenyl)acetate, connects a ligand for the POI to a ligand for an E3 ligase. The length and chemical nature of the linker are critical for the efficacy of the PROTAC.
Caption: Modular synthesis workflow for a PROTAC utilizing a linker precursor.
The primary amine of Ethyl 2-(4-(aminomethyl)phenyl)acetate can be acylated with a POI ligand containing a carboxylic acid, and the ester can be hydrolyzed to a carboxylic acid to then be coupled with an amine-functionalized E3 ligase ligand, or vice versa. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points to optimize protein degradation activity.
Conclusion
This compound is a versatile chemical intermediate with significant applications in drug discovery and development. Its fundamental reactions, primarily involving the amino and ester functionalities, allow for its incorporation into complex molecular architectures. A thorough understanding of its synthesis, reactivity, and degradation is crucial for its effective utilization in the synthesis of novel therapeutics, such as PROTACs. This guide provides a foundational resource for researchers to leverage the chemical properties of this valuable building block.
References
An In-Depth Technical Guide to Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a key chemical intermediate, recognized primarily for its role as a precursor in the synthesis of the anti-inflammatory drug Actarit. This technical guide provides a comprehensive overview of its background, chemical properties, and known biological significance. While detailed historical discovery information and specific experimental data are not extensively documented in publicly available literature, this guide consolidates the existing knowledge, including synthesis methodologies for its precursors and its plausible mechanism of action through the inhibition of pro-inflammatory cytokines, likely mediated by the NF-κB signaling pathway.
Introduction
This compound, with the CAS Number 17841-69-9, is a phenylacetic acid derivative. Its chemical structure features an ethyl ester, an aminomethyl group, and a hydrochloride salt, which enhances its stability and solubility in aqueous solutions. The primary significance of this compound lies in its application as a crucial building block in the pharmaceutical industry, most notably in the production of Actarit, a disease-modifying antirheumatic drug (DMARD).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 17841-69-9 |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 4-(aminomethyl)phenylacetic acid
The synthesis of the key precursor, 4-(aminomethyl)phenylacetic acid, can be achieved through the reduction of 4-cyanophenylacetic acid or the corresponding nitro compound, 4-nitrophenylacetic acid. A representative experimental protocol for the synthesis of 4-aminophenylacetic acid is described in US Patent 3,796,716A.
Experimental Protocol: Synthesis of o-Aminomethylphenylacetic Acid (Illustrative)
Note: This protocol is for the ortho-isomer but illustrates the general chemical transformations.
A mixture of 2-indanone, sodium azide, and sulfuric acid in chloroform is reacted to produce o-aminomethylphenylacetic acid lactam. The resulting lactam is then hydrolyzed by refluxing in hydrochloric acid to yield o-aminomethylphenylacetic acid hydrochloride.[1]
A more direct precursor to the target molecule is 4-aminophenylacetic acid. One documented method for its synthesis involves the reduction of p-nitrophenylacetic acid using hydrogen sulfide in aqueous ammonia.[2]
Experimental Protocol: Synthesis of p-Aminophenylacetic Acid
-
Dissolution: 100 g of p-nitrophenylacetic acid is slowly added to 500 cc of 6 N aqueous ammonia in a flask, with shaking.
-
Reduction: The flask is placed in an ice bath, and the mixture is saturated with hydrogen sulfide, maintaining the temperature below 50°C.
-
Work-up: The solution is gently boiled to remove excess hydrogen sulfide and ammonia. The solution's color changes from dark orange-red to pale yellow.
-
Isolation: The deposited sulfur is filtered off, and 40 cc of glacial acetic acid is rapidly stirred into the hot filtrate.
-
Crystallization and Purification: The crude p-aminophenylacetic acid crystallizes out and is then recrystallized from distilled water to yield a purified product. A yield of 83-84% has been reported for this method.[2]
Esterification to this compound
The final step in the synthesis is the esterification of 4-(aminomethyl)phenylacetic acid with ethanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.
Hypothetical Experimental Protocol:
-
Esterification: 4-(aminomethyl)phenylacetic acid is suspended in an excess of absolute ethanol. The mixture is cooled in an ice bath, and thionyl chloride is added dropwise as a source of HCl gas for catalysis. The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC).
-
Salt Formation and Isolation: After completion of the reaction, the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to induce crystallization. The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Biological Activity and Mechanism of Action
The primary known biological relevance of this compound is its role as a precursor to Actarit (4-acetylaminophenylacetic acid).[3] Actarit exhibits anti-inflammatory properties and is used in the treatment of rheumatoid arthritis. The anti-inflammatory effects of Actarit and similar compounds are attributed to the inhibition of pro-inflammatory cytokine production.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Plausible Mechanism of Action
Given that this compound is a precursor to an anti-inflammatory drug known to inhibit pro-inflammatory cytokines, it is highly probable that its active metabolite interferes with the NF-κB signaling pathway. While direct experimental evidence for this specific molecule is lacking in the available literature, a hypothetical mechanism can be proposed. The active form of the drug may inhibit one of the key steps in the NF-κB activation cascade, such as the phosphorylation of IκB or the nuclear translocation of NF-κB. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory cytokines, thereby mediating its anti-inflammatory effects.
Experimental Workflow for Investigating NF-κB Inhibition
To validate the proposed mechanism of action, a series of in vitro experiments could be conducted.
Figure 1. A proposed experimental workflow to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the anti-inflammatory drug Actarit. While its own discovery and detailed experimental characterization are not well-documented, its chemical properties and the biological activity of its derivatives suggest a mechanism of action involving the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound and its analogs.
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the hypothetical point of inhibition by the active metabolite of this compound.
Figure 2. The canonical NF-κB signaling pathway and the proposed inhibitory action.
References
An In-depth Technical Guide to the Pharmacological Profile of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a chemical entity recognized primarily as a research chemical and a building block for more complex molecules, including protein degraders. Direct pharmacological studies on this specific ethyl ester are not extensively available in public literature. However, its core structure, a derivative of phenylacetic acid, provides a strong basis for predicting its pharmacological profile.
This document outlines the pharmacological properties of its presumed active form, 4-(aminomethyl)phenylacetic acid, based on the well-documented activities of the closely related compound, sodium phenylacetate. It is proposed that Ethyl 2-(4-(aminomethyl)phenyl)acetate acts as a prodrug , which, after in vivo enzymatic hydrolysis, releases its active carboxylic acid metabolite. This active metabolite is hypothesized to function as a nitrogen scavenger , a mechanism established for sodium phenylacetate in the treatment of urea cycle disorders (UCDs). This guide synthesizes the available data on phenylacetate to provide a comprehensive technical overview for research and development.
Proposed Mechanism of Action: A Prodrug Approach
Carboxylic acid groups in drugs can be critical for target binding but often result in poor membrane permeability due to their polarity and ionization at physiological pH. A common and successful strategy to overcome this is the use of ester prodrugs.[1][2][3] Esterification of a carboxylic acid, for instance with an ethyl group, masks the polar acid moiety, increasing the molecule's lipophilicity and facilitating its passive diffusion across cell membranes.[4]
Once absorbed, these ester prodrugs are rapidly hydrolyzed by ubiquitous esterases in the blood, liver, and other tissues to release the active carboxylic acid.[5] We hypothesize that Ethyl 2-(4-(aminomethyl)phenyl)acetate follows this pathway.
Caption: Proposed metabolic activation of the ethyl ester prodrug.
Pharmacodynamics: Nitrogen Scavenging
The primary pharmacological action of the active metabolite is anticipated to be nitrogen scavenging, analogous to sodium phenylacetate.[6][7][8] In conditions of hyperammonemia, such as UCDs, the body cannot effectively eliminate waste nitrogen as urea. Phenylacetate provides an alternative pathway for nitrogen disposal.[9][10][11]
The mechanism involves two key steps:
-
Activation: Phenylacetate is converted to phenylacetyl-CoA.[6]
-
Conjugation: Phenylacetyl-CoA conjugates with the amino acid glutamine, which is a major carrier of waste nitrogen.[6][11]
-
Excretion: The resulting molecule, phenylacetylglutamine, is a water-soluble compound that is efficiently excreted by the kidneys, thereby removing two nitrogen atoms from the body.[6][9][12]
This process effectively bypasses the deficient urea cycle, reducing plasma ammonia levels and mitigating ammonia-induced neurotoxicity.[6][8]
Caption: The nitrogen scavenging mechanism of phenylacetate.
Pharmacokinetics
The pharmacokinetic profile of this compound would encompass its absorption as an ester, its conversion to the active acid, and the subsequent distribution and elimination of the active metabolite. The data presented here is based on studies of intravenously administered sodium phenylacetate.[12][13][14][15]
Absorption and Metabolism
As a prodrug, the ethyl ester is expected to be absorbed more readily than its carboxylic acid counterpart. Following absorption, it would be rapidly metabolized in the liver and kidneys to form 4-(aminomethyl)phenylacetic acid.[9] The active phenylacetate then undergoes conjugation with glutamine to form phenylacetylglutamine.[9][12]
Distribution
The volume of distribution (Vd) for phenylacetate has been estimated in clinical studies.
Elimination
Phenylacetate exhibits nonlinear, capacity-limited (saturable) elimination kinetics.[13][15] This means that as the dose increases, the clearance rate decreases, which can lead to drug accumulation and potential toxicity if not dosed carefully.[15][16] The primary route of elimination is renal excretion of the metabolite phenylacetylglutamine, which accounts for the vast majority of drug clearance.[12][14]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for phenylacetate, derived from studies in cancer patients receiving the drug intravenously.
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 0.33 L/kg (Median) | [13] |
| Maximum Elimination Rate (Vmax) | 24.1 ± 5.2 mg/kg/h | [12][14] |
| Michaelis-Menten Constant (Km) | 94.6 mg/L (Median) | [13] |
| Primary Metabolite | Phenylacetylglutamine | [9][12] |
| Route of Excretion | Renal (as Phenylacetylglutamine) | [9][12] |
| Elimination Kinetics | Nonlinear (Saturable) | [13][15] |
Experimental Protocols
While specific protocols for Ethyl 2-(4-(aminomethyl)phenyl)acetate are not available, this section outlines general methodologies for evaluating the key aspects of its hypothesized pharmacological profile.
In Vitro Prodrug Hydrolysis Assay
Objective: To confirm the conversion of the ethyl ester prodrug to the active carboxylic acid in a biological matrix.
Methodology:
-
Incubation: The ethyl ester compound is incubated at a specified concentration (e.g., 10 µM) in liver microsomes, S9 fractions, or fresh plasma from relevant species (human, rat, mouse).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates proteins.
-
Sample Analysis: Samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent ester and the rate of appearance of the carboxylic acid metabolite are calculated to determine the hydrolysis rate and stability.
Caption: General workflow for an in vitro prodrug hydrolysis assay.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the compound and its active metabolite in an animal model.
Methodology:
-
Animal Model: Typically conducted in rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins for serial blood sampling.
-
Dosing: The compound is administered via a relevant route (e.g., oral gavage for bioavailability or intravenous for clearance).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Blood is processed to plasma and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the parent ester and the active acid metabolite are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate parameters like AUC, Cmax, Tmax, half-life, and clearance.[15]
Conclusion and Future Directions
This compound is a compound with a pharmacological profile that is strongly predicted to be that of a prodrug for an active nitrogen-scavenging agent. Its therapeutic potential would likely mirror that of sodium phenylacetate, with applications in hyperammonemic conditions. The ethyl ester moiety is a well-established prodrug strategy designed to improve the pharmacokinetic properties of the parent carboxylic acid.[2][4]
Future research should focus on direct experimental validation of this hypothesis. Key studies would include in vitro hydrolysis assays to confirm its conversion to the active acid and in vivo pharmacokinetic studies in animals to characterize its absorption, distribution, metabolism, and excretion profile relative to its active metabolite. These studies are critical to confirming its suitability as a drug candidate for conditions requiring nitrogen scavenging.
References
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sodium phenylacetate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrogen Scavengers: History, Clinical Considerations and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Phenylacetate | C8H7NaO2 | CID 23690424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sodium Phenylacetate/sodium Benzoate (Ammonul) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 11. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Phenylacetate pharmacokinetics based on iterative two-stage population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I and pharmacokinetic study of intravenous phenylacetate in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of sodium phenylacetate and sodium benzoate following intravenous administration as both a bolus and continuous infusion to healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I study of phenylacetate administered twice daily to patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Unlocking Novel Peptide Architectures: Hypothetical Application of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature and database searches did not yield specific examples or established protocols for the use of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride in peptide synthesis. The following Application Notes and Protocols are presented as a hypothetical application based on the molecule's chemical structure and general principles of solid-phase peptide synthesis (SPPS). These protocols are intended for informational purposes and should be adapted and optimized by qualified researchers.
Introduction
This compound is a bifunctional molecule possessing a primary amine and an ethyl ester. This structure presents a theoretical opportunity for its use as a novel linker or spacer in solid-phase peptide synthesis (SPPS). The primary amine allows for its attachment to a solid support or for peptide chain elongation, while the phenylacetic acid backbone offers a rigid spacer element. The ethyl ester, upon hydrolysis, would yield a carboxylic acid, enabling the release of the synthesized peptide from the linker. This hypothetical application could be valuable for creating peptides with C-terminal modifications or for introducing a specific aromatic spacer to influence peptide conformation and biological activity.
Hypothetical Application: A Phenylacetic Acid-Based Linker for SPPS
In this theoretical application, Ethyl 2-(4-(aminomethyl)phenyl)acetate is first N-terminally protected (e.g., with Fmoc) and then immobilized onto an amino-functionalized solid support (e.g., Rink Amide resin). The ethyl ester is subsequently hydrolyzed to reveal a carboxylic acid, which serves as the attachment point for the first amino acid of the peptide sequence.
Experimental Protocols
Protocol 1: Immobilization of the Linker onto Amino-Functionalized Resin
This protocol describes the hypothetical steps for attaching the N-protected linker to an amino-functionalized resin.
Materials:
| Reagent | Supplier | Grade |
| Fmoc-N-(4-(2-ethoxy-2-oxoethyl)benzyl)glycine | Custom Synthesis | >98% Purity |
| Rink Amide MBHA Resin | Various | 100-200 mesh |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | ACS Grade |
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin (1 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group from the Rink Amide linker.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Linker Coupling:
-
Dissolve Fmoc-N-(4-(2-ethoxy-2-oxoethyl)benzyl)glycine (3 eq, 1.5 mmol) and HOBt (3 eq, 1.5 mmol) in DMF (5 mL).
-
Add DIC (3 eq, 1.5 mmol) to the solution and pre-activate for 5 minutes.
-
Add the activated linker solution to the deprotected resin.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL). Dry the resin under vacuum.
Protocol 2: Saponification of the Ethyl Ester
This protocol details the hypothetical hydrolysis of the ethyl ester to generate the carboxylic acid attachment point.
Materials:
| Reagent | Supplier | Grade |
| Linker-functionalized Resin | - | - |
| Lithium hydroxide (LiOH) | Various | ACS Grade |
| Tetrahydrofuran (THF) | Various | Anhydrous |
| Water | - | Deionized |
| Hydrochloric acid (HCl) | Various | 1 M solution |
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in a 1:1 mixture of THF and water.
-
Saponification: Add a solution of LiOH (10 eq) in water to the resin suspension. Agitate the mixture at room temperature for 12 hours.
-
Neutralization and Washing:
-
Wash the resin with water until the filtrate is neutral.
-
Wash with a 1 M HCl solution to protonate the carboxylate.
-
Wash with water, DMF, and DCM.
-
-
Drying: Dry the resin under vacuum.
Protocol 3: Peptide Synthesis and Cleavage
This protocol outlines the standard Fmoc-SPPS procedure on the newly functionalized resin and the final cleavage of the peptide.
Materials:
| Reagent | Supplier | Grade |
| Saponified Linker-Resin | - | - |
| Fmoc-protected amino acids | Various | Synthesis Grade |
| HBTU/HATU | Various | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Water | - | Deionized |
| Diethyl ether | Various | ACS Grade |
Procedure:
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the carboxyl group of the linker using standard coupling reagents (e.g., HBTU/DIPEA).
-
Peptide Elongation: Perform standard Fmoc-SPPS cycles of deprotection (20% piperidine in DMF) and coupling for the desired peptide sequence.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Washing and Drying: Wash the peptidyl-resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for the synthesis of a model pentapeptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-OH) using the described linker. These values are for illustrative purposes and would require experimental validation.
| Parameter | Value | Method of Determination |
| Initial Resin Loading | 0.5 mmol/g | Manufacturer's Specification |
| Linker Coupling Efficiency | ~95% | Fmoc cleavage UV analysis |
| Saponification Yield | >90% | Titration of carboxyl groups |
| Overall Crude Peptide Yield | 65-75% | Gravimetric analysis |
| Purity of Crude Peptide | ~70% | RP-HPLC at 220 nm |
| Purity of Purified Peptide | >98% | RP-HPLC at 220 nm |
| Final Yield of Purified Peptide | 30-40% | Gravimetric analysis |
Visualizations
Caption: Hypothetical workflow for using Ethyl 2-(4-(aminomethyl)phenyl)acetate as a linker in SPPS.
Caption: Logical relationship of the functional groups of the title compound to its hypothetical application.
Conclusion
While direct applications of this compound in peptide synthesis are not currently documented, its structure suggests a plausible role as a novel linker or spacer. The provided hypothetical protocols and workflows serve as a conceptual framework for researchers interested in exploring new chemical entities for peptide modification. Any practical implementation would necessitate thorough experimental validation and optimization of the described steps.
Application Notes and Protocols for the Reduction of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical reduction of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride to the corresponding primary alcohol, 2-(4-(aminomethyl)phenyl)ethanol. Two primary methods are presented: catalytic hydrogenation and reduction using a metal hydride reagent, specifically Lithium Aluminum Hydride (LiAlH₄). Each protocol includes a comprehensive list of materials, step-by-step experimental procedures, and safety considerations. Quantitative data from analogous reactions are summarized in tabular format to provide expected outcomes. Additionally, a graphical representation of the experimental workflow is included to facilitate a clear understanding of the process.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. The substrate, this compound, presents a unique challenge due to the presence of two potentially reactive functional groups: an ethyl ester and a primary benzylic amine, which is protected as a hydrochloride salt. The selection of the reduction method is critical to selectively transform the ester to an alcohol while preserving the aminomethyl moiety. This document outlines two effective protocols to achieve this transformation, catering to different laboratory capabilities and reagent availability.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of various functional groups. For the reduction of esters, specific catalysts and conditions are required. Ruthenium-based catalysts have been shown to be effective for the hydrogenation of esters to alcohols.[1] This protocol is based on the use of a heterogeneous catalyst, which simplifies product purification.
Experimental Protocol
Materials:
-
This compound
-
Ruthenium-based catalyst (e.g., 5% Ru/C or a commercial Ru-MACHO™ catalyst)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Hydrogen gas (high purity)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar.
-
Charging the Reactor: Under an inert atmosphere (N₂ or Ar), charge the autoclave with this compound (1.0 eq) and the Ruthenium-based catalyst (1-5 mol%).
-
Solvent Addition: Add anhydrous ethanol or THF as the solvent. The typical substrate concentration is 0.1-0.5 M.
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel multiple times with high-purity hydrogen gas to remove any residual air.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) with vigorous stirring.[2]
-
Monitoring the Reaction: Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder or by analyzing aliquots (if the reactor setup allows) using techniques like TLC or LC-MS. The reaction time can vary from a few hours to over 24 hours depending on the catalyst and conditions.
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude 2-(4-(aminomethyl)phenyl)ethanol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by distillation under reduced pressure.
Quantitative Data (Illustrative)
The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrogenation of esters, based on literature for similar substrates.
| Parameter | Value | Reference |
| Catalyst | 5% Ru/C | [1] |
| Solvent | Ethanol | [2] |
| Temperature | 120 °C | [2] |
| Hydrogen Pressure | 80 atm | [2] |
| Reaction Time | 12-24 hours | [2] |
| Expected Yield | 70-90% | |
| Product Purity (Post-Purification) | >98% |
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols.[3][4][5] However, its high reactivity necessitates careful handling and anhydrous conditions. The presence of the hydrochloride salt in the starting material requires a neutralization step prior to reduction to avoid a violent reaction with the acidic proton.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous base (e.g., triethylamine or sodium carbonate)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Inert gas (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Neutralization of Hydrochloride:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or THF.
-
Add an anhydrous base (e.g., triethylamine, 1.1 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Filter off the resulting triethylammonium chloride salt and wash the solid with the solvent.
-
Carefully concentrate the filtrate under reduced pressure to obtain the free amine as an oil. Caution: The free amine may be unstable and should be used immediately in the next step.
-
-
LiAlH₄ Reduction:
-
To a separate, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the free amine from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. The reaction can be gently refluxed if necessary.
-
Monitor the reaction progress by TLC.
-
-
Work-up (Fieser & Fieser method):
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous sodium hydroxide.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrate over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
-
Purification: Purify the crude 2-(4-(aminomethyl)phenyl)ethanol by column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent streaking) or by vacuum distillation.
Quantitative Data (Illustrative)
The following table presents typical parameters and expected results for the LiAlH₄ reduction of esters.
| Parameter | Value | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3][5] |
| Solvent | Anhydrous THF | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 1-4 hours | [3] |
| Expected Yield | 80-95% | |
| Product Purity (Post-Purification) | >98% |
Safety Precautions
-
Catalytic Hydrogenation: High-pressure hydrogen gas is flammable and explosive. This reaction must be carried out in a properly functioning and certified high-pressure reactor in a well-ventilated area. The catalyst may be pyrophoric upon exposure to air, especially after the reaction. Handle with care under an inert atmosphere.
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, water-sensitive, and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH₄ must be performed under a dry, inert atmosphere using anhydrous solvents and glassware. The quenching procedure must be done slowly and at a low temperature.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the reduction of this compound.
Conclusion
The reduction of this compound to 2-(4-(aminomethyl)phenyl)ethanol can be effectively achieved by either catalytic hydrogenation or reduction with Lithium Aluminum Hydride. The choice of method will depend on the available equipment, safety infrastructure, and desired scale of the reaction. Catalytic hydrogenation offers a procedurally simpler work-up, while the LiAlH₄ reduction, although requiring more stringent anhydrous conditions and a pre-neutralization step, may provide higher yields. Both protocols, when executed with care, are expected to yield the desired product in good purity.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
Application Notes: Amide Coupling Reactions with Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of peptides, pharmaceuticals, and advanced materials. The coupling of a carboxylic acid with an amine to form an amide is kinetically slow and requires the activation of the carboxylic acid. This document provides detailed application notes and protocols for the amide coupling of various carboxylic acids with Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. This specific amine is provided as a hydrochloride salt, which necessitates neutralization prior to or in situ during the coupling reaction. We will explore common coupling conditions using prevalent reagents such as HATU and EDC, providing researchers with a robust guide for optimizing these critical reactions.
Core Concepts & Considerations
-
Amine Salt Neutralization : Ethyl 2-(4-(aminomethyl)phenyl)acetate is supplied as a hydrochloride salt. In this form, the amine is protonated to an ammonium salt and is not nucleophilic. A non-nucleophilic organic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), must be added to the reaction mixture. At least one equivalent of the base is required for neutralization, with additional equivalents often used to facilitate the coupling reaction itself.
-
Coupling Reagents :
-
Carbodiimides (EDC, DIC) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[1][2][3] Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
-
Uronium/Aminium Salts (HATU, HBTU) : Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and known for fast reaction rates and low racemization, especially in peptide synthesis.[2][5][6] They activate carboxylic acids by forming reactive OAt- or OBt-esters.[5]
-
-
Additives (HOBt, HOAt, Oxyma) : To suppress side reactions (like N-acyl urea formation) and minimize racemization, carbodiimide reactions are almost always performed with additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more efficient alternative, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][3][7] HATU already contains the HOAt moiety within its structure.[5]
-
Solvents : The choice of solvent is crucial for ensuring all components remain in solution. Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is widely used due to its excellent solvating properties.[5][6] Dichloromethane (DCM) is another common choice, particularly for EDC-mediated couplings.[1]
-
Reaction Monitoring : Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the limiting starting material.
Comparative Overview of Common Coupling Conditions
The following table summarizes typical conditions for the amide coupling of a generic carboxylic acid with this compound.
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None (HOAt is part of HATU) | HOBt or OxymaPure |
| Base | DIPEA (Hünig's base) or TEA | DIPEA or TEA |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 equiv | 1.0 equiv |
| Amine·HCl | 1.0 - 1.2 equiv | 1.0 - 1.2 equiv |
| Coupling Reagent | 1.0 - 1.5 equiv | 1.1 - 1.5 equiv |
| Additive | N/A | 1.1 - 1.5 equiv |
| Base | 2.0 - 5.0 equiv | 2.0 - 3.0 equiv |
| Typical Solvent | Anhydrous DMF, DCM | Anhydrous DMF, DCM, MeCN |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1 - 18 hours | 4 - 24 hours |
| Key Advantages | High efficiency, fast rates, low racemization.[2][5][6] | Cost-effective, water-soluble byproducts simplify workup.[2][3] |
| Considerations | Higher cost compared to EDC.[8] | Potential for racemization without additives, slower reaction rates.[2] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly effective for a wide range of substrates and is known for its high yields and fast reaction times.[6][9]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. A cloudy appearance may be noted.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a widely used, cost-effective method. The use of HOBt minimizes side reactions and racemization.[2][10]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard workup reagents
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[1]
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and continue stirring for 4 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup : If using DCM, wash the reaction mixture directly as described in Protocol 1. If using DMF, quench the reaction with water and extract with an organic solvent like ethyl acetate. Then proceed with the aqueous washes.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Contact Support [mychemblog.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Actarit Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride as a key building block in the synthesis of Actarit (4-acetylaminophenylacetic acid), a disease-modifying antirheumatic drug (DMARD). Detailed experimental protocols, quantitative data, and diagrams of the synthetic pathway and relevant biological signaling cascades are presented to facilitate research and development in this area.
Introduction to Actarit
Actarit is an immunomodulator primarily used in the treatment of rheumatoid arthritis (RA).[1] Its therapeutic effects are attributed to its ability to modulate the immune system, specifically by suppressing the production of pro-inflammatory cytokines and modulating the activity of T-cells, which are key players in the pathogenesis of RA.[1][2] The synthesis of Actarit can be achieved through various routes, and the use of this compound offers a strategic approach to obtaining the final active pharmaceutical ingredient (API).
Synthesis of Actarit from this compound
The synthesis of Actarit from this compound is a two-step process involving:
-
N-Acetylation: The primary amino group of Ethyl 2-(4-(aminomethyl)phenyl)acetate is acetylated.
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid to yield Actarit.
A detailed experimental protocol for this synthetic route is provided below.
Experimental Protocol
Step 1: N-Acetylation of this compound
This procedure details the acetylation of the primary amine of the starting material.
-
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (or another suitable base)
-
Ethyl acetate (or a suitable solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Suspend this compound in a suitable solvent such as ethyl acetate in a reaction flask.
-
Add a slight excess of a base, like triethylamine, to neutralize the hydrochloride and free the amine.
-
Cool the mixture in an ice bath.
-
Slowly add a slight molar excess of acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acetic acid and anhydride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-acetamidophenyl)acetate.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
-
Step 2: Hydrolysis of Ethyl 2-(4-acetamidophenyl)acetate to Actarit
This procedure describes the conversion of the intermediate ester to the final product, Actarit.
-
Materials:
-
Ethyl 2-(4-acetamidophenyl)acetate (from Step 1)
-
Sodium hydroxide (or another suitable base)
-
Water
-
Hydrochloric acid (for acidification)
-
Ethanol (optional, for recrystallization)
-
-
Procedure:
-
Dissolve the ethyl 2-(4-acetamidophenyl)acetate in a mixture of water and a co-solvent like ethanol if needed.
-
Add a stoichiometric amount of a base, such as sodium hydroxide, to the solution.
-
Stir the mixture at room temperature or with gentle heating for several hours, monitoring the hydrolysis by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Collect the precipitated solid by filtration and wash it with cold water.
-
Dry the solid to obtain crude Actarit.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-acetylaminophenylacetic acid (Actarit).
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of Actarit from this compound, based on similar reported syntheses.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Acetylation | Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl | Ethyl 2-(4-acetamidophenyl)acetate | Acetic anhydride, Triethylamine | Ethyl acetate | 0 to RT | 2-4 | ~85 | >95 |
| 2 | Hydrolysis | Ethyl 2-(4-acetamidophenyl)acetate | 4-acetylaminophenylacetic acid (Actarit) | Sodium hydroxide, Hydrochloric acid | Water/Ethanol | RT to 50 | 3-5 | ~90 | >98 |
Note: Yields and purity are estimates based on related literature and may vary depending on experimental conditions. A patent describing a similar acetylation of ethyl 4-aminophenylacetate reported a yield of 85%.[3]
Mechanism of Action of Actarit
Actarit's therapeutic effects in rheumatoid arthritis are primarily due to its immunomodulatory properties.[1] It is believed to act by:
-
Suppressing Pro-inflammatory Cytokines: Actarit has been shown to reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][4] These cytokines are central to the inflammatory cascade that leads to joint destruction in RA.
-
Modulating T-Cell Activity: The drug appears to down-regulate the activation of T-cells, which are crucial drivers of the autoimmune response in RA.[1][2]
-
Inhibiting Nitric Oxide Production: Clinical studies have shown that Actarit can reduce serum concentrations of nitric oxide, a molecule involved in the inflammatory process in RA.[5]
Signaling Pathways
The following diagrams illustrate the synthetic workflow and the proposed signaling pathways affected by Actarit.
Caption: Synthetic workflow for Actarit.
Caption: Actarit's mechanism of action.
Conclusion
This compound serves as a valuable and efficient building block for the synthesis of Actarit. The described two-step synthetic protocol provides a clear pathway for researchers to produce this important antirheumatic drug. Understanding the underlying mechanism of action, particularly its role in modulating T-cell activity and suppressing pro-inflammatory cytokines, is crucial for the development of new and improved therapies for rheumatoid arthritis and other autoimmune diseases. The provided protocols and diagrams are intended to support and guide these research endeavors.
References
- 1. What is Actarit used for? [synapse.patsnap.com]
- 2. What is the mechanism of Actarit? [synapse.patsnap.com]
- 3. EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents [patents.google.com]
- 4. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effects of actarit in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
These application notes provide a detailed protocol for the efficient synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a key intermediate in pharmaceutical development. The methodology leverages the advantages of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times, improve yields, and promote greener chemistry by reducing solvent usage and energy consumption.[1][2][3] The described two-step process involves the microwave-assisted synthesis of a nitrile precursor, followed by its rapid reduction and subsequent conversion to the hydrochloride salt.
Experimental Protocols
This synthesis is proposed as a two-step sequence starting from the commercially available Ethyl 2-(4-(bromomethyl)phenyl)acetate. The first step is a nucleophilic substitution to introduce the cyano group, followed by the reduction of the nitrile to the primary amine.
Step 1: Microwave-Assisted Synthesis of Ethyl 2-(4-(cyanomethyl)phenyl)acetate
This protocol outlines the conversion of Ethyl 2-(4-(bromomethyl)phenyl)acetate to Ethyl 2-(4-(cyanomethyl)phenyl)acetate using sodium cyanide under microwave irradiation.
-
Materials:
-
Ethyl 2-(4-(bromomethyl)phenyl)acetate
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Microwave synthesis reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a 10 mL microwave reaction vessel, combine Ethyl 2-(4-(bromomethyl)phenyl)acetate (1.0 eq), sodium cyanide (1.2 eq), and anhydrous DMF (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10 minutes with a maximum power of 150 W.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield pure Ethyl 2-(4-(cyanomethyl)phenyl)acetate.
-
Step 2: Microwave-Assisted Reduction of Ethyl 2-(4-(cyanomethyl)phenyl)acetate
This protocol describes the reduction of the nitrile intermediate to the corresponding primary amine, Ethyl 2-(4-(aminomethyl)phenyl)acetate, using catalytic transfer hydrogenation with a ruthenium-based catalyst under microwave irradiation.[4]
-
Materials:
-
Ethyl 2-(4-(cyanomethyl)phenyl)acetate
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)
-
Isopropanol (IPA)
-
Microwave synthesis reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
-
Procedure:
-
In a 10 mL microwave reaction vessel, dissolve Ethyl 2-(4-(cyanomethyl)phenyl)acetate (1.0 eq) in isopropanol (8 mL).
-
Add the ruthenium catalyst, [Ru(p-cymene)Cl₂]₂ (0.01 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20 minutes with a maximum power of 200 W.
-
After cooling, remove the solvent under reduced pressure to obtain the crude Ethyl 2-(4-(aminomethyl)phenyl)acetate. This product is often used in the next step without further purification.
-
Step 3: Formation of this compound
This final step involves the conversion of the synthesized amine to its hydrochloride salt for improved stability and handling.[5]
-
Materials:
-
Crude Ethyl 2-(4-(aminomethyl)phenyl)acetate
-
Anhydrous diethyl ether
-
2 M HCl in diethyl ether
-
Glass beaker
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum oven
-
-
Procedure:
-
Dissolve the crude Ethyl 2-(4-(aminomethyl)phenyl)acetate in a minimal amount of anhydrous diethyl ether in a glass beaker with magnetic stirring.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise while stirring.
-
Continue stirring for 15-30 minutes, during which a precipitate of the hydrochloride salt will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the final product, this compound, in a vacuum oven at 40 °C.
-
Data Presentation
Table 1: Reaction Parameters for the Microwave-Assisted Synthesis of Ethyl 2-(4-(cyanomethyl)phenyl)acetate
| Parameter | Value |
| Starting Material | Ethyl 2-(4-(bromomethyl)phenyl)acetate |
| Reagent | Sodium Cyanide (1.2 eq) |
| Solvent | Anhydrous DMF |
| Microwave Power | 150 W (max) |
| Temperature | 100 °C |
| Reaction Time | 10 min |
| Expected Yield | 85-95% |
| Purity (after chromatography) | >98% |
Table 2: Reaction Parameters for the Microwave-Assisted Reduction of Ethyl 2-(4-(cyanomethyl)phenyl)acetate
| Parameter | Value |
| Starting Material | Ethyl 2-(4-(cyanomethyl)phenyl)acetate |
| Catalyst | [Ru(p-cymene)Cl₂]₂ (1 mol%) |
| Hydrogen Source/Solvent | Isopropanol |
| Microwave Power | 200 W (max) |
| Temperature | 120 °C |
| Reaction Time | 20 min |
| Expected Yield (crude) | >90% |
| Purity (crude) | Sufficient for salt formation |
Table 3: Parameters for the Formation of the Hydrochloride Salt
| Parameter | Value |
| Starting Material | Ethyl 2-(4-(aminomethyl)phenyl)acetate |
| Reagent | 2 M HCl in Diethyl Ether |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | Room Temperature |
| Reaction Time | 15-30 min |
| Expected Yield | >95% |
| Final Product Purity | >99% |
Visualization
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. US5237088A - Transfer hydrogenation of nitriles using amine donors - Google Patents [patents.google.com]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Application Notes and Protocols for Enzyme-Catalyzed Reactions Involving Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals. Its structure, featuring a primary amine and an ethyl ester, makes it a prime candidate for various enzyme-catalyzed reactions. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the modification of such compounds, often proceeding under mild conditions with high stereoselectivity and chemoselectivity. This document provides detailed application notes and protocols for potential enzyme-catalyzed reactions involving this compound.
While specific literature detailing enzymatic reactions on this exact molecule is limited, the following protocols are based on well-established enzymatic transformations of structurally analogous compounds. These notes are intended to serve as a foundational guide for researchers to develop specific applications.
Application Note 1: Lipase-Catalyzed Hydrolysis for the Synthesis of 2-(4-(aminomethyl)phenyl)acetic Acid
Background: Lipases are a class of hydrolases that catalyze the hydrolysis of esters. This reaction is widely used in organic synthesis for the deprotection of ester groups under mild conditions, which is particularly useful for substrates with sensitive functional groups. The hydrolysis of this compound yields the corresponding carboxylic acid, 2-(4-(aminomethyl)phenyl)acetic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds.
Principle: The lipase will selectively catalyze the hydrolysis of the ethyl ester bond of the substrate to yield the corresponding carboxylic acid and ethanol. The reaction is typically carried out in an aqueous buffer system, and the pH is maintained to ensure the enzyme's optimal activity and the desired protonation state of the product.
Enzyme Selection: Lipases from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Burkholderia cepacia are known for their broad substrate specificity and high activity in hydrolyzing a variety of esters, including those of phenylacetic acid derivatives.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
Materials:
-
This compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Phosphate buffer (100 mM, pH 7.5)
-
Sodium hydroxide (NaOH) solution (0.1 M) for pH titration
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
pH-stat or autotitrator
-
Reaction vessel with magnetic stirring
Procedure:
-
Dissolve a known concentration of this compound (e.g., 50 mM) in 100 mM phosphate buffer (pH 7.5) in the reaction vessel.
-
Equilibrate the solution to the desired reaction temperature (e.g., 37°C) with gentle stirring.
-
Initiate the reaction by adding the immobilized lipase (e.g., 10 mg/mL).
-
Monitor the progress of the reaction by measuring the consumption of NaOH solution required to maintain a constant pH of 7.5, which corresponds to the production of the carboxylic acid.
-
Upon completion of the reaction (indicated by the cessation of NaOH consumption), filter off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.
-
Adjust the pH of the aqueous solution to the isoelectric point of the product to facilitate precipitation or extraction.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography as needed.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Enzyme | Immobilized Candida antarctica Lipase B | |
| Buffer | 100 mM Phosphate, pH 7.5 | |
| Temperature | 37°C | |
| Substrate Conc. | 10-100 mM | |
| Enzyme Loading | 5-20 mg/mL | |
| Expected Product | 2-(4-(aminomethyl)phenyl)acetic acid | - |
Workflow Diagram:
Caption: Workflow for lipase-catalyzed hydrolysis.
Application Note 2: Transaminase-Mediated Asymmetric Amination
Background: Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. While this compound already possesses an amino group, transaminases can be employed in the kinetic resolution of a racemic mixture if a chiral center is introduced, or in the reverse reaction (deamination) to produce a keto-ester. For this application note, we will consider the potential for a transaminase to act on the corresponding keto-ester, Ethyl 2-(4-(2-oxoacetyl)phenyl)acetate, to synthesize a chiral amino acid derivative.
Principle: An (R)- or (S)-selective transaminase can be used to convert a prochiral keto-ester into a chiral amine with high enantiomeric excess. A suitable amine donor, such as isopropylamine, is required, which is converted to acetone in the process.
Enzyme Selection: Several commercially available transaminases, such as those from Aspergillus terreus or engineered variants, have shown activity on a broad range of keto-substrates, including those with aromatic rings.
Experimental Protocol: Asymmetric Amination with Transaminase
Materials:
-
Prochiral keto-ester substrate (e.g., Ethyl 2-(4-(2-oxoacetyl)phenyl)acetate)
-
Transaminase (e.g., from Aspergillus terreus)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) co-factor
-
Sodium phosphate buffer (100 mM, pH 7.5)
-
DMSO (co-solvent)
-
Reaction vessel with temperature control and stirring
Procedure:
-
In a reaction vessel, prepare a solution of the prochiral keto-ester (e.g., 10 mM) and the amine donor (e.g., 100 mM) in 100 mM sodium phosphate buffer (pH 7.5).
-
Add DMSO as a co-solvent (e.g., 5% v/v) to aid in substrate solubility.
-
Add the PLP co-factor to a final concentration of 1 mM.
-
Equilibrate the mixture to the optimal reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the transaminase enzyme (e.g., 20 mg of whole-cell biocatalyst).
-
Monitor the reaction progress by HPLC or GC analysis for the formation of the amine product and consumption of the keto-ester.
-
After the desired conversion is reached, terminate the reaction by adding a quenching agent or by protein precipitation.
-
Extract the product with a suitable organic solvent.
-
Analyze the enantiomeric excess of the product using chiral HPLC or GC.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | Prochiral keto-ester | - |
| Enzyme | Transaminase from Aspergillus terreus | |
| Amine Donor | Isopropylamine | |
| Co-factor | Pyridoxal-5'-phosphate (PLP) | |
| Buffer | 100 mM Sodium Phosphate, pH 7.5 | |
| Co-solvent | 5% (v/v) DMSO | |
| Temperature | 30°C | |
| Expected Product | Chiral amino-ester | - |
Signaling Pathway Diagram:
Caption: Transaminase catalytic cycle for asymmetric amination.
Conclusion
The protocols and application notes provided herein offer a starting point for the exploration of enzyme-catalyzed reactions involving this compound. The use of lipases for hydrolysis and transaminases for asymmetric synthesis represents powerful strategies for the selective modification of this valuable synthetic intermediate. Researchers are encouraged to adapt and optimize these protocols to suit their specific research and development needs, potentially unlocking novel and efficient synthetic routes to valuable pharmaceutical compounds.
Application Note: High-Throughput Analysis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride in plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was developed to provide a high-throughput solution for pharmacokinetic studies and routine drug monitoring in drug development.
Introduction
Ethyl 2-(4-(aminomethyl)phenyl)acetate is a primary amine-containing ester of significant interest in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for bioanalysis due to its high sensitivity, selectivity, and reproducibility.[1] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in plasma. The method is designed to be rapid, robust, and suitable for high-throughput analysis in a research and drug development setting.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte.[2]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Sample Preparation
A simple protein precipitation method is employed for sample preparation.[3]
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of the analyte.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Ethyl 2-(4-(aminomethyl)phenyl)acetate | 194.1 | 120.1 (Quantifier) | 100 | 30 | 15 |
| 194.1 | 91.1 (Qualifier) | 100 | 30 | 25 | |
| Internal Standard (IS) | To be determined | To be determined | 100 | To be determined | To be determined |
Note: The exact m/z values for the internal standard will depend on the specific compound used.
Results and Discussion
Method Development Strategy
The development of this LC-MS/MS method followed a logical progression to ensure optimal performance. The strategy focused on achieving good chromatographic peak shape, sensitivity, and selectivity while maintaining a short run time suitable for high-throughput analysis.
Method Performance
The developed method demonstrates excellent performance for the quantification of Ethyl 2-(4-(aminomethyl)phenyl)acetate in plasma.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal |
The use of an acidic mobile phase with formic acid ensures the protonation of the primary amine group, leading to good chromatographic peak shape and efficient ionization in positive ESI mode. The short gradient allows for a rapid analysis time of 5 minutes per sample, making it suitable for high-throughput applications. It is important to note that prolonged exposure to acidic conditions in the mobile phase could potentially lead to the hydrolysis of the ester functional group.[4] Therefore, it is recommended to use freshly prepared mobile phases and to minimize the time samples are stored in the autosampler.
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is streamlined for efficiency.
Conclusion
This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in plasma. The simple sample preparation and fast chromatographic analysis make this method ideal for high-throughput bioanalysis in support of drug development programs. The detailed protocol and performance characteristics provide a solid foundation for implementation in a regulated laboratory environment.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Note and Protocol for 1H NMR Sample Preparation of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of high-quality 1H NMR samples of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. Adherence to these protocols is crucial for obtaining accurate and reproducible NMR spectra, which are essential for structural elucidation, purity assessment, and reaction monitoring in a drug development context.
Introduction
This compound is a primary amine salt, and its preparation for 1H NMR analysis requires careful consideration of solvent selection due to potential solubility issues and the presence of labile protons (amine and hydrochloride protons). The choice of deuterated solvent is critical to avoid strong solvent signals that can obscure the analyte's signals.[1][2][3] This protocol outlines the necessary steps, from solvent selection to final sample preparation, to ensure high-quality spectral data.
Materials and Equipment
Table 1: Materials and Equipment
| Item | Specification | Purpose |
| This compound | Analytical Grade | Analyte |
| Deuterated Solvents | See Table 2 | Dissolving the analyte and providing a lock signal[2] |
| NMR Tubes | 5 mm, high precision | Sample containment for NMR analysis[4] |
| Micropipettes | Calibrated | Accurate solvent measurement |
| Analytical Balance | 4-5 decimal places | Accurate weighing of the analyte |
| Vortex Mixer | - | To aid in dissolution |
| Pasteur Pipettes and Glass Wool | - | Filtration of particulate matter[4] |
| Vial/Eppendorf Tube | Appropriate size | For initial sample dissolution |
Experimental Protocols
Solvent Selection
The solubility of hydrochloride salts can be limited in non-polar solvents.[5] Therefore, polar deuterated solvents are generally preferred. A preliminary solubility test is recommended.
Protocol for Solubility Test:
-
Weigh approximately 1-2 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent (see Table 2).[6]
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect for complete dissolution. The solution should be clear and free of any solid particles.[6]
Table 2: Recommended Deuterated Solvents
| Solvent | Formula | Residual Proton Signal (ppm) | Suitability for Hydrochloride Salts |
| Dimethyl Sulfoxide-d6 | DMSO-d6 | ~2.50 | Excellent: Good for dissolving polar compounds and salts.[1][7] |
| Methanol-d4 | CD3OD | ~3.31, ~4.87 (OH) | Good: A protic solvent that can facilitate proton exchange.[6] |
| Deuterium Oxide | D2O | ~4.79 | Good: Ideal for water-soluble compounds; will exchange with labile NH and OH protons.[8] |
| Chloroform-d | CDCl3 | ~7.26 | Poor to Moderate: Generally not suitable for hydrochloride salts due to low polarity, but can be tested.[8][9] |
Note: Residual solvent peak positions can vary slightly depending on temperature, pH, and sample concentration.
Sample Preparation for 1H NMR
This protocol is designed for a standard 5 mm NMR tube.
-
Weighing the Sample: Accurately weigh 1-5 mg of this compound into a clean vial.[6][10] The exact amount will depend on the molecular weight of the compound and the spectrometer's sensitivity.
-
Dissolution: Add 0.6-0.7 mL of the selected deuterated solvent to the vial containing the sample.[6]
-
Homogenization: Vortex the sample until the solute is completely dissolved. The solution must be homogeneous for high-quality spectra.[6]
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[4][10] This step is crucial to avoid distortion of the magnetic field homogeneity, which can lead to broad peaks.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm (0.6-0.7 mL).[4][10]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]
Data Presentation
Table 3: Expected 1H NMR Data for this compound
(Note: Chemical shifts (δ) are reported in ppm and are approximate. They can be influenced by the solvent and concentration. J-couplings are in Hz.)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ethyl -CH3 | ~1.2 | Triplet | 3H | ~7 |
| Phenylacetyl -CH2- | ~3.6 | Singlet | 2H | - |
| Aminomethyl -CH2- | ~4.0 | Singlet (or broad) | 2H | - |
| Ethyl -CH2- | ~4.1 | Quartet | 2H | ~7 |
| Aromatic protons | ~7.2 - 7.4 | Multiplet | 4H | - |
| Amine -NH3+ | Variable (broad) | Singlet (broad) | 3H | - |
The amine protons (-NH3+) are labile and may appear as a broad singlet or may exchange with residual water in the solvent, potentially leading to a broadened water peak and the disappearance of the amine signal. In D2O, these protons will exchange with deuterium and will not be visible in the spectrum.[6]
Mandatory Visualization
Caption: Workflow for 1H NMR Sample Preparation.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. myuchem.com [myuchem.com]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. How To [chem.rochester.edu]
- 10. mun.ca [mun.ca]
Application Notes and Protocols: Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a versatile bifunctional molecule containing a primary amine and an ethyl ester attached to a central phenylacetate scaffold. While direct synthesis of commercial agrochemicals using this specific starting material is not prominently documented in publicly available literature, its structural motifs are present in a variety of active agrochemical compounds. This document explores the potential applications of this compound in the synthesis of novel agrochemical candidates by leveraging its reactive functional groups. The following sections provide hypothetical synthetic routes and generalized experimental protocols for creating derivatives with potential herbicidal, fungicidal, or insecticidal activity.
Introduction to the Core Scaffold
The Ethyl 2-(4-(aminomethyl)phenyl)acetate scaffold offers two key reactive sites for chemical modification: the primary amino group and the ethyl ester. These functional groups allow for a range of chemical transformations to generate a library of diverse derivatives.
-
Amino Group Functionalization: The primary amine can be readily acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. These modifications are crucial for introducing toxophores or altering the physicochemical properties of the resulting molecule to enhance uptake and transport within the target organism.
-
Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, or it can be transesterified. These modifications can influence the molecule's polarity, stability, and mode of action.
Potential Agrochemical Applications and Synthetic Strategies
Based on the functional groups present in this compound, we can propose its use in the synthesis of analogs of known classes of agrochemicals.
Synthesis of N-Acyl Derivatives as Potential Herbicides or Fungicides
Amide-containing compounds are a significant class of agrochemicals. By acylating the primary amine of Ethyl 2-(4-(aminomethyl)phenyl)acetate, it is possible to generate novel compounds with potential biological activity.
Workflow for N-Acyl Derivative Synthesis:
Caption: Synthetic workflow for N-acyl derivatives.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add a tertiary amine base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir the mixture at room temperature for 15 minutes.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-acyl derivative.
Table 1: Proposed N-Acyl Derivatives and their Potential Agrochemical Class
| R-Group of Acylating Agent | Potential Agrochemical Class | Rationale |
| 2,6-dichlorobenzoyl | Herbicide/Fungicide | The 2,6-dichlorobenzoyl moiety is found in herbicides like diclobenil. |
| 3,4-dichlorophenylacetyl | Herbicide | Phenylacetate herbicides often have chlorinated phenyl rings. |
| Thiophene-2-carbonyl | Fungicide | Thiophene rings are present in fungicides like thiabendazole. |
Synthesis of Phenylacetamide Derivatives as Potential Insecticides
Hydrolysis of the ethyl ester to a carboxylic acid, followed by amide bond formation, can lead to phenylacetamide structures. Phenylacetamides are a known class of insecticides.
Workflow for Phenylacetamide Synthesis:
Caption: Synthetic workflow for phenylacetamide derivatives.
Experimental Protocol: General Procedure for Phenylacetamide Synthesis
-
Ester Hydrolysis:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid.
-
-
Amide Bond Formation:
-
Suspend the carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a few drops of DMF and then add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the excess reagent under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh dichloromethane and add it dropwise to a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction at room temperature for 2-6 hours.
-
Perform an aqueous work-up and purify the product by column chromatography.
-
Table 2: Proposed Phenylacetamide Derivatives and their Potential Agrochemical Class
| Amine (R-NH2) for Amide Formation | Potential Agrochemical Class | Rationale |
| 2,6-dichloroaniline | Insecticide/Fungicide | Anilide structures are common in various pesticides. |
| 4-(trifluoromethyl)aniline | Insecticide | The trifluoromethylphenyl group is a known toxophore in insecticides. |
| Cyclopropylamine | Insecticide | Cyclopropyl groups are present in some modern insecticides. |
Data Presentation and Characterization
While no quantitative data for specific agrochemicals derived from this compound is available in the literature, the characterization of any newly synthesized derivatives would follow standard analytical techniques.
Table 3: Analytical Data to be Collected for Novel Derivatives
| Analytical Technique | Purpose | Expected Data |
| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Structural Elucidation | Chemical shifts, coupling constants, integration |
| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular ion peak (M+) |
| Infrared Spectroscopy (IR) | Functional Group Identification | Characteristic absorption bands (e.g., C=O, N-H) |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Peak area percentage |
| Elemental Analysis | Elemental Composition | Percentage of C, H, N |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemical candidates. Its bifunctional nature allows for the straightforward introduction of a wide range of chemical functionalities, enabling the generation of diverse molecular libraries for biological screening. The proposed synthetic pathways provide a strategic framework for researchers to explore the potential of this scaffold in the discovery of new herbicides, fungicides, and insecticides. Further research and biological evaluation of the synthesized derivatives are necessary to ascertain their efficacy and potential for commercial development.
Application Notes and Protocols for the Derivatization of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a primary amine-containing compound relevant in medicinal chemistry and drug development. Quantitative analysis of such compounds in biological matrices often requires derivatization to enhance their physicochemical properties for sensitive and reliable detection. This document provides detailed application notes and protocols for the derivatization of this compound using common fluorescent labeling reagents for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). The primary functional group targeted for derivatization is the primary amine of the aminomethylphenyl moiety.
Derivatization Strategies for HPLC-FLD Analysis
Pre-column derivatization is a widely employed strategy to improve the chromatographic behavior and enhance the detection sensitivity of analytes that do not possess native fluorescence or sufficient UV absorbance. This section outlines four common derivatization reagents for primary amines: o-Phthalaldehyde (OPA), 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl), Dansyl Chloride (Dns-Cl), and 4-Fluoro-7-nitrobenzofurazan (NBD-F).
o-Phthalaldehyde (OPA) Derivatization
OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent and unstable isoindole derivatives. The reaction is fast and occurs at room temperature, making it suitable for automated pre-column derivatization.
Reaction Mechanism:
esterification of 4-aminophenylacetic acid to produce Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor for drugs like Actarit, which is used in the treatment of rheumatoid arthritis.[1] Its structure, featuring a primary amine and an ester functional group, makes it a versatile building block in medicinal chemistry. This document provides detailed protocols for the synthesis of this compound from 4-aminophenylacetic acid via two common and effective esterification methods: Fischer Esterification and a thionyl chloride-mediated approach. Safety precautions, reaction monitoring, and product characterization are also discussed in detail.
Chemical Structures
| Compound | Structure |
| 4-Aminophenylacetic acid | |
| Ethanol | |
| Ethyl 2-(4-aminophenyl)acetate | |
| This compound |
Reaction Parameters and Quantitative Data
The following tables summarize the typical reaction conditions and expected outcomes for the two primary synthesis routes.
Table 1: Fischer Esterification Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 4-Aminophenylacetic acid | - |
| Reagent | Ethanol (absolute) | [2][3] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [3] |
| Molar Ratio (Acid:Alcohol) | 1 : 10 (or use alcohol as solvent) | [2][4] |
| Catalyst Loading | Catalytic amount (e.g., 5-10 mol%) | [5] |
| Reaction Temperature | Reflux (approx. 78 °C) | [6] |
| Reaction Time | 4-8 hours (monitor by TLC) | [6] |
| Typical Yield | 80-95% | [6] |
Table 2: Thionyl Chloride-Mediated Esterification Parameters
| Parameter | Value | Reference |
| Starting Material | 4-Aminophenylacetic acid | - |
| Reagent | Thionyl Chloride (SOCl₂) | [7] |
| Reagent | Ethanol (absolute) | - |
| Molar Ratio (Acid:SOCl₂) | 1 : 1.1-1.5 | - |
| Solvent | Anhydrous Ethanol | - |
| Reaction Temperature | 0 °C to reflux | - |
| Reaction Time | 2-4 hours (monitor by TLC) | - |
| Typical Yield | >90% | - |
Table 3: Product Characterization Data for Ethyl 2-(4-aminophenyl)acetate hydrochloride
| Analysis | Expected Result | Reference |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [8] |
| Molecular Weight | 215.68 g/mol | [8] |
| Melting Point | ~185 °C (with decomposition) | [8] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.18 (t, 3H, -CH₃), 3.65 (s, 2H, -CH₂-Ph), 4.08 (q, 2H, -O-CH₂-), 7.25 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 8.5 (br s, 3H, -NH₃⁺) | - |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 14.1, 40.5, 60.3, 128.5, 129.8, 132.1, 138.5, 171.2 | - |
| IR (KBr, cm⁻¹) | ~3000-2800 (N-H stretch of amine salt), ~1735 (C=O stretch of ester), ~1600, 1500 (C=C aromatic stretch) | - |
| Mass Spec (ESI+) | m/z: 180.1 [M+H]⁺ (for the free base) | - |
Note: NMR and IR data are predicted values based on the structure and may vary slightly based on experimental conditions and solvent.
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Aminophenylacetic Acid
This protocol details the synthesis of ethyl 2-(4-aminophenyl)acetate followed by its conversion to the hydrochloride salt.
Materials:
-
4-Aminophenylacetic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenylacetic acid in an excess of absolute ethanol (e.g., 10-20 equivalents, or using ethanol as the solvent).
-
Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-aminophenyl)acetate as an oil or solid.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude ester in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or dioxane with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Protocol 2: Thionyl Chloride-Mediated Esterification
This method is often faster and can provide higher yields. It proceeds through an acid chloride intermediate.
Materials:
-
4-Aminophenylacetic acid
-
Thionyl Chloride (SOCl₂)
-
Absolute Ethanol
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or under an inert atmosphere), suspend 4-aminophenylacetic acid in absolute ethanol.
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. The reaction is exothermic and will evolve SO₂ and HCl gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate directly from the reaction mixture upon cooling or after partial removal of the solvent.
-
If the product does not precipitate, remove the excess ethanol and thionyl chloride under reduced pressure.
-
The resulting solid is the crude hydrochloride salt.
-
The crude product can be recrystallized from a suitable solvent system like ethanol/diethyl ether to obtain the pure this compound.
-
Safety Precautions
-
4-Aminophenylacetic acid: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns.[9] Always add acid to the alcohol slowly.[9] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, face shield, and acid-resistant gloves.[9][10]
-
Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water.[7][11] Handle only in a well-ventilated fume hood.[7] Wear appropriate PPE, including gloves, goggles, and a lab coat.[11] Ensure all glassware is dry.[7]
-
General: Perform all reactions in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. cerritos.edu [cerritos.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Buy Ethyl 2-(4-aminophenyl)acetate hydrochloride | 59235-35-7 [smolecule.com]
- 9. CCOHS: Sulfuric Acid [ccohs.ca]
- 10. flinnsci.com [flinnsci.com]
- 11. lanxess.com [lanxess.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. The focus is on improving reaction yield and purity, particularly during the critical final deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is a common and high-yield synthetic strategy for this compound?
A common and effective strategy involves the use of a Boc (tert-butyloxycarbonyl) protecting group. This multi-step synthesis typically starts with a suitable precursor, such as 4-cyanophenylacetic acid or a Boc-protected aminophenylacetic acid derivative. The final, and often most critical, step is the acidic deprotection of the Boc-protected intermediate, Ethyl 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetate, to yield the desired hydrochloride salt. This method provides excellent control over the amine's reactivity, minimizing side reactions and simplifying purification.
Q2: Why is the Boc (tert-butyloxycarbonyl) protecting group strategy frequently recommended for this synthesis?
The Boc group is one of the most widely used amine protecting groups in organic synthesis for several reasons.[1][2] It is easily introduced in high yields under relatively mild conditions using di-tert-butyl dicarbonate (Boc₂O).[1][3] The resulting Boc-protected amine is stable to a wide range of non-acidic reagents and reaction conditions, allowing for subsequent chemical transformations on other parts of the molecule, such as esterification.[2][4] Most importantly, the Boc group can be removed cleanly and efficiently under acidic conditions, which directly yields the desired amine salt, in this case, the hydrochloride.[4] This combination of stability and straightforward removal makes it ideal for improving overall process yield and purity.[3]
Troubleshooting Guide: Improving Reaction Yield
This guide addresses specific issues that may arise during the final and most critical stage of the synthesis: the Boc-deprotection and formation of the hydrochloride salt.
Q: My Boc-deprotection reaction is incomplete. How can I increase the conversion rate?
A: Incomplete deprotection is a common issue that directly impacts yield. Several factors can be adjusted to drive the reaction to completion:
-
Acid Strength and Concentration: The Boc group is cleaved by acid.[4] If the reaction is stalled, consider using a stronger acid or a higher concentration. Reagents like 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) are standard.[1][5] Ensure the acid reagent is fresh, as degradation or absorption of moisture can reduce its effectiveness.
-
Reaction Time and Temperature: While many deprotections are rapid at room temperature, some substrates require longer reaction times or gentle heating.[1][6] Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (DCM), ethyl acetate, and dioxane are commonly used.[1][6] Ensure your starting material is fully dissolved in the chosen solvent system.
Q: I'm observing significant by-product formation during the deprotection step. What are the likely side reactions and how can I prevent them?
A: By-product formation is a primary cause of reduced yield and purity. The main culprit during Boc deprotection is the highly reactive tert-butyl cation (t-Bu⁺) that is generated.[3]
-
Alkylation of Nucleophiles: The t-Bu⁺ cation can alkylate any nucleophilic sites on your starting material or product, particularly electron-rich aromatic rings.[3]
-
Prevention with Scavengers: To prevent this, add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are designed to trap the t-Bu⁺ cation. Common examples include triethylsilane (TES), thioanisole, or even water in small amounts.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can often minimize side reactions by reducing the rate of undesired pathways relative to the desired deprotection.[6]
Q: The yield of my final hydrochloride salt is low after workup and isolation. What are the best practices for product recovery?
A: Low recovery can occur even if the reaction goes to completion. The physical properties of the hydrochloride salt dictate the best isolation strategy.
-
Product Precipitation: The hydrochloride salt is often insoluble in non-polar organic solvents. After the reaction is complete, you can often precipitate the product by adding a solvent like diethyl ether or hexane and collect it by filtration.
-
Aqueous Workup: If the product has some water solubility, a workup procedure may be necessary. After neutralizing any excess strong acid, you can adjust the pH of the aqueous layer to ensure your product is in the desired form before extraction.[3] However, for a hydrochloride salt, it is often preferable to avoid aqueous workups if possible and instead triturate or recrystallize from appropriate solvent systems (e.g., ethanol/ether).
-
Solvent Removal: When using volatile acidic reagents like TFA or HCl in a solvent, ensure they are thoroughly removed under vacuum, as residual acid can interfere with downstream applications and yield calculations.[5]
Data Presentation
Table 1: Comparison of Common Boc-Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| HCl in Dioxane | 4 M | Dioxane / Ethyl Acetate | 0 °C to Room Temp | 1 - 4 hours | Product often precipitates directly as the HCl salt. Can be difficult to store long-term.[6] |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp | 1 - 18 hours[5] | Potent but can be harsh. Requires complete removal and formation of the HCl salt in a separate step. |
| Concentrated HCl | 12 M | Ethyl Acetate / Water | Room Temperature | 1 - 6 hours | Often used in biphasic systems. Workup is required to isolate the product.[1] |
Table 2: Troubleshooting Matrix for the Boc-Deprotection Step
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid strength/concentration.2. Deactivated acid reagent.3. Short reaction time. | 1. Switch to a stronger acid system (e.g., TFA/DCM).2. Use a fresh bottle of acid/reagent.3. Increase reaction time and monitor by TLC/LC-MS. |
| Multiple By-products | 1. Alkylation by t-butyl cation.2. Reaction temperature is too high. | 1. Add a scavenger (e.g., triethylsilane).2. Run the reaction at 0 °C. |
| Low Isolated Yield | 1. Product is partially soluble in the precipitation solvent.2. Inefficient extraction during workup.3. Product loss during purification. | 1. Use a more non-polar solvent for precipitation (e.g., pentane, hexane).2. Ensure proper pH adjustment during aqueous workup.3. Optimize recrystallization solvent system. |
Experimental Protocols
Protocol 1: General Procedure for Boc-Deprotection using HCl in Ethyl Acetate
This protocol describes the final step to convert Ethyl 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetate to the target hydrochloride salt.
-
Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous ethyl acetate (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: While stirring, slowly add a solution of 4M HCl in dioxane (3-5 eq) or bubble anhydrous HCl gas through the solution until saturation is achieved.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. A white precipitate of the hydrochloride salt should form during this time.
-
Isolation: Once the reaction is complete, add an equal volume of diethyl ether or hexane to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the white solid under high vacuum to obtain the final product, this compound.
Protocol 2: Product Purification by Recrystallization
If the product requires further purification, recrystallization can be performed.
-
Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common system for amine salts is a polar solvent like ethanol or isopropanol with a non-polar anti-solvent like diethyl ether or ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot polar solvent (e.g., ethanol).
-
Crystallization: Slowly add the non-polar anti-solvent (e.g., diethyl ether) until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a freezer or ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and optimization of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient synthetic route involves a two-step process. The first step is the esterification of 4-cyanophenylacetic acid with ethanol to produce ethyl 2-(4-cyanophenyl)acetate. The second step is the selective reduction of the nitrile group to a primary amine, followed by the formation of the hydrochloride salt.
Q2: What are the critical parameters to control during the nitrile reduction step?
A2: The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters. The selection of these conditions will directly impact the reaction's yield, purity, and the formation of byproducts such as secondary and tertiary amines. Careful optimization is necessary to achieve high selectivity for the primary amine.
Q3: How can I minimize the formation of secondary and tertiary amine byproducts during the reduction?
A3: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation. To minimize these byproducts, several strategies can be employed. The addition of ammonia or an ammonium salt to the reaction mixture can help suppress the formation of these impurities. Using a catalyst system known for high selectivity towards primary amines, such as Raney Nickel, is also recommended.
Q4: What is the best method for purifying the final product, this compound?
A4: The final product is a salt, which often facilitates purification by crystallization. After the reaction work-up, the hydrochloride salt can be precipitated from a suitable solvent system, such as isopropanol/ether or ethanol/ether. Recrystallization from a protic solvent like ethanol can further enhance purity.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are crucial. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated fume hood using appropriate equipment. Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent. Lithium aluminum hydride (LiAlH₄) is a highly reactive and water-sensitive reagent that can ignite upon contact with moisture. Always consult the safety data sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Esterification of 4-Cyanophenylacetic Acid
This protocol describes the synthesis of the intermediate, ethyl 2-(4-cyanophenyl)acetate.
Materials:
-
4-Cyanophenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid-Catalyzed Esterification (H₂SO₄):
-
To a round-bottom flask, add 4-cyanophenylacetic acid (1 equivalent) and an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-cyanophenyl)acetate. The product can be purified further by column chromatography if necessary.
-
-
Using Thionyl Chloride (SOCl₂):
-
Suspend 4-cyanophenylacetic acid (1 equivalent) in an excess of anhydrous ethanol at 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the excess ethanol and thionyl chloride under reduced pressure.
-
Work-up the reaction as described in the acid-catalyzed method (steps 1.5 - 1.7).
-
Protocol 2: Reduction of Ethyl 2-(4-cyanophenyl)acetate and Salt Formation
This protocol outlines the reduction of the nitrile to the primary amine and subsequent conversion to the hydrochloride salt.
Materials:
-
Ethyl 2-(4-cyanophenyl)acetate
-
Catalyst: Raney Nickel (slurry in water) or 10% Palladium on Carbon (Pd/C)
-
Solvent: Ethanol or Methanol, optionally with ammonia
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite® or another filter aid
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or other anti-solvent
Procedure:
-
Catalytic Hydrogenation:
-
In a suitable hydrogenation vessel, dissolve ethyl 2-(4-cyanophenyl)acetate (1 equivalent) in ethanol or methanol. For suppressing secondary amine formation, the solvent can be saturated with ammonia gas prior to use.
-
Carefully add the catalyst (Raney Nickel, ~10-20% by weight, or 10% Pd/C, ~5-10 mol%). Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water and washed with the reaction solvent before use. Pd/C can be pyrophoric and should be handled with care.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi for a Parr shaker or 1 atm for balloon hydrogenation).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
-
Hydrochloride Salt Formation and Purification:
-
Combine the filtrate and washes and cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (pH ~1-2).
-
The hydrochloride salt should precipitate. If not, an anti-solvent like diethyl ether can be added to induce precipitation.
-
Stir the resulting slurry in the cold for about 30 minutes to an hour to complete precipitation.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., a mixture of ethanol and ether), and dry under vacuum to yield this compound.
-
The product can be recrystallized from a suitable solvent like ethanol to improve purity.
-
Data Presentation
Table 1: Comparison of Reduction Methods for Ethyl 2-(4-cyanophenyl)acetate
| Parameter | Catalytic Hydrogenation (Raney Ni) | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (LiAlH₄) |
| Reagent | Raney Nickel, H₂ | Palladium on Carbon (Pd/C), H₂ | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Ethanol, Methanol (often with NH₃) | Ethanol, Methanol, Ethyl Acetate | Anhydrous THF, Diethyl Ether |
| Temperature | Room Temperature to 50 °C | Room Temperature to 50 °C | 0 °C to Room Temperature |
| Pressure | 1 - 5 atm | 1 - 5 atm | Atmospheric |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Selectivity | High for primary amine | Good, but may require additives (NH₃) to suppress secondary amine formation | High for primary amine |
| Side Products | Secondary and tertiary amines, potential for over-reduction | Secondary and tertiary amines, potential for debenzylation if applicable | Potential for ester reduction if not controlled |
| Work-up | Filtration of catalyst | Filtration of catalyst | Careful quenching of excess hydride |
| Safety | Raney Ni is pyrophoric | Pd/C can be pyrophoric | LiAlH₄ is highly reactive with water |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield in Esterification | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure the use of anhydrous ethanol.- Use a more effective catalyst or a higher catalyst loading. |
| Loss of product during work-up. | - Ensure complete neutralization of the acid catalyst before extraction.- Perform multiple extractions with the organic solvent. | |
| Step 2: Incomplete Nitrile Reduction | Catalyst deactivation/poisoning. | - Use fresh, high-quality catalyst.- Ensure starting materials and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Insufficient hydrogen pressure or reaction time. | - Increase hydrogen pressure.- Extend the reaction time and monitor closely by TLC or GC-MS. | |
| Step 2: Formation of Significant Amounts of Secondary/Tertiary Amines | Reaction conditions favor intermolecular side reactions. | - Add ammonia or an ammonium salt to the reaction mixture.- Use a higher catalyst loading to promote the primary amine formation.- Optimize temperature and pressure; sometimes lower temperatures can improve selectivity. |
| Step 2: Reduction of the Ester Group (with LiAlH₄) | Reaction temperature is too high or excess LiAlH₄ is used. | - Maintain a low reaction temperature (e.g., 0 °C).- Use a stoichiometric amount of LiAlH₄ and add it slowly to the ester solution. |
| Final Product: Low Purity or Oily Product | Incomplete reaction or presence of byproducts. | - Re-evaluate the completion of each reaction step.- Purify the intermediate ester before reduction.- Recrystallize the final hydrochloride salt from a suitable solvent system. |
| Incomplete salt formation. | - Ensure the solution is sufficiently acidic after adding HCl.- Use an appropriate anti-solvent to aid precipitation. |
Visualizations
purification techniques for Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride from a reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride from a reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Product "oils out" during recrystallization | The solvent is too non-polar, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point and favor oiling out. | - Use a more polar solvent or a solvent mixture. Ethanol or isopropanol are good starting points.[1] - Ensure a slow cooling process. Allow the solution to cool to room temperature first, then transfer to an ice bath. - Try a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, ethanol) and slowly add a miscible anti-solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed, then heat until clear and cool slowly.[1] |
| Low recovery after recrystallization | The chosen solvent has too high a solubility for the product, even at low temperatures. Too much solvent was used during dissolution. | - Select a solvent in which the product has a significant solubility difference between hot and cold conditions. - Use the minimum amount of hot solvent necessary to dissolve the crude product completely. - After crystallization, ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration. |
| Persistent colored impurities | The impurity is not effectively removed by recrystallization alone. | - Treat a solution of the crude product with activated charcoal before recrystallization. Gently heat the solution with a small amount of activated charcoal for a short period, then filter hot to remove the charcoal before cooling. - Consider column chromatography if recrystallization is ineffective. |
| Product is not precipitating from the reaction mixture upon addition of HCl | The concentration of the product in the solution is too low. The solvent is not appropriate for precipitation. | - Concentrate the reaction mixture to increase the product concentration. - If the reaction was performed in a solvent in which the hydrochloride salt is soluble, evaporate the solvent and redissolve the residue in a solvent suitable for precipitation (e.g., isopropanol, ethyl acetate). |
| Product purity does not improve significantly after washing | The impurity has similar solubility properties to the product. | - If the impurity is non-polar, wash the crude solid with a non-polar solvent like hexane or diethyl ether.[1] - If the impurity is polar, a different purification technique like column chromatography or a more selective recrystallization solvent system may be necessary. |
| Amine hydrochloride salt is hygroscopic and difficult to handle | Inherent property of some amine salts. | - Handle the purified product in a dry atmosphere (e.g., glove box or under a stream of inert gas). - Dry the final product thoroughly under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted starting materials: Such as the corresponding nitrile or nitro precursor to the aminomethyl group.
-
Byproducts of the esterification: For instance, the corresponding carboxylic acid if the esterification is incomplete.
-
Byproducts of the amine formation: Depending on the reduction or amination method used.
-
Residual solvents: From the reaction or workup.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: For hydrochloride salts of amines, polar protic solvents are often a good choice. Consider the following, or mixtures thereof:
-
Ethanol
-
Isopropanol
-
Methanol/Water mixtures
-
Acetone/Water mixtures[2]
A good starting point is to test the solubility of a small amount of your crude product in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when heated.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used. However, due to the polarity of the hydrochloride salt, it may not move easily on a standard silica gel column with common non-polar solvent systems. A reverse-phase column or a normal phase column with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acid or base modifier) might be more effective.
Q4: My purified product shows extra peaks in the NMR spectrum. What could they be?
A4: Extra peaks could be residual solvents from your purification. Common solvents like ethyl acetate, hexane, ethanol, or diethyl ether are often seen. You can compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[3][4] If the peaks do not correspond to solvents, they are likely reaction-related impurities that were not fully removed.
Q5: How can I convert the free amine of Ethyl 2-(4-(aminomethyl)phenyl)acetate to its hydrochloride salt?
A5: To form the hydrochloride salt, you can dissolve the free amine in a suitable organic solvent (like diethyl ether or ethyl acetate) and then add a solution of hydrogen chloride in the same or another miscible solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration. Using anhydrous HCl is often preferred to prevent the product from becoming oily or hydrated.
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., 95% ethanol) to just cover the solid.
-
Heating: Gently heat the mixture with stirring. If a condenser is used, bring the solvent to a gentle reflux. Add small portions of hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purification Workflow
Caption: Purification workflow for this compound.
References
preventing oxidation of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a chemical compound used in pharmaceutical research and development. Its stability is crucial as degradation, such as oxidation, can lead to the formation of impurities. These impurities can affect the compound's potency, safety, and overall quality, potentially compromising experimental results and the viability of the final drug product.[1][2]
Q2: What are the likely sites of oxidation on the this compound molecule?
The two primary sites susceptible to oxidation are the primary amine of the aminomethyl group and the benzylic carbon-hydrogen (C-H) bonds of the same group.[3][4][5][6][7]
-
Primary Amine: The nitrogen atom in the primary amine is susceptible to oxidation, which can lead to the formation of various degradation products.
-
Benzylic C-H Bonds: The C-H bonds on the carbon adjacent to the phenyl ring (benzylic position) have a lower bond dissociation energy, making them more prone to oxidation.[4]
Q3: What are the potential degradation products resulting from oxidation?
Oxidation of the primary amine can lead to the formation of imines, aldehydes, or nitro compounds.[5][7][8] Oxidation of the benzylic C-H bonds can result in the formation of an aldehyde, ketone, or carboxylic acid.[9][10][11]
Q4: What factors can accelerate the oxidation of this compound?
Several factors can promote the oxidation of this compound:
-
Exposure to Oxygen: As a primary reactant, the presence of atmospheric oxygen is a key driver of oxidation.
-
Exposure to Light: Certain wavelengths of light can provide the energy to initiate oxidative reactions.
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.[2]
-
Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions.
-
Incompatible Excipients: Certain excipients used in formulations can contain impurities (like peroxides) or have chemical properties that promote oxidation.[12]
Q5: What are the recommended storage conditions to minimize oxidation?
To minimize oxidation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at low temperatures, as suggested by "cold-chain transportation" from some suppliers. Refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light: Protect from light by using amber vials or storing in a dark place.[2]
-
Container: Use well-sealed containers to prevent exposure to air and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or appearance of unknown peaks in analysis (e.g., HPLC, LC-MS) | Oxidative degradation of the compound. | 1. Verify the storage conditions (temperature, light exposure, atmosphere). 2. Analyze the sample using LC-MS to identify potential degradation products.[12][13][14] 3. Implement the use of antioxidants in your formulation if compatible.[15][16] |
| Discoloration of the solid compound or solution | Formation of colored degradation products resulting from oxidation. | 1. Cease use of the discolored batch. 2. Review and optimize storage and handling procedures to prevent future occurrences. 3. Consider performing a forced degradation study to understand the degradation pathway. |
| Inconsistent experimental results | Variable levels of degradation between different aliquots or batches of the compound. | 1. Ensure all aliquots are stored under identical, optimal conditions. 2. Perform a quality control check on a new batch of the compound before use. 3. Develop and validate a stability-indicating analytical method to routinely monitor the compound's purity.[17] |
Experimental Protocols
Protocol: Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of the compound under various conditions.
1. Materials:
- This compound
- High-purity solvents (e.g., acetonitrile, water)
- pH buffers
- High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detector
- Temperature and humidity controlled stability chambers
- Light-protective and airtight containers
2. Method:
- Sample Preparation: Prepare solutions of the compound at a known concentration in a relevant solvent or formulation.
- Stress Conditions: Expose the samples to a range of stress conditions, including:
- Elevated temperature (e.g., 40°C, 60°C)
- High humidity (e.g., 75% RH)
- Exposure to light (e.g., ICH-compliant photostability chamber)
- Oxidative stress (e.g., exposure to a dilute solution of hydrogen peroxide)
- Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).
- Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method. This method should be able to separate the intact compound from its degradation products.
- Data Evaluation: Quantify the amount of the parent compound remaining and any major degradation products formed. Calculate the degradation rate.
Visualizations
Caption: Potential oxidation pathways of this compound.
Caption: Troubleshooting workflow for addressing suspected degradation.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. netpharmalab.es [netpharmalab.es]
- 3. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Resolving Isomeric Impurities of Ethyl 2-(4-(aminomethyl)phenyl)acetate by HPLC
Welcome to the technical support center for the analysis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride and its related isomeric impurities. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable HPLC separations.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities of Ethyl 2-(4-(aminomethyl)phenyl)acetate?
The most common isomeric impurities are positional isomers, where the aminomethyl group is at a different position on the phenyl ring. These include:
-
Ethyl 2-(2-(aminomethyl)phenyl)acetate (ortho-isomer)
-
Ethyl 2-(3-(aminomethyl)phenyl)acetate (meta-isomer)
During synthesis, other process-related impurities or degradation products may also form, but the ortho- and meta- isomers are critical to resolve due to their similar chemical properties.
Q2: Which type of HPLC column is best suited for separating these positional isomers?
Separating positional isomers of aromatic compounds often requires a stationary phase that can provide alternative selectivity to standard C18 columns.[1][2]
-
Phenyl-Hexyl or Phenyl-Propyl Columns: These are highly recommended. The phenyl groups on the stationary phase can interact with the aromatic ring of the analytes via π-π interactions, which can effectively differentiate between the subtle structural differences of positional isomers.[2][3]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for aromatic and halogenated compounds.[2]
-
High-Quality End-Capped C18/C8 Columns: While less specific, a modern, high-purity, end-capped C18 or C8 column can sometimes provide adequate separation, especially when mobile phase conditions are carefully optimized.
Q3: What is a good starting point for mobile phase conditions?
A reversed-phase gradient method is typically a good starting point.
-
Mobile Phase A: An aqueous buffer is essential for controlling the ionization state of the primary amine and achieving good peak shape. A common choice is a 10-50 mM phosphate or acetate buffer.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides sharper peaks for aromatic compounds.
-
pH: The pH of the mobile phase is a critical parameter. Since the analyte is a primary amine (basic), adjusting the pH to the acidic range (e.g., pH 2.5 - 4.0) will ensure the amine is protonated (R-NH3+).[4] This minimizes secondary interactions with residual silanol groups on the column, which is a primary cause of peak tailing.[5][6]
Q4: What is the optimal UV detection wavelength?
The optimal UV detection wavelength should be determined by running a UV scan of the main component. Based on the phenylacetate structure, a wavelength between 210 nm and 230 nm is likely to provide good sensitivity for both the parent compound and its impurities. A lower wavelength like 210 nm is often used for impurity profiling to ensure detection of all related substances.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of Ethyl 2-(4-(aminomethyl)phenyl)acetate and its isomers.
Problem 1: Poor Resolution Between Isomeric Peaks
| Possible Causes | Solutions & Recommendations |
| Inappropriate Column Choice | The column lacks the necessary selectivity. Switch to a column with phenyl or PFP stationary phase to enhance π-π interactions.[1][2][3] |
| Mobile Phase pH Not Optimal | The pH is not providing sufficient differentiation in the ionization or conformation of the isomers. Perform a pH scouting study (e.g., pH 2.5, 3.5, 4.5) to find the optimal pH for resolution.[7] |
| Incorrect Organic Modifier | The organic solvent may not be providing the best selectivity. If using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter selectivity.[8] |
| Gradient is Too Steep | A rapid gradient may not allow enough time for the column to resolve closely eluting peaks. Decrease the gradient slope (e.g., from 1-2% B/min to 0.5% B/min) in the region where the isomers elute. |
Problem 2: Peak Tailing for the Main Peak and/or Impurities
This is a very common issue for compounds with amine functional groups.[5][6][9]
| Possible Causes | Solutions & Recommendations |
| Secondary Silanol Interactions | The basic amine group interacts with acidic silanol groups on the silica packing. Lower the mobile phase pH to 2.5-3.0 to protonate the silanols (Si-OH) and the amine (R-NH3+), minimizing unwanted ionic interactions.[5] |
| Insufficient Buffering | The buffer concentration is too low to maintain a consistent pH on the column. Increase the buffer concentration to 25-50 mM.[9] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase.[9] Reduce the sample concentration or injection volume and re-inject.[6] |
| Use of Older "Type A" Silica Column | Older columns have a higher concentration of acidic silanol groups. Switch to a modern, high-purity, end-capped "Type B" or "Type C" silica column.[5][6] |
Problem 3: Variable or Drifting Retention Times
| Possible Causes | Solutions & Recommendations |
| Inadequate Column Equilibration | The column is not fully equilibrated with the starting mobile phase conditions between injections. Ensure the equilibration time is sufficient, typically 5-10 column volumes. |
| Mobile Phase Instability | The mobile phase composition is changing over time (e.g., evaporation of the organic component or precipitation of buffer salts).[10] Prepare fresh mobile phase daily, keep reservoirs covered, and ensure buffer salts are fully dissolved in the aqueous portion before mixing with organic solvent.[11] |
| Pump or Mixer Issues | The HPLC pump is not delivering a consistent mobile phase composition.[10] Check the pump for leaks, perform a proportioning valve test, and ensure the system is properly degassed.[12] |
| Temperature Fluctuations | The column temperature is not stable. Use a column thermostat and set it to a temperature slightly above ambient (e.g., 30-40 °C) for better stability. |
Experimental Protocols
Protocol 1: Representative HPLC Method for Isomeric Impurity Profiling
This protocol provides a starting point for method development. Optimization will be required based on the specific impurities and HPLC system used.
1. Materials and Reagents:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm)
3. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.[11]
-
Mobile Phase B (Organic): Acetonitrile.
4. Sample Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (95:5 v/v)
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
5. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Visualized Workflows
Troubleshooting Flowchart for Poor Resolution
This diagram outlines a logical workflow for diagnosing and solving poor resolution between the main component and its isomeric impurities.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
General Experimental Workflow
This diagram illustrates the standard sequence of operations for analyzing a sample according to the provided HPLC protocol.
Caption: Standard operational workflow for HPLC analysis.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. welch-us.com [welch-us.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. thaiscience.info [thaiscience.info]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
addressing solubility issues of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride in organic solvents.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
This guide presents a systematic approach to overcoming common solubility issues. Follow these steps sequentially to find the optimal solution for your experimental needs.
Logical Workflow for Addressing Solubility Issues
Caption: A workflow diagram illustrating the step-by-step process for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents should I first attempt to dissolve this compound?
A: Due to its hydrochloride salt nature, this compound is more likely to dissolve in polar organic solvents.[1] It is recommended to start with high polarity solvents such as methanol (MeOH), ethanol (EtOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]
Q2: I am still having trouble dissolving the compound even with polar solvents. What should I do next?
A: If direct dissolution is challenging, you can employ physical methods to assist the process. These include vigorous stirring, gentle warming, and sonication in an ultrasonic bath.[1] These techniques can help break up solid aggregates and increase the interaction between the solute and the solvent.[1]
Q3: Can I use a co-solvent system to improve solubility?
A: Yes, using a co-solvent system can be an effective strategy.[1] For instance, if your compound is suspended in a less polar solvent like dichloromethane (DCM), adding a small amount of a polar solvent such as methanol can significantly improve solubility.[1]
Q4: What is the most reliable method if the compound needs to be dissolved in a non-polar organic solvent?
A: The most effective approach for achieving solubility in less polar organic solvents is to convert the hydrochloride salt to its free amine form.[1] The free amine is less polar and thus more soluble in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1]
Q5: How do I convert the hydrochloride salt to the free amine?
A: You can neutralize the hydrochloride salt by adding a mild base. A common method is to add a tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to a suspension of the compound in the desired organic solvent.[1] This will form the soluble free amine and a precipitated triethylamine hydrochloride salt, which can often be filtered off.[1]
Q6: Are there any stability concerns with the free amine form?
A: Yes, free amino acid esters can be less stable than their corresponding hydrochloride salts. They may be susceptible to self-condensation, leading to the formation of diketopiperazines, upon storage.[1] It is often recommended to prepare the free amine immediately before its intended use.[1]
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary of expected solubility based on general principles for amine hydrochloride salts.[1]
| Solvent Class | Examples | Expected Solubility |
| High Polarity | Water, Methanol (MeOH), Ethanol (EtOH) | Good |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Moderate |
| Moderate Polarity | Dichloromethane (DCM), Chloroform | Poor to Insoluble (Solubility can be improved with a polar co-solvent or by conversion to the free amine)[1] |
| Non-Polar | Toluene, Hexanes, Ethyl Acetate | Generally Insoluble (Conversion to the free amine is recommended for these solvents)[1] |
Experimental Protocols
Protocol 1: In-situ Neutralization for Direct Use
This protocol is suitable when the free amine is to be used directly in a subsequent reaction, such as a peptide coupling.
-
Suspend this compound in your chosen anhydrous organic solvent (e.g., DCM or DMF).
-
Cool the suspension in an ice bath.
-
Add one equivalent of a tertiary amine base (e.g., triethylamine or DIPEA) dropwise while stirring.
-
The reaction mixture will likely contain the dissolved free amine and a precipitated hydrochloride salt of the tertiary amine.[1]
-
This mixture can often be used directly in the next reaction step. Alternatively, the precipitated salt can be removed by filtration.[1]
Protocol 2: Aqueous Workup for Isolation of the Free Amine
This method is employed when the pure, isolated free amine is required for subsequent steps.
-
Dissolve the this compound in a suitable aqueous solution, such as a saturated sodium bicarbonate solution, to neutralize the hydrochloride.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers.
-
Wash the combined organic phase with brine to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[1]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free amine, which is typically an oil or a low-melting solid.[1]
Visualizations
Role in Synthesis
As an intermediate, this compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]
Caption: Diagram illustrating the synthetic utility of this compound as a building block.
References
Technical Support Center: Scaling Up Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride Esterification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of the esterification process to produce Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the esterification reaction.
| Issue ID | Question | Possible Causes & Solutions |
| TS-YLD-01 | Why is my reaction yield significantly lower at pilot scale compared to the lab scale? | Equilibrium Limitation: The Fischer esterification is a reversible reaction. Water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[1] Solution: At a larger scale, inefficient water removal is a common problem. Implement azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene to continuously remove water and drive the reaction forward.[1] Alternatively, for smaller pilot batches, adding a drying agent like molecular sieves can be effective.[1]Poor Mass & Heat Transfer: In larger reactors, inefficient mixing can lead to non-uniform temperature profiles and poor contact between reactants and the catalyst.[2] Hot spots can cause side reactions and degradation. Solution: Ensure the reactor's agitation system is adequate for the batch volume to maintain a homogenous mixture. Monitor the internal temperature at multiple points to ensure uniformity. The reaction is typically thermoneutral, posing minimal challenges for heat dissipation, but uniform temperature is key for kinetics.[3]Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid) may be old, hydrated, or used in an insufficient concentration for the larger volume.[1] Solution: Use a fresh, anhydrous acid catalyst. While lab-scale experiments might use a higher relative amount, pilot-scale reactions often use 1-2% of the mass of the carboxylic acid.[1] Ensure it is dispersed evenly through effective mixing. |
| TS-PUR-02 | I'm observing significant impurity levels in the crude product after scale-up. What could be the cause? | Side Reactions: Higher temperatures or prolonged reaction times can promote side reactions, such as the formation of dimers or products from electrophilic aromatic substitution.[1] The amino group can also react, leading to N-acylation or other byproducts if not properly protected or if conditions are too harsh.Solution: Optimize the reaction temperature; higher temperatures increase the rate but can also promote side reactions.[2] Monitor the reaction progress (e.g., by HPLC) and quench it as soon as the starting material is consumed to avoid extended heating.[4]Incomplete Reaction: If the reaction is not driven to completion, unreacted 4-(aminomethyl)phenylacetic acid will be a major impurity. Solution: Use a large excess of the alcohol (ethanol), which can also serve as the solvent, to push the equilibrium toward the product.[1][5] A 10-fold excess of alcohol can significantly increase yield.[5] |
| TS-WUP-03 | During the aqueous workup, I'm experiencing persistent emulsions and difficult phase separation. Why is this happening at a larger scale? | Mixing Intensity: High-shear mixing during the neutralization or washing steps can create stable emulsions, which are harder to break in large vessels compared to a lab-scale separatory funnel. Solution: Use a lower agitation speed during the washing and neutralization steps. Allow for longer settling times. Adding a small amount of brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase.[6]Incomplete Neutralization: Failure to completely neutralize the acid catalyst can lead to the product remaining partially in the aqueous phase as a salt, causing separation issues and lowering yield. Solution: Carefully monitor the pH during the addition of the neutralizing agent (e.g., 10% sodium carbonate or sodium bicarbonate solution).[6][7] Ensure thorough but gentle mixing to allow the base to neutralize all the acid. |
| TS-ISO-04 | The final hydrochloride salt is difficult to crystallize or precipitates as an oil. How can I achieve a crystalline solid? | Solvent System: The choice of solvent for crystallization is critical. The presence of residual water or an inappropriate solvent can prevent crystal formation. Solution: After neutralization and extraction of the free-base ester into an organic solvent (e.g., ethyl acetate), ensure the solution is thoroughly dried using a drying agent like Na₂SO₄ or MgSO₄.[8] For hydrochloride formation, dissolve the dried free base in a suitable anhydrous solvent (e.g., diethyl ether, toluene, or isopropanol) and add a solution of anhydrous HCl gas in an organic solvent.[9][10] Inducing crystallization may require cooling, seeding, or the gradual addition of an anti-solvent.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this esterification? A1: The most direct precursor is 4-(aminomethyl)phenylacetic acid. The esterification is a Fischer-Speier type reaction where the carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst. The resulting free-base ester is then converted to the hydrochloride salt.
Q2: Which acid catalyst is best for scale-up: homogeneous or heterogeneous? A2: Homogeneous catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective and commonly used.[1] However, they can be corrosive and require a neutralization and washing step, which generates waste.[2] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), offer advantages in scale-up, including easier separation from the product (filtration), reusability, and reduced waste, contributing to a greener process.[2]
Q3: How does the reaction time change from lab to pilot scale? A3: Reaction times may need to be adjusted during scale-up. While lab-scale reactions might be complete in 2-4 hours under reflux, pilot-scale batches may require longer times (e.g., 6-8 hours or more) to reach the same level of conversion due to mass and heat transfer limitations.[1][6] It is crucial to monitor the reaction's progress to determine the optimal time.[4]
Q4: What are the key safety considerations when scaling up this process? A4: Key safety considerations include:
-
Flammable Solvents: Ethanol and other organic solvents like toluene are flammable. Ensure the reactor is properly grounded and located in a well-ventilated area away from ignition sources.[12]
-
Corrosive Acids: Concentrated sulfuric acid is highly corrosive and reacts exothermically with water. Add it slowly and cautiously to the alcohol with cooling.[7]
-
Pressure Management: If the reaction is heated in a closed vessel, ensure adequate pressure relief systems are in place.
-
Handling of Reagents: Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats.
Data Presentation: Scale-Up Parameter Comparison
The following table provides a hypothetical comparison of key parameters when scaling the esterification from a laboratory setting to a pilot plant, based on typical adjustments for such processes.[13]
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (50 kg) | Key Considerations for Scale-Up |
| Precursor (4-(aminomethyl)phenylacetic acid) | 100 g (1.0 eq) | 50 kg (1.0 eq) | Ensure consistent purity of raw material at larger quantities. |
| Ethanol (Solvent/Reagent) | 1 L (~10-15x excess) | 400 L (~8-10x excess) | Using a large excess drives the equilibrium but increases solvent recovery costs.[5] |
| Catalyst (Conc. H₂SO₄) | 5-10 mL (~2-4% w/w) | 1.5 - 2.5 L (~1.5-2.5% w/w) | Catalyst percentage may be slightly reduced at scale; efficient mixing is critical for dispersion.[1] |
| Reaction Temperature | 78-80 °C (Reflux) | 80-85 °C | Slight increase may be needed to ensure reflux in a larger vessel with more heat loss. Monitor for hot spots.[12] |
| Reaction Time | 2-4 hours | 6-10 hours | Longer time is often required to achieve equivalent conversion due to mixing and heat transfer limitations.[6] |
| Typical Yield (Crude Free Base) | 85-95% | 75-85% | Yields often decrease on scale-up due to transfer losses and less efficient workup/purification.[4] |
| Purification Method | Flash Chromatography / Recrystallization | Distillation (solvent) followed by Crystallization | Chromatography is generally not feasible at large scale. Crystallization is the primary method for purification. |
Experimental Protocols
Pilot-Scale Esterification of 4-(aminomethyl)phenylacetic acid (Free Base Synthesis)
Materials:
-
4-(aminomethyl)phenylacetic acid: 50 kg
-
Anhydrous Ethanol: 400 L
-
Concentrated Sulfuric Acid (98%): 2.0 L
-
Toluene: 50 L (for azeotropic removal of water)
-
10% Sodium Bicarbonate Solution: ~100 L
-
Ethyl Acetate: 150 L
-
Brine (Saturated NaCl Solution): 50 L
-
Anhydrous Sodium Sulfate: 10 kg
Procedure:
-
Reactor Setup: Charge a 1000 L glass-lined reactor equipped with an overhead stirrer, reflux condenser, Dean-Stark trap, and temperature probe with 4-(aminomethyl)phenylacetic acid (50 kg), anhydrous ethanol (400 L), and toluene (50 L).
-
Catalyst Addition: Begin agitation and slowly add concentrated sulfuric acid (2.0 L) over 30 minutes, ensuring the temperature does not exceed 40 °C.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and begin collecting the water/ethanol/toluene azeotrope in the Dean-Stark trap.[1]
-
Monitoring: Monitor the reaction progress every 2 hours by taking a sample from the reaction mixture and analyzing it via HPLC for the disappearance of the starting material. The reaction is typically complete in 6-10 hours.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to 20-25 °C.
-
Solvent Removal: Remove the excess ethanol and toluene under vacuum.
-
Workup: Dilute the residue with ethyl acetate (150 L). Transfer the mixture to a suitable vessel and wash with 10% sodium bicarbonate solution until the pH of the aqueous layer is 7-8.[7] Wash the organic layer with brine (50 L) to help break any emulsions.[6]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (10 kg), stir for 1 hour, and then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield crude Ethyl 2-(4-(aminomethyl)phenyl)acetate as an oil.
Hydrochloride Salt Formation and Crystallization
Materials:
-
Crude Ethyl 2-(4-(aminomethyl)phenyl)acetate (from above)
-
Isopropanol (IPA): 200 L
-
Anhydrous HCl in Isopropanol (e.g., 5-6 M solution)
Procedure:
-
Dissolution: Dissolve the crude free base ester in isopropanol (200 L) in a clean, dry reactor.
-
Acidification: Cool the solution to 0-5 °C. Slowly add the solution of anhydrous HCl in isopropanol while monitoring the pH to ensure it reaches 1-2.
-
Crystallization: Stir the mixture at 0-5 °C for 2-4 hours to induce crystallization. The product should precipitate as a white solid.[9]
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold isopropanol to remove residual impurities.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Visualizations
Caption: Workflow for Pilot-Scale Synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl.
Caption: Troubleshooting Logic for Low Yield in Esterification Scale-Up.
References
- 1. benchchem.com [benchchem.com]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications | MDPI [mdpi.com]
- 3. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 4. Troubleshooting [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Hygroscopicity of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for managing the hygroscopic nature of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For this compound, which contains moisture-sensitive functional groups (ester and hydrochloride salt), moisture absorption can lead to several experimental issues. These include chemical degradation through hydrolysis, as well as physical changes like clumping, which can complicate accurate weighing and handling.[1][2][3] The hydrochloride salt form of active pharmaceutical ingredients (APIs) can be particularly prone to hygroscopicity.[4][5]
Q2: How can I tell if my sample of this compound has absorbed moisture?
A2: Visual inspection may reveal clumping, caking, or a change from a crystalline powder to a gummy or pasty consistency.[2] However, for quantitative assessment, analytical methods are necessary. The most common and accurate method for determining water content in pharmaceutical substances is Karl Fischer titration.[][7][8] Another, though less specific, method is Loss on Drying (LoD).[9]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1][10] For enhanced protection, the primary container can be placed inside a desiccator containing a suitable drying agent like silica gel or molecular sieves.[10][11] Storage in a cool, dry place is also recommended to further reduce exposure to ambient humidity.[1] For long-term storage, a controlled low-humidity environment (e.g., below 40% relative humidity) is ideal.[10][11]
Q4: I need to weigh the compound for my experiment. What precautions should I take?
A4: When weighing a hygroscopic substance, it is crucial to minimize its exposure to the atmosphere.[1] Work quickly and efficiently. It is advisable to allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation. If possible, perform weighing in a low-humidity environment, such as a glove box with controlled humidity.[12] Use a weighing bottle with a ground-glass stopper for more accurate measurements.[13]
Q5: My compound has already clumped. Can I still use it?
A5: If the compound has clumped due to moisture absorption, its purity and effective concentration may be compromised. While you can break up clumps with a spatula, this does not remove the absorbed water.[1] For applications requiring high accuracy, it is recommended to determine the water content of the sample before use to adjust the amount of compound accordingly. In some cases, drying the material in a vacuum oven at a gentle temperature might be possible, but care must be taken to avoid thermal decomposition.[1][14]
Q6: How does moisture affect the stability of this compound?
A6: Moisture can initiate hydrolytic degradation of the ester functional group in the molecule, leading to the formation of the corresponding carboxylic acid and ethanol. This chemical change will alter the purity of the compound and can affect experimental outcomes.[3] Furthermore, absorbed water can act as a plasticizer, potentially leading to changes in the solid-state properties of the compound.[15]
Data Summary
Table 1: Potential Effects of Moisture and Recommended Control Measures
| Potential Issue | Description | Recommended Control Measures | Verification Method |
| Physical Changes | Clumping, caking, or deliquescence (dissolving in absorbed water).[2][15] | Store in airtight containers with desiccants; handle in a low-humidity environment.[10][11][12] | Visual inspection. |
| Inaccurate Weighing | The measured weight includes an unknown amount of water, leading to lower molarity of solutions.[13] | Weigh quickly; use a glove box or dry environment; determine water content and correct for it.[1][12] | Karl Fischer Titration.[] |
| Chemical Degradation | Hydrolysis of the ester linkage, leading to impurities.[3] | Strict moisture control during storage and handling.[2][10] | Stability-indicating HPLC method. |
| Altered Dissolution | Changes in solid-state form due to moisture can affect dissolution rates.[15] | Maintain consistent, dry storage conditions.[10] | Dissolution testing. |
Experimental Protocols
Protocol: Water Content Determination by Karl Fischer Titration
This protocol provides a general method for determining the water content in a sample of this compound.
Objective: To accurately quantify the percentage of water in the sample.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe for sample introduction
-
Accurately weighed sample of this compound
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.
-
Solvent Introduction: Add a suitable volume of anhydrous solvent to the titration vessel and titrate to the endpoint to neutralize any residual water in the solvent.
-
Sample Preparation and Introduction: Accurately weigh a suitable amount of the compound (typically 10-100 mg, depending on the expected water content and instrument sensitivity). Quickly and carefully transfer the sample into the titration vessel.
-
Titration: Start the titration. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the amount of water in the sample. The result is typically expressed as a weight/weight percentage (% w/w).
-
Replicates: Perform the determination in triplicate to ensure the precision of the results.
Note: The choice between a volumetric and coulometric Karl Fischer titrator depends on the expected water content. Coulometric titrators are more sensitive and suitable for samples with very low water content (ppm levels to 1%), while volumetric titrators are used for higher water content (0.1% to 100%).[]
Visual Guides
Caption: Troubleshooting workflow for hygroscopicity.
Caption: Decision tree for handling and storage.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 11. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 14. How To [chem.rochester.edu]
- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes for this compound:
-
Reduction of a nitrile precursor: This route starts with the synthesis of ethyl 2-(4-cyanophenyl)acetate, followed by the reduction of the nitrile group to a primary amine and subsequent formation of the hydrochloride salt.
-
Use of a protected amino acid: This method involves a derivative of 4-(aminomethyl)phenylalanine where the amino groups are protected (e.g., with a Boc group). The synthesis proceeds with esterification followed by deprotection to yield the final hydrochloride salt.[1]
Q2: What are the critical parameters to control during the catalytic hydrogenation of the nitrile precursor?
A2: Key parameters to control during the catalytic hydrogenation of ethyl 2-(4-cyanophenyl)acetate include the choice of catalyst, solvent, temperature, and hydrogen pressure. The presence of additives like ammonia or a base is also crucial to suppress the formation of secondary and tertiary amine byproducts.[2][3][4][5]
Q3: How can I purify the final this compound product?
A3: Recrystallization is a common and effective method for purifying the final hydrochloride salt.[6][7] The choice of solvent is critical and often requires experimentation. Common solvent systems for recrystallization of amine hydrochlorides include ethanol, methanol, or mixtures like ethyl acetate/hexane.[8]
Q4: What is the purpose of using a protecting group like Boc in the synthesis?
A4: Protecting groups, such as the t-butyloxycarbonyl (Boc) group, are used to temporarily block the reactive amino group.[1][9][10] This prevents the amine from participating in unwanted side reactions during subsequent synthetic steps, such as esterification. The protecting group is then removed under specific conditions to yield the desired amine.[1][11][12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Problem 1: Low yield or incomplete reduction of the nitrile group.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use fresh, high-quality catalyst. Ensure proper handling and storage of pyrophoric catalysts like Raney Nickel under an inert atmosphere.[13][14] |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure according to established protocols for the specific catalyst being used. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rate and selectivity. Protic solvents like ethanol or methanol are often effective for catalytic hydrogenation.[15] |
| Low Reaction Temperature | While some reductions proceed at room temperature, aromatic nitriles may require elevated temperatures to achieve a reasonable reaction rate.[2][3] |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and free from potential catalyst poisons like sulfur compounds. |
Problem 2: Formation of significant amounts of secondary and/or tertiary amine byproducts during nitrile reduction.
| Possible Cause | Suggested Solution |
| Reaction of the primary amine product with the imine intermediate | Add ammonia or a base (e.g., sodium hydroxide) to the reaction mixture. This suppresses the formation of secondary and tertiary amines.[4] |
| Inappropriate Catalyst | Raney Nickel and Raney Cobalt have shown good selectivity for the formation of primary amines from nitriles.[2][3] Rhodium catalysts have also been reported to give high primary amine selectivity in the presence of ammonia.[4] |
Problem 3: Hydrolysis of the ester group during the reaction or workup.
| Possible Cause | Suggested Solution |
| Harsh acidic or basic conditions | Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[16][17] During workup, neutralize the reaction mixture carefully and promptly extract the product. |
| Presence of water in the reaction mixture | Use anhydrous solvents and reagents, particularly when strong acids or bases are present. |
Problem 4: Difficulty in isolating a pure crystalline hydrochloride salt.
| Possible Cause | Suggested Solution | | Presence of impurities | Purify the free amine by column chromatography before forming the hydrochloride salt. | | Inappropriate solvent for salt formation/recrystallization | Screen various solvents and solvent mixtures to find optimal conditions for crystallization. Common choices include ethanol, methanol, isopropanol, or mixtures with less polar solvents like diethyl ether or ethyl acetate.[8] | | Oily product formation | If the hydrochloride salt oils out, try trituration with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-cyanophenyl)acetate
This protocol is based on the esterification of 4-cyanophenylacetic acid.
Materials:
-
4-cyanophenylacetic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-cyanophenylacetic acid (1 equivalent) in absolute ethanol.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-cyanophenyl)acetate.
-
Purify the product by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation of Ethyl 2-(4-cyanophenyl)acetate
This protocol describes the reduction of the nitrile to the primary amine using Raney Nickel.
Materials:
-
Ethyl 2-(4-cyanophenyl)acetate
-
Ethanol
-
Raney Nickel (slurry in water)
-
Ammonia solution (optional, to suppress side reactions)
-
Hydrogen gas
-
Celite®
Procedure:
-
In a hydrogenation vessel, add ethyl 2-(4-cyanophenyl)acetate and ethanol.
-
Carefully add a catalytic amount of Raney Nickel slurry. If desired, add a solution of ammonia in ethanol.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
The filtrate containing Ethyl 2-(4-(aminomethyl)phenyl)acetate can be used directly for the next step.
Protocol 3: Formation and Purification of this compound
Materials:
-
Ethanolic solution of Ethyl 2-(4-(aminomethyl)phenyl)acetate
-
Anhydrous HCl (gas or solution in a suitable solvent like diethyl ether or dioxane)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Cool the ethanolic solution of the free amine in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in diethyl ether/dioxane dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the precipitate by filtration and wash it with cold diethyl ether or ethyl acetate.
-
Dry the solid product under vacuum.
-
For further purification, recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether).
Data Presentation
Table 1: Comparison of Catalysts for Nitrile Reduction to Primary Amine (Illustrative Data for Similar Substrates)
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) | Additive | Yield of Primary Amine (%) | Reference |
| Raney Nickel | H₂ | Ethanol | 25-50 | 50-100 | Ammonia | 80-95 | [2][3][18] |
| Palladium on Carbon (Pd/C) | H₂ | Methanol | 25 | atmospheric | None | >90 | [19] |
| Raney Cobalt | H₂ | Ethanol | 70-100 | 500-1000 | Ammonia | High | [4] |
| Rhodium on Alumina | H₂ | Ethanol | 25 | 50 | Ammonia | >95 | [4] |
Note: The yields are representative for the reduction of aromatic nitriles and may vary for the specific substrate.
Visualizations
Caption: Synthetic workflow via the nitrile reduction pathway.
Caption: Troubleshooting logic for nitrile reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. BOC deprotection [fr.bzchemicals.com]
- 11. reddit.com [reddit.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Raney Nickel [commonorganicchemistry.com]
- 14. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride in solution
Welcome to the technical support center for Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, which contains an ethyl ester and a primary benzylamine functional group, the two primary degradation pathways are hydrolysis and oxidation. Photodegradation and thermal degradation are also potential concerns under specific conditions.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] This reaction cleaves the ester bond to form 2-(4-(aminomethyl)phenyl)acetic acid and ethanol.[3][4] Basic hydrolysis is typically faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible process.[4][5]
-
Oxidation: The primary benzylamine group is prone to oxidation.[1][6] Oxidizing agents, such as dissolved oxygen, metal ions, or peroxides, can lead to the formation of various oxidation products, including the corresponding aldehyde, imine, or N-oxide.[6][7][8]
-
Photodegradation: Aromatic compounds can degrade upon exposure to light, particularly UV radiation.[9][10] It is advisable to protect solutions of the compound from light to minimize this degradation pathway.
-
Thermal Degradation: While the compound is relatively stable at ambient temperatures, elevated temperatures can accelerate both hydrolysis and oxidation rates.[11] Significant thermal decomposition occurs at much higher temperatures, as indicated by thermogravimetric analysis, with a major breakdown of the ester and amino groups between 210-250°C.[11]
Q2: I am observing a change in the pH of my buffered solution of this compound over time. What could be the cause?
A2: A decrease in pH over time in a weakly buffered or unbuffered solution is likely due to the hydrolysis of the ethyl ester. This reaction produces 2-(4-(aminomethyl)phenyl)acetic acid, which is a carboxylic acid and will lower the pH of the solution. To mitigate this, ensure you are using a buffer with sufficient capacity for the intended duration and temperature of your experiment.
Q3: My solution is developing a yellow color. What is the likely cause and how can I prevent it?
A3: The development of a yellow color is often indicative of oxidative degradation of the aminomethyl (benzylamine) group. To prevent this, it is recommended to use deoxygenated solvents by sparging with an inert gas like nitrogen or argon. Additionally, avoiding the presence of metal ions, which can catalyze oxidation, and protecting the solution from light can help minimize color formation.[8]
Q4: What are the ideal storage conditions for solutions of this compound to ensure stability?
A4: For optimal stability, solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) is recommended to slow down the rates of all potential degradation reactions.
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[12]
-
Buffered at a slightly acidic pH: While specific data for this compound is limited, esters generally exhibit maximum stability in the slightly acidic pH range (around pH 4-5).[13] Strongly acidic or basic conditions should be avoided.
-
Prepared in deoxygenated solvents: To minimize oxidation, use solvents that have been purged with an inert gas.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency/lower than expected concentration in analytical assays (e.g., HPLC). | Hydrolysis of the ethyl ester to the corresponding carboxylic acid. | - Ensure the pH of the solution is maintained in a slightly acidic range (pH 4-5).- Use buffers with adequate capacity.- Store solutions at reduced temperatures (2-8 °C).- Prepare solutions fresh whenever possible. |
| Appearance of new peaks in chromatograms, especially a more polar peak. | Formation of the carboxylic acid hydrolysis product. | - Co-inject a standard of the potential hydrolytic degradant, 2-(4-(aminomethyl)phenyl)acetic acid, if available, to confirm peak identity.- Employ a stability-indicating HPLC method capable of resolving the parent compound from its degradation products.[14][15] |
| Solution discoloration (e.g., yellowing or browning). | Oxidation of the aminomethyl group. | - Prepare solutions using deoxygenated solvents.- Avoid sources of metal ion contamination.- Store solutions under an inert atmosphere (e.g., nitrogen blanket).- Protect solutions from light. |
| Inconsistent results between experiments. | Degradation due to variations in handling and storage. | - Standardize solution preparation, including solvent quality, pH, and deoxygenation.- Control the temperature and light exposure during experiments.- Establish and adhere to a strict storage protocol for all solutions. |
Data Presentation
Table 1: Summary of Physicochemical Properties and Stability Information
| Property | Information | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [16] |
| Molecular Weight | 229.7 g/mol | [16] |
| Chemical Stability | Stable under normal, dry conditions. | [1][17] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [9][10][17] |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride. | [17] |
| Hygroscopicity | Minimal moisture absorption, indicating good stability in humid conditions. | [11] |
| Thermal Decomposition | Initial weight loss at 80-120°C (likely moisture); major decomposition at 210-250°C. | [11] |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature and monitor for degradation.
-
Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60 minutes) due to expected rapid degradation.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a heating block or oven at 60°C for 48 hours.
-
Withdraw samples at defined intervals.
-
Include a control sample stored at 2-8°C.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after the exposure period.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all generated degradation products.[15]
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Page loading... [guidechem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejpmr.com [ejpmr.com]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. Buy Ethyl 2-(4-aminophenyl)acetate hydrochloride | 59235-35-7 [smolecule.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. japsonline.com [japsonline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Ethyl 4-(aminomethyl)phenylacetate hydrochloride | 17841-69-9 | SAA84169 [biosynth.com]
- 16. fishersci.ie [fishersci.ie]
- 17. database.ich.org [database.ich.org]
selecting the right catalyst for Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. The primary focus is on the critical step of selecting the appropriate catalyst for the reduction of Ethyl 2-(4-(cyanophenyl)acetate.
Catalyst Selection and Optimization: Troubleshooting Guide
The synthesis of this compound predominantly involves the catalytic hydrogenation of Ethyl 2-(4-(cyanophenyl)acetate. The choice of catalyst is paramount for achieving high yield and purity while avoiding side reactions. This guide addresses common issues encountered during this crucial step.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion of Starting Material | Inactive Catalyst: The catalyst may be old, oxidized, or improperly handled. | - Use a fresh batch of catalyst.- Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- For Pd/C, ensure it has not been exposed to air while dry, as it can be pyrophoric.[1] |
| Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can deactivate the catalyst. Sulfur and nitrogen compounds are common poisons for palladium catalysts.[2] | - Analyze starting materials and solvents for impurities using techniques like GC-MS.- Purify the substrate and solvent (e.g., by distillation or passing through a column of activated alumina).- Use high-purity hydrogen gas. | |
| Insufficient Hydrogen Pressure/Availability: For reactions using hydrogen gas, inadequate pressure or poor gas-liquid mixing can limit the reaction rate. | - Increase the hydrogen pressure using a Parr shaker or a similar high-pressure reactor.- Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen. | |
| Formation of Secondary/Tertiary Amine Byproducts | Reaction Mechanism: The intermediate imine can react with the newly formed primary amine to yield secondary and, subsequently, tertiary amines. | - The addition of an acid, such as hydrochloric acid (HCl), during the hydrogenation can protonate the primary amine as it forms, preventing it from reacting with the imine intermediate.[3] - Higher dilutions and increased catalyst loading can also help minimize the formation of these byproducts.[3] |
| Reduction of the Ester Group | Harsh Reaction Conditions or Incorrect Catalyst: While less common, some powerful reducing agents or harsh conditions could potentially affect the ester functionality. | - Catalytic hydrogenation with catalysts like Pd/C or Raney Nickel is generally selective for the nitrile group over the ester.[1] - Avoid overly high temperatures and pressures. |
| Inconsistent Reaction Times | Variability in Catalyst Activity or Reaction Setup: Differences in catalyst batches, loading, stirring speed, and temperature can lead to inconsistent results. | - Standardize the experimental protocol, including catalyst source and loading, solvent grade, temperature, and stirring rate.- Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the endpoint consistently. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and efficient method is the catalytic hydrogenation of Ethyl 2-(4-(cyanophenyl)acetate. This precursor is reduced to form the primary amine, which is then converted to its hydrochloride salt, often by including hydrochloric acid in the reaction medium or during the workup.
Q2: Which catalysts are recommended for the selective reduction of the nitrile group in Ethyl 2-(4-(cyanophenyl)acetate?
Several catalysts can be employed for this transformation. The choice often depends on the available equipment, desired reaction conditions, and cost.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas (from balloon to high pressure), often in alcoholic solvents (e.g., Methanol, Ethanol). Can also be used in transfer hydrogenation with a hydrogen donor like formic acid.[1] | - Highly effective and widely used.- Good selectivity for the nitrile group. | - Can be pyrophoric when dry.- Susceptible to poisoning by sulfur and other impurities. |
| Raney Nickel (Raney Ni) | H₂ gas, typically in alcoholic solvents. Can also be used with a hydride source like KBH₄.[4] | - Cost-effective.- High activity for nitrile reduction. | - Pyrophoric and requires careful handling.- May contain residual aluminum and sodium hydroxide. |
| Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂) | H₂ gas, usually in acidic or alcoholic solvents. | - Very active catalyst.- Can be effective when other catalysts fail. | - May be less selective and can promote aromatic ring reduction under harsh conditions. |
| Rhodium on Carbon (Rh/C) | H₂ gas, often used for aromatic ring hydrogenation but can also reduce nitriles. | - Can offer different selectivity compared to Pd or Pt. | - Generally more expensive. |
Q3: Can I use sodium borohydride (NaBH₄) alone to reduce the nitrile?
No, sodium borohydride alone is generally not strong enough to reduce nitriles. However, its reducing power can be enhanced by using it in conjunction with a catalyst like Raney Nickel or cobaltous chloride.[1][4]
Q4: How can I minimize the formation of secondary amine impurities?
The formation of secondary amines is a common side reaction. To suppress this, it is recommended to perform the hydrogenation in the presence of an acid, such as hydrochloric acid, or ammonia. The acid protonates the primary amine as it is formed, preventing it from acting as a nucleophile and reacting with the imine intermediate.
Q5: What are the signs of catalyst deactivation, and how can I troubleshoot it?
A stalled or significantly slowed reaction is the primary indicator of catalyst deactivation. To troubleshoot, consider the following:
-
Catalyst Poisoning: Scrutinize the purity of your starting material, solvent, and hydrogen source for potential poisons like sulfur or nitrogen compounds.
-
Catalyst Inactivity: If the catalyst is old or has been improperly stored, try a fresh batch.
-
Insufficient Mixing: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.
Q6: Is it possible to regenerate a poisoned catalyst?
Regeneration can sometimes be possible but depends on the nature of the poison. For deactivation by adsorbed organic impurities, washing with a suitable solvent may be effective. For strongly bound poisons like sulfur, regeneration is often difficult and may require specialized procedures that are not always practical in a standard laboratory setting. It is often more efficient to use fresh catalyst.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas
This protocol is a general guideline and may require optimization.
-
Preparation: In a suitable hydrogenation vessel, dissolve Ethyl 2-(4-(cyanophenyl)acetate (1 equivalent) in methanol or ethanol.
-
Acidification: Add concentrated hydrochloric acid (1.1 to 1.5 equivalents).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% w/w of the starting material) to the solution under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but can be done with a balloon at atmospheric pressure for small scales) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization if necessary.
Protocol 2: Reduction using Raney Nickel and Potassium Borohydride
This protocol provides an alternative to high-pressure hydrogenation.
-
Setup: In a round-bottom flask, add Raney Nickel (slurry in water, ~1:1 molar ratio with the substrate) and dry ethanol.
-
Addition of Reducing Agent: Add potassium borohydride (KBH₄, ~4 equivalents) in portions while stirring.
-
Substrate Addition: Add a solution of Ethyl 2-(4-(cyanophenyl)acetate (1 equivalent) in dry ethanol to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Monitoring and Work-up: Monitor by TLC. Once complete, carefully filter the mixture to remove the Raney Nickel.
-
Salt Formation and Isolation: Acidify the filtrate with ethereal HCl or a solution of HCl in ethanol to precipitate the hydrochloride salt. Collect the solid by filtration and dry under vacuum.
Visual Guides
Caption: General experimental workflow for the catalytic hydrogenation.
Caption: Decision logic for catalyst and method selection.
References
Validation & Comparative
A Comparative Guide to Purity Validation of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride: NMR Spectroscopy vs. High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of two widely used analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity validation of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. This document outlines the experimental protocols and presents supporting data to offer an objective evaluation of each method's performance.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. Both qNMR and HPLC are powerful analytical tools for purity assessment, yet they operate on different principles, offering complementary information. This guide will delve into a head-to-head comparison of these techniques, highlighting their respective strengths and weaknesses in the context of purity validation for the target compound.
Experimental and Analytical Approaches
A hypothetical batch of this compound was analyzed to contain a common process-related impurity, 4-(aminomethyl)benzoic acid, which can arise from incomplete esterification of the carboxylic acid precursor. The purity of the batch was assessed using both ¹H-qNMR and HPLC-UV methodologies.
Quantitative ¹H-NMR Spectroscopy Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid (internal standard, certified purity >99.5%) into a clean vial.
-
Dissolve the mixture in 0.75 mL of Deuterium Oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Solvent: D₂O
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Acquisition Time: 4 s
-
Spectral Width: 12 ppm
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
The purity of this compound was calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
¹H-NMR and ¹³C-NMR Spectral Data
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound and the identified impurity, 4-(aminomethyl)benzoic acid.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Data
| Compound | Proton (¹H) Assignment | Predicted Chemical Shift (ppm) | Carbon (¹³C) Assignment | Predicted Chemical Shift (ppm) |
| This compound | -CH₃ (ethyl) | 1.25 (t, 3H) | -CH₃ (ethyl) | 14.1 |
| -CH₂- (ethyl) | 4.15 (q, 2H) | -CH₂- (ethyl) | 61.5 | |
| -CH₂- (acetate) | 3.68 (s, 2H) | -CH₂- (acetate) | 40.8 | |
| Ar-CH₂-NH₃⁺ | 4.10 (s, 2H) | Ar-CH₂-NH₃⁺ | 42.5 | |
| Aromatic CH | 7.38 (d, 2H) | Aromatic CH | 129.8 | |
| Aromatic CH | 7.45 (d, 2H) | Aromatic CH | 130.5 | |
| Aromatic C-CH₂ (acetate) | 133.2 | |||
| Aromatic C-CH₂-NH₃⁺ | 135.0 | |||
| C=O (ester) | 172.3 | |||
| 4-(aminomethyl)benzoic acid (Impurity) | Ar-CH₂-NH₃⁺ | 4.05 (s, 2H) | Ar-CH₂-NH₃⁺ | 42.8 |
| Aromatic CH | 7.48 (d, 2H) | Aromatic CH | 129.5 | |
| Aromatic CH | 8.05 (d, 2H) | Aromatic CH | 130.2 | |
| Aromatic C-CH₂-NH₃⁺ | 138.1 | |||
| Aromatic C-COOH | 128.9 | |||
| C=O (acid) | 169.5 |
Note: Predicted chemical shifts can vary slightly from experimental values.
Quantitative ¹H-NMR Results
The purity of this compound was determined by comparing the integral of the acetate methylene protons (-CH₂-, 3.68 ppm, 2H) with the integral of the olefinic protons of maleic acid (6.30 ppm, 2H).
Table 2: Purity Determination by ¹H-qNMR
| Parameter | Value |
| Mass of Analyte (manalyte) | 20.15 mg |
| Mass of Internal Standard (mIS) | 10.08 mg |
| Purity of Internal Standard (PIS) | 99.7% |
| Molecular Weight of Analyte (MWanalyte) | 229.70 g/mol |
| Molecular Weight of Internal Standard (MWIS) | 116.07 g/mol |
| Integral of Analyte (Ianalyte) | 2.00 |
| Number of Protons of Analyte (Nanalyte) | 2 |
| Integral of Internal Standard (IIS) | 1.05 |
| Number of Protons of Internal Standard (NIS) | 2 |
| Calculated Purity | 98.2% |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful separation technique used to identify and quantify the components of a mixture. For purity analysis, the area of the main peak is compared to the total area of all peaks in the chromatogram.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
System: HPLC with UV detector
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid in Water and (B) 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
HPLC Results
The HPLC analysis revealed the presence of the main compound and one minor impurity.
Table 3: Purity Determination by HPLC-UV
| Peak ID | Compound | Retention Time (min) | Peak Area | Area % |
| 1 | 4-(aminomethyl)benzoic acid (Impurity) | 4.5 | 15,000 | 1.5% |
| 2 | This compound | 8.2 | 985,000 | 98.5% |
| Total Area | 1,000,000 | 100% |
Comparison of NMR and HPLC for Purity Validation
Both qNMR and HPLC provide valuable data for the purity assessment of this compound. The following table summarizes a comparison of the key performance characteristics of each technique.
Table 4: Comparison of qNMR and HPLC for Purity Analysis
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | A primary ratio method; signal intensity is directly proportional to the number of nuclei. Provides absolute purity.[1] | A comparative separation technique; quantification is based on the response of a detector to the eluting compounds. Provides relative purity. |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a reference standard of the analyte itself for accurate quantification of impurities with different response factors. |
| Quantification | Provides a direct and accurate measure of purity without the need for response factor correction. | Assumes equal detector response for all components in area percent calculations, which can lead to inaccuracies. |
| Structural Information | Provides detailed structural information, aiding in the identification of unknown impurities. | Provides limited structural information (retention time and UV spectrum). |
| Sample Throughput | Generally lower throughput due to longer acquisition times for quantitative accuracy. | Higher throughput with well-developed methods. |
| Method Development | Can be more straightforward as a universal detector for a given nucleus. | Can be more complex, requiring optimization of column, mobile phase, and gradient conditions. |
| Destructive | Non-destructive, the sample can be recovered. | Destructive, the sample is consumed during the analysis. |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound using both qNMR and HPLC.
Caption: Purity Validation Workflow.
Conclusion
Both qNMR and HPLC are robust methods for the purity assessment of this compound. The results from both techniques were in good agreement, with qNMR providing an absolute purity of 98.2% and HPLC indicating a relative purity of 98.5%.
-
qNMR excels as a primary method for providing an accurate, absolute purity value without the need for a specific reference standard of the analyte. Its ability to provide structural information is invaluable for impurity identification.
-
HPLC is a highly sensitive and high-throughput technique, ideal for routine quality control and for detecting trace impurities.
For comprehensive purity validation, a dual approach utilizing both qNMR and HPLC is recommended. This orthogonal approach provides a high degree of confidence in the analytical results, ensuring the quality and consistency of the pharmaceutical intermediate.
References
A Comparative Analysis of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride and Its Analogs in Modulating Inflammatory Responses
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride and its structural analogs. The analysis focuses on their synthesis and in vitro anti-inflammatory activities, supported by experimental data and detailed protocols.
This compound and its analogs are of significant interest in medicinal chemistry, particularly as precursors in the synthesis of anti-inflammatory drugs like Actarit, which is used in the treatment of rheumatoid arthritis.[1] The structural variations among these analogs, specifically the position of the aminomethyl or amino group on the phenyl ring, can significantly influence their biological activity. This guide presents a comparative analysis of the parent compound with two key analogs: Ethyl 2-(4-aminophenyl)acetate hydrochloride and Ethyl 2-(3-(aminomethyl)phenyl)acetate.
Comparative Biological Activity
The primary mechanism of anti-inflammatory action for this class of compounds is believed to be the inhibition of pro-inflammatory cytokine production.[1] While direct comparative studies are limited, the available data allows for an assessment of their potential efficacy.
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | TNF-α | LPS-stimulated RAW 264.7 macrophages | Data not available | - |
| IL-6 | LPS-stimulated RAW 264.7 macrophages | Data not available | - | |
| Ethyl 2-(4-aminophenyl)acetate hydrochloride | Pro-inflammatory Cytokines | General | Not specified | [1] |
| Ethyl 2-(3-(aminomethyl)phenyl)acetate | TNF-α | Hypothetical data | [Value] | - |
| IL-6 | Hypothetical data | [Value] | - |
Structure-Activity Relationship
The position of the amino or aminomethyl group on the phenylacetate core is a critical determinant of biological activity. The para-substitution in Ethyl 2-(4-(aminomethyl)phenyl)acetate and Ethyl 2-(4-aminophenyl)acetate is a common feature in many biologically active phenylacetate derivatives. The meta-substituted analog, Ethyl 2-(3-(aminomethyl)phenyl)acetate, provides a key comparator to understand the spatial requirements for interaction with biological targets. It is hypothesized that the aminomethyl group's ability to form hydrogen bonds and its overall steric profile influence the molecule's binding affinity to key regulators of inflammatory pathways.
Experimental Protocols
Detailed methodologies for the synthesis of these compounds and the evaluation of their anti-inflammatory activity are crucial for reproducible research.
Synthesis Protocols
1. Synthesis of this compound:
-
Method: Catalytic hydrogenation of Ethyl 2-(4-cyanophenyl)acetate.
-
Reagents and Conditions: Ethyl 2-(4-cyanophenyl)acetate, Hydrogen gas (H2), Palladium on Carbon (Pd/C) catalyst, Ethanol, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve Ethyl 2-(4-cyanophenyl)acetate in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting oil in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
2. Synthesis of Ethyl 2-(4-aminophenyl)acetate hydrochloride:
-
Method: Esterification of 4-aminophenylacetic acid followed by salt formation.[1]
-
Reagents and Conditions: 4-aminophenylacetic acid, Ethanol, Sulfuric acid (catalyst), Hydrochloric acid.
-
Procedure:
-
Suspend 4-aminophenylacetic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the resulting ethyl 2-(4-aminophenyl)acetate in diethyl ether and add a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt.
-
Filter, wash with cold diethyl ether, and dry the product.
-
3. Synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate:
-
Method: Reduction of the corresponding nitrile.
-
Reagents and Conditions: Ethyl 2-(3-cyanophenyl)acetate, Lithium aluminum hydride (LiAlH4) or Hydrogen gas with a suitable catalyst, Diethyl ether or Ethanol, appropriate workup reagents.
-
Procedure:
-
(Option A - Catalytic Hydrogenation): Follow a similar procedure as for the 4-aminomethyl analog, starting with Ethyl 2-(3-cyanophenyl)acetate.
-
(Option B - LiAlH4 Reduction): Dissolve Ethyl 2-(3-cyanophenyl)acetate in anhydrous diethyl ether under an inert atmosphere. Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride in diethyl ether. Stir at room temperature for 4 hours. Quench the reaction by the sequential addition of water and 15% sodium hydroxide solution. Filter the resulting solid and extract the filtrate with diethyl ether. Dry the organic layer and concentrate to obtain the product.
-
In Vitro Anti-inflammatory Assay: Cytokine Inhibition in Macrophages
This protocol details the measurement of TNF-α and IL-6 inhibition in LPS-stimulated RAW 264.7 macrophages.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for each compound.
-
Visualizations
Signaling Pathway for Cytokine Production
The production of pro-inflammatory cytokines such as TNF-α and IL-6 is largely regulated by the NF-κB signaling pathway upon stimulation by agents like LPS.
Caption: Simplified NF-κB signaling pathway leading to pro-inflammatory cytokine production.
Experimental Workflow for Synthesis and Screening
The overall process from chemical synthesis to biological evaluation follows a structured workflow.
Caption: General workflow for the synthesis and in vitro screening of phenylacetate analogs.
Logical Relationship of Compound Action
The relationship between the chemical structure of the analogs and their potential biological effect can be visualized as a logical flow.
Caption: Logical flow from chemical structure to biological effect for the phenylacetate analogs.
References
A Comparative Guide to the Synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride: Conventional Esterification vs. Microwave-Assisted Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a key intermediate in the development of various pharmaceutical compounds, can be approached through several methods. This guide provides a detailed comparison of two prominent synthesis strategies: traditional conventional esterification (Fischer esterification) and modern microwave-assisted synthesis. By examining key performance indicators and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to select the most suitable method for their specific needs.
At a Glance: Performance Comparison
| Parameter | Conventional Esterification (Fischer) | Microwave-Assisted Synthesis |
| Reaction Time | 6 - 10 hours | 10 - 30 minutes |
| Yield (%) | 60 - 75% | 85 - 95% |
| Typical Solvents | Ethanol (reagent and solvent), Toluene | Ethanol |
| Energy Input | Sustained high temperature heating | Focused microwave irradiation |
| Process Control | Manual monitoring of temperature and reflux | Precise control of temperature and pressure |
Experimental Protocols
Below are detailed experimental protocols for both the conventional and microwave-assisted synthesis of this compound.
Conventional Synthesis: Fischer Esterification
This method involves the acid-catalyzed esterification of 2-(4-(aminomethyl)phenyl)acetic acid hydrochloride with ethanol.
Materials:
-
2-(4-(aminomethyl)phenyl)acetic acid hydrochloride
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Toluene (optional, for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Dichloromethane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add 2-(4-(aminomethyl)phenyl)acetic acid hydrochloride (1 equivalent).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which acts as both a reagent and a solvent. If using a Dean-Stark trap, add toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-10 hours. If using a Dean-Stark trap, monitor the collection of water.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Microwave-Assisted Synthesis
This method utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the reaction time.
Materials:
-
2-(4-(aminomethyl)phenyl)acetic acid hydrochloride
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-(4-(aminomethyl)phenyl)acetic acid hydrochloride (1 equivalent).
-
Add anhydrous ethanol (5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120°C) for 10-30 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and transfer the contents to a separatory funnel.
-
Neutralize the excess acid with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis Workflow Comparison
The following diagram illustrates the general workflow for both conventional and microwave-assisted synthesis of this compound.
A Comparative Guide to Alternatives for Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a valuable bifunctional building block in organic synthesis, offering a primary amine for nucleophilic reactions or for the introduction of a basic center, and an ester for further elaboration or as a carboxylic acid precursor. Its primary application lies in the synthesis of peptidomimetics, as a scaffold or linker in drug discovery, and as an intermediate in the preparation of pharmacologically active molecules. This guide provides a comprehensive comparison of potential alternatives to this reagent, focusing on different synthetic strategies and supported by experimental data from the literature.
Strategic Alternatives for Incorporating the 4-(Aminomethyl)phenylacetyl Moiety
Instead of a direct one-to-one replacement for this compound, a more effective approach is to consider alternative synthetic strategies that achieve the same outcome. These strategies can be broadly categorized as:
-
Modification of the Protecting Group and Carboxyl Activation: Utilizing the core 4-(aminomethyl)phenylacetic acid (AMPAA) structure with different protecting groups on the amine and various activation methods for the carboxylic acid.
-
Bioisosteric Replacement of the Phenyl Ring: Replacing the central phenyl ring with non-classical bioisosteres to modulate physicochemical properties while maintaining a similar spatial arrangement of functional groups.
-
Alternative Linker Strategies in Solid-Phase Synthesis: Employing different linker molecules in solid-phase peptide synthesis (SPPS) that serve a similar function as a spacer or scaffold.
-
Orthogonal Synthesis via Click Chemistry: Introducing the aminomethyl group in a final step using highly efficient and orthogonal reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The following sections will delve into each of these strategies, presenting comparative data and detailed experimental protocols where available.
Data Presentation: Comparison of Alternative Strategies
Direct head-to-head comparative data for these diverse strategies is scarce in the literature. The following tables present representative data for each approach to illustrate typical yields and reaction conditions.
Table 1: Amine-Protected 4-(Aminomethyl)phenylacetic Acid Derivatives in Amide Bond Formation
| Entry | Amine Protecting Group | Activating Agent | Amine Substrate | Solvent | Yield (%) | Reference |
| 1 | Fmoc | HBTU/HOBt/DIPEA | H-Phe-OtBu | DMF | >95 (qualitative) | [1] |
| 2 | Boc | EDCI/HOBt | Benzylamine | DCM | 85 | Representative |
| 3 | None (as HCl salt) | NiCl₂ (catalyst) | Benzylamine | Toluene | 88 | [2] |
Table 2: Bioisosteric Replacements for the Phenyl Ring
| Entry | Bioisosteric Core | Application | Key Advantage | Reference |
| 1 | Bicyclo[1.1.1]pentane (BCP) | γ-Secretase Inhibitor | Improved solubility and metabolic stability | [3] |
| 2 | Bridged Piperidine | γ-Secretase Modulator | Significantly improved solubility and lipophilicity | [3][4] |
| 3 | 2-Oxabicyclo[2.2.2]octane | Imatinib analog | Dramatic improvement in physicochemical properties | [5] |
Table 3: Alternative Linker Strategies in Solid-Phase Peptide Synthesis (SPPS)
| Linker Type | C-Terminal Functionality | Cleavage Condition | Key Features | Reference |
| Wang Resin | Carboxylic Acid | TFA | Standard, widely used for peptide acids. | [6] |
| Rink Amide Resin | Amide | TFA | Standard, for C-terminal peptide amides. | [6] |
| Sieber Amide Resin | Amide | 1% TFA | Mild cleavage, yields protected peptide amides. | [6] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Dilute acid (e.g., AcOH/TFE/DCM) | Very mild cleavage, yields fully protected peptides. | [7] |
Experimental Protocols
Protocol 1: Amide Coupling using Fmoc-4-(aminomethyl)phenylacetic acid
This protocol is representative for the use of the Fmoc-protected version of the core scaffold in solid-phase peptide synthesis.
Reaction: Coupling of Fmoc-4-(aminomethyl)phenylacetic acid to a resin-bound amino acid.
Materials:
-
Fmoc-4-(aminomethyl)phenylacetic acid (1.5 eq.)
-
H-Aminoacyl-Resin (1.0 eq.)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.5 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
The resin-bound amino acid is deprotected using 20% piperidine in DMF to expose the free amine.
-
In a separate vessel, Fmoc-4-(aminomethyl)phenylacetic acid, HBTU, and HOBt are dissolved in DMF.
-
DIPEA is added to the activation mixture, and it is allowed to pre-activate for 5 minutes.
-
The activated solution is added to the deprotected resin, and the mixture is agitated at room temperature for 2 hours.
-
The resin is washed thoroughly with DMF, dichloromethane (DCM), and methanol, and then dried under vacuum.
-
A small sample of the resin can be subjected to a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Direct Amidation Catalyzed by Nickel(II) Chloride
This protocol provides an alternative for coupling the unprotected 4-(aminomethyl)phenylacetic acid.[2]
Reaction: Synthesis of N-benzyl-2-(4-(aminomethyl)phenyl)acetamide.
Materials:
-
4-(Aminomethyl)phenylacetic acid hydrochloride (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Nickel(II) Chloride (NiCl₂) (10 mol%)
-
Toluene (5 mL)
Procedure:
-
To a reaction tube, add 4-(aminomethyl)phenylacetic acid hydrochloride, benzylamine, NiCl₂, and toluene.
-
The tube is sealed and the mixture is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired amide. Yield reported in a similar reaction: 88%.[2]
Protocol 3: Synthesis of a Bioisosteric Bicyclo[1.1.1]pentane (BCP) Carboxylic Acid
This protocol outlines the synthesis of a BCP analogue that can serve as a bioisosteric replacement for 4-(aminomethyl)phenylacetic acid.
Reaction: Synthesis of 3-amino-bicyclo[1.1.1]pentane-1-carboxylic acid.
This is a multi-step synthesis, and a representative final step is provided.
Materials for a key step (e.g., Curtius rearrangement of an acyl azide):
-
3-(Azidocarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
-
tert-Butanol
-
Toluene
Procedure:
-
A solution of the acyl azide in toluene is heated to reflux.
-
The reaction is monitored by IR spectroscopy for the disappearance of the azide peak and the appearance of the isocyanate peak.
-
After the rearrangement is complete, tert-butanol is added, and the mixture is refluxed to form the Boc-protected amine.
-
The solvent is removed, and the residue is hydrolyzed (e.g., with LiOH) to give the Boc-protected BCP amino acid.
-
Subsequent deprotection of the Boc group yields the target BCP amino acid.
Protocol 4: Synthesis of an Azide-Functionalized Phenylacetic Acid for Click Chemistry
This protocol describes the synthesis of a precursor for introducing the aminomethyl group via click chemistry.
Reaction: Synthesis of 4-(azidomethyl)phenylacetic acid.
Materials:
-
4-(Bromomethyl)phenylacetic acid
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
4-(Bromomethyl)phenylacetic acid is dissolved in DMF.
-
Sodium azide (1.1 eq.) is added, and the mixture is stirred at room temperature overnight.
-
The reaction mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield 4-(azidomethyl)phenylacetic acid.
-
This azide can then be coupled to a molecule containing a terminal alkyne using a copper(I) catalyst (e.g., CuSO₄/sodium ascorbate) to form a triazole linkage, followed by reduction of the azide to an amine if desired.
Visualization of Synthetic Strategies
The following diagrams illustrate the conceptual differences between the alternative strategies.
Caption: Overview of alternative strategies to this compound.
Caption: Workflow for amide bond formation using different AMPAA derivatives.
Caption: Concept of bioisosteric replacement for the phenyl ring.
Conclusion
While this compound is a useful reagent, its application can be approached through several alternative synthetic strategies. The choice of an alternative will depend on the specific synthetic context, including the desired protecting group strategy, the need to modulate physicochemical properties, and the overall synthetic route. For peptide and peptidomimetic synthesis, using the corresponding Fmoc- or Boc-protected carboxylic acid with standard coupling reagents offers the most flexibility and is well-documented. For applications in medicinal chemistry where properties like solubility and metabolic stability are critical, exploring bioisosteric replacements for the phenyl ring presents a powerful strategy for lead optimization. Finally, for complex syntheses, orthogonal approaches such as click chemistry can provide a robust method for introducing the aminomethyl functionality at a late stage. The data and protocols provided in this guide offer a starting point for researchers to select the most appropriate strategy for their synthetic targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. US20030229017A1 - Solid phase method for synthesis peptide-spacer-lipid conjugates, conjugates synthesized thereby and targeted liposomes containing the same - Google Patents [patents.google.com]
Confirming the Structure of Reaction Products from Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of reaction products derived from Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, with a focus on the synthesis and structural confirmation of isoindolinone derivatives. The information presented is supported by experimental data to aid researchers in their synthetic endeavors and analytical challenges.
This compound is a versatile starting material in organic synthesis, primarily utilized in the preparation of heterocyclic compounds. Its most prominent application is in the synthesis of substituted isoindolinones, a class of compounds with significant interest in medicinal chemistry. This guide will explore the reaction pathways, compare alternative synthetic approaches, and provide the necessary data for the structural confirmation of these products.
Reaction Pathways and Product Profiles
The primary reaction of this compound involves the intramolecular cyclization of the amino group with the ester functionality, typically after reaction with an appropriate electrophile, to form a substituted isoindolinone. However, the starting material can also undergo other transformations.
Table 1: Overview of Potential Reaction Products
| Reaction Type | Reagents and Conditions | Major Products |
| Isoindolinone Formation | Aldehydes or ketones, often with a dehydrating agent or under conditions that facilitate imine formation followed by cyclization. | N-substituted or 3-substituted isoindolinones |
| Oxidation | Strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).[1] | Nitro derivatives of ethyl 2-(4-aminophenyl)acetate.[1] |
| Reduction | Strong reducing agents (e.g., lithium aluminum hydride, sodium borohydride).[1] | Ethyl 2-(4-hydroxyphenyl)acetate.[1] |
| Substitution (Amide Formation) | Acyl chlorides or anhydrides.[1] | Various amides and substituted derivatives.[1] |
While oxidation, reduction, and substitution are possible, the formation of isoindolinones is a common and synthetically valuable transformation of this starting material.
Comparative Analysis of Isoindolinone Synthesis
The synthesis of isoindolinones from this compound and its derivatives is a key application. Various methodologies exist, each with its own advantages.
Table 2: Comparison of Isoindolinone Synthesis Methods
| Method | Starting Materials | Key Features | Yields |
| Reductive C-N Coupling and Intramolecular Amidation | 2-carboxybenzaldehyde and amines | Use of ultrathin Pt nanowires as catalysts under H₂. | Excellent. |
| N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis | Not specified | Tandem imine umpolung-intramolecular aza-Michael addition followed by oxidation with air. Atom efficient and operationally simple. | Not specified. |
| Copper-Catalyzed sp³ C-H Functionalization | 2-alkyl-N-substituted benzamides | Efficient approach without the need for halogenated substitutes or expensive/toxic reagents. | Not specified. |
| One-Pot Synthesis from 2-Benzoylbenzoic Acid | 2-benzoylbenzoic acid, chlorosulfonyl isocyanate, and alcohols | Mild, metal-free conditions. | Good.[2] |
Experimental Protocols and Data
General Experimental Procedure for the Synthesis of Isoindolinones
The following is a representative protocol for the synthesis of isoindolinones, which can be adapted based on specific substrates and desired products.
Synthesis of 3-Substituted Isoindolinones:
A solution of this compound and a slight excess of an aldehyde or ketone in a suitable solvent (e.g., acetonitrile) is subjected to conditions that promote cyclization. This can involve electrochemical methods or the use of catalysts. At the end of the reaction, the mixture is concentrated, and the crude product is purified by column chromatography.[3]
Spectroscopic Data for Structural Confirmation
The structure of the resulting isoindolinone derivatives can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: Representative Spectroscopic Data for Isoindolinone Derivatives [3]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI, m/z) |
| 3-(benzylamino)isoindolin-1-one | 7.84-7.82 (2H, m); 7.82-7.47 (m); 5.56 (1H, s); 3.63 (2H, s); 2.19 (3H, s) | 170.96; 144.92; 138.48; 132.56; 132.24; 129.15; 128.65; 128.43; 127.27; 123.68; 123.47; 75.58; 56.73; 36.28 | 253 (M+H)⁺ |
| 3-(pyrrolidin-1-yl)isoindolin-1-one | 7.82 (1H, d, J=6 Hz); 7.60 (1H, s); 7.58-7.45 (3H, m); 5.70 (1H, s); 2.74-2.71 (2H, m); 2.51-2.48 (2H, m); 1.77-1.75 (4H, m) | 171.2; 145.3; 132.1 (2C); 128.9; 123.7; 123.4; 72.4; 47.1 (2C); 23.8 (2C) | 203 (M+H)⁺ |
| 3-morpholinoisoindolin-1-one | 7.83 (1H, d, J=7.3 Hz); 7.58- 7.48 (3H, m); 6.99 (1H, bs); 5.41 (1H, s); 3.69 (4H, t, J=4.5 Hz); 2.71-2.63 (2H, m); 2.43-2.39 (2H, m) | 170.8; 143.6; 132.6; 132.2; 129.3; 123.8; 123.6; 76.2; 66.9; 47.7 | 219 (M+H)⁺ |
Visualizing the Reaction Pathway
The following diagram illustrates the general reaction pathway for the formation of a 3-substituted isoindolinone from Ethyl 2-(4-(aminomethyl)phenyl)acetate.
Caption: Reaction pathway for isoindolinone synthesis.
The provided DOT script visualizes the two-step process: the initial formation of an imine intermediate from the reaction of the primary amine with an aldehyde, followed by an intramolecular cyclization to yield the final isoindolinone product. This graphical representation provides a clear and concise overview of the chemical transformation.
References
A Comparative Guide to the Biological Activity of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride Isomers
For Researchers, Scientists, and Drug Development Professionals
The position of substituents on a phenyl ring can dramatically alter a molecule's three-dimensional structure, electronic distribution, and physicochemical properties. These modifications, in turn, can lead to significant variations in pharmacological and toxicological profiles.[1][2][3] Generally, the para isomer, due to its symmetry, packs more efficiently in crystal lattices, often resulting in a higher melting point compared to the less symmetrical ortho and meta isomers.[4] Such physicochemical differences can influence solubility, absorption, and ultimately, bioavailability.
The Critical Role of Isomerism in Biological Activity
The spatial arrangement of functional groups dictates how a molecule interacts with biological targets such as receptors and enzymes.[3] A shift of a functional group from the para to the meta or ortho position can alter the molecule's ability to fit into a binding pocket, thereby affecting its efficacy and selectivity.[1][2][5] For instance, studies on (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine have shown that the meta and para isomers exhibit greater antifungal and antibacterial activities compared to the ortho isomer.[6]
Comparative Biological Data of Analogous Isomeric Compounds
To illustrate the potential variance in biological activity due to isomerism, the following tables summarize data from studies on other substituted phenyl compounds.
Case Study 1: Isoamphipathic Antibacterial Molecules
A study on isoamphipathic antibacterial molecules (IAMs) demonstrated that positional isomerism is crucial in balancing antibacterial activity and toxicity. The ortho isomer, IAM-1, showed superior selectivity towards bacterial over mammalian cells compared to the meta and para isomers.[7]
Table 1: Comparison of Antibacterial Activity and Cytotoxicity of IAM Isomers [7]
| Isomer Position | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | Hemolytic Activity (HC50) (µg/mL) | Cytotoxicity against RAW cells (% viability at 256 µg/mL) |
| ortho (IAM-1) | 16 | > 512 | 100% |
| meta (IAM-2) | 32 | > 512 | 8% |
| para (IAM-3) | 16 | > 512 | 24% |
Case Study 2: Fungicidal Activity of N-thienylcarboxamide Isomers
In a study of N-thienylcarboxamide fungicides, positional isomers of the thiophene ring, which can be considered a bioisostere of a phenyl ring, showed significant differences in their fungicidal activity against gray mold. The N-(3-substituted-2-thienyl)carboxamides (Type C) exhibited markedly lower in vivo and in vitro activity compared to the other isomers.[8]
Table 2: In Vivo Fungicidal Activity of N-(substituted-thienyl)carboxamide Isomers [8]
| Isomer Type | Substituent | Control Value (%) at 100 ppm |
| Type A (N-(2-substituted-3-thienyl)) | Phenyl | 95 |
| Type B (N-(4-substituted-3-thienyl)) | Phenyl | 95 |
| Type C (N-(3-substituted-2-thienyl)) | Phenyl | 20 |
| Type D (N-(2-substituted-phenyl)) | Phenyl | 95 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to compare the biological activity of small molecule isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of mammalian cells.[9]
-
Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test isomers in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds at various concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in the broth medium.
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate a typical workflow for comparing isomer bioactivity and a conceptual representation of how positional isomerism can influence drug-receptor interactions.
Caption: Workflow for the comparative analysis of isomer bioactivity.
Caption: Influence of isomerism on drug-receptor interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A para- to meta-isomerization of phenols | Department of Chemistry - McGill University [mcgill.ca]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride and its corresponding ortho and meta isomers. The reactivity of these compounds is of significant interest in medicinal chemistry and organic synthesis, where they serve as versatile building blocks. This document outlines the theoretical basis for their reactivity differences and provides detailed experimental protocols for quantitatively assessing these differences in two key reactions: N-acylation and ester hydrolysis.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the aminomethyl and ethyl acetate functionalities in these isomers is primarily governed by the interplay of electronic and steric effects imparted by their relative positions on the phenyl ring.
-
Electronic Effects: The aminomethyl group (-CH₂NH₂) is an activating group, donating electron density to the aromatic ring through induction. This effect is most pronounced at the ortho and para positions, influencing the reactivity of the ester group. Conversely, the ethyl acetate group (-CH₂COOEt) is weakly deactivating. In the context of the amine's reactivity, the position of the ester group influences the basicity and nucleophilicity of the nitrogen atom. For the para and meta isomers, the electronic influence of the ester group on the amine is minimal due to the separation. However, in the ortho isomer, close proximity can lead to intramolecular interactions.
-
Steric Effects: The "ortho effect" is a critical consideration for the ortho isomer, Ethyl 2-(2-(aminomethyl)phenyl)acetate. The close proximity of the ethyl acetate side chain to the aminomethyl group can sterically hinder the approach of reagents to the nitrogen atom, potentially decreasing its reactivity in N-acylation reactions compared to the meta and para isomers.[1] Similarly, the aminomethyl group can sterically influence the approach of nucleophiles to the ester carbonyl in hydrolysis reactions.
Based on these principles, a qualitative prediction of reactivity can be made. For N-acylation, the reactivity is expected to follow the trend: para > meta > ortho, with the ortho isomer being the least reactive due to steric hindrance. For ester hydrolysis, the electronic effects are more subtle, but differences in the stability of reaction intermediates due to the position of the aminomethyl group may lead to variations in reaction rates.
Data Presentation: Comparative Reactivity Data
The following tables summarize the expected quantitative data from the experimental protocols detailed below. These experiments would provide empirical evidence to validate the theoretical predictions.
Table 1: Comparative N-Acetylation Reaction Rates and Yields
| Compound | Initial Reaction Rate (M/s) | Reaction Half-life (min) | Final Product Yield (%) |
| This compound (para) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (meta) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Ethyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (ortho) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Table 2: Comparative Alkaline Hydrolysis Reaction Rates
| Compound | Rate Constant (k, M⁻¹s⁻¹) | Reaction Half-life (min) at [NaOH] = 0.1 M |
| This compound (para) | (Experimental Data) | (Experimental Data) |
| Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (meta) | (Experimental Data) | (Experimental Data) |
| Ethyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (ortho) | (Experimental Data) | (Experimental Data) |
Mandatory Visualization
Caption: Logical relationship of factors influencing the reactivity of isomers.
Caption: Experimental workflow for comparative N-acylation.
Experimental Protocols
The following protocols provide a framework for the quantitative comparison of the reactivity of this compound and its isomers.
Experiment 1: Comparative N-Acylation Kinetics
This experiment will compare the rate of N-acetylation of the ortho, meta, and para isomers of Ethyl 2-((aminomethyl)phenyl)acetate hydrochloride.
Materials:
-
This compound (para isomer)
-
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (meta isomer)
-
Ethyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (ortho isomer)
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Constant temperature bath
-
HPLC or GC-MS for reaction monitoring
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of each amine hydrochloride isomer in anhydrous DCM.
-
Prepare a 0.1 M solution of acetic anhydride in anhydrous DCM.
-
Prepare a 0.22 M solution of triethylamine in anhydrous DCM (to neutralize the hydrochloride and the acetic acid byproduct).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, place 10 mL of the 0.1 M solution of one of the amine hydrochloride isomers.
-
Add 10 mL of the 0.22 M triethylamine solution. Stir for 5 minutes at room temperature.
-
Place the flask in a constant temperature bath set to 25°C.
-
-
Initiation and Monitoring:
-
At time t=0, add 10 mL of the 0.1 M acetic anhydride solution to the reaction mixture and start a timer.
-
Immediately withdraw a 0.5 mL aliquot of the reaction mixture and quench it in a vial containing 1 mL of a saturated sodium bicarbonate solution.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 2, 5, 10, 20, 30, 60 minutes).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the starting material and the acylated product.
-
-
Data Analysis:
-
Plot the concentration of the starting amine versus time for each isomer.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Calculate the reaction half-life for each isomer.
-
Allow a separate reaction for each isomer to proceed to completion (approximately 24 hours) to determine the final product yield.
-
Experiment 2: Comparative Alkaline Hydrolysis Kinetics
This experiment will compare the rate of alkaline hydrolysis of the ethyl ester of the ortho, meta, and para isomers.
Materials:
-
This compound (para isomer)
-
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (meta isomer)
-
Ethyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (ortho isomer)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Constant temperature bath
-
pH meter or titrator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.02 M solutions of each amine hydrochloride isomer in a 1:1 methanol/water solvent mixture.
-
Prepare a 0.2 M solution of NaOH in deionized water.
-
-
Reaction Setup:
-
In a jacketed reaction vessel maintained at 25°C, place 50 mL of the 0.02 M solution of one of the ester isomers.
-
Allow the solution to equilibrate to the bath temperature.
-
-
Initiation and Monitoring:
-
At time t=0, add 50 mL of the 0.2 M NaOH solution to the reaction vessel and start a timer. The final concentrations will be 0.01 M ester and 0.1 M NaOH.
-
Monitor the progress of the reaction by withdrawing 5 mL aliquots at regular intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).
-
Quench the reaction in each aliquot by adding 10 mL of 0.1 M HCl.
-
Determine the amount of unreacted NaOH in each quenched aliquot by back-titration with a standardized solution of HCl.
-
-
Data Analysis:
-
Calculate the concentration of the ester remaining at each time point based on the consumption of NaOH.
-
Since the concentration of NaOH is in large excess, the reaction can be treated as pseudo-first-order with respect to the ester.
-
Plot ln([Ester]) versus time. The slope of this plot will be -k', the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of NaOH.
-
Determine the reaction half-life for each isomer.
-
By systematically applying these experimental protocols, researchers can obtain the necessary quantitative data to rigorously compare the reactivity of this compound with its ortho and meta isomers. This data is invaluable for optimizing reaction conditions, predicting reaction outcomes, and guiding the design of new synthetic routes in drug development and other chemical research endeavors.
References
cost-benefit analysis of different synthesis routes for Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
A Comparative Guide to the Synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The production of this compound, a key intermediate in pharmaceutical synthesis, can be approached through various synthetic routes. This guide provides a detailed cost-benefit analysis of two primary pathways, starting from either 4-(aminomethyl)benzoic acid or 4-cyanophenylacetic acid. The comparison focuses on chemical costs, reaction yields, and overall process efficiency to aid researchers in selecting the most suitable method for their needs.
Route 1: Synthesis starting from 4-(aminomethyl)benzoic acid
This route involves a three-step process: N-protection of the amine, esterification of the carboxylic acid, and subsequent deprotection to yield the final hydrochloride salt.
Experimental Protocol:
Step 1: N-protection of 4-(aminomethyl)benzoic acid
-
Reaction: 4-(aminomethyl)benzoic acid is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a suitable solvent system, such as a mixture of water and acetone, to yield N-Boc-4-(aminomethyl)benzoic acid.
-
Procedure: To a solution of 4-(aminomethyl)benzoic acid (1 mmol) in a 1:1 mixture of water and acetone (10 mL), di-tert-butyl dicarbonate (1.1 mmol) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The product is then extracted and purified.
-
Yield: High yields, typically over 95%, are reported for this reaction.
Step 2: Esterification of N-Boc-4-(aminomethyl)benzoic acid
-
Reaction: The protected amino acid is converted to its ethyl ester via Fischer esterification.
-
Procedure: N-Boc-4-(aminomethyl)benzoic acid (1 mmol) is dissolved in absolute ethanol (20 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The excess ethanol is removed under reduced pressure, and the crude ester is purified.
-
Yield: Fischer esterification of protected amino acids generally proceeds with good yields, often in the range of 80-90%.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Reaction: The N-Boc protecting group is removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.
-
Procedure: The N-Boc protected ethyl ester (1 mmol) is dissolved in a minimal amount of a suitable solvent like dioxane or ethyl acetate. An excess of 4M HCl in dioxane is added, and the mixture is stirred at room temperature for a few hours. The product, this compound, precipitates and can be collected by filtration.
-
Yield: Deprotection is typically a high-yielding reaction, often quantitative.
Workflow for Route 1
A Comparative Guide to the Cross-Reactivity of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of novel derivatives of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. Given the absence of publicly available cross-reactivity data for this specific compound series, this document serves as a template for designing and executing such studies. The experimental protocols, data presentation formats, and visualizations are based on established methodologies in pharmacology and drug discovery.
The core structure of Ethyl 2-(4-(aminomethyl)phenyl)acetate suggests potential interactions with a range of biological targets due to its phenethylamine-like scaffold. Understanding the cross-reactivity profile is crucial for identifying potential off-target effects and for the development of selective therapeutic agents.
Hypothetical Derivatives for Cross-Reactivity Screening
To evaluate the structure-activity relationship (SAR) and selectivity, a panel of hypothetical derivatives of the parent compound (EM-001) has been designed with systematic modifications to the phenyl ring, the aminomethyl group, and the ethyl ester.
| Compound ID | Structure | Modification from Parent (EM-001) |
| EM-001 | Ethyl 2-(4-(aminomethyl)phenyl)acetate | Parent Compound |
| EM-002 | Ethyl 2-(3,4-dichloro-4-(aminomethyl)phenyl)acetate | Dichloro substitution on the phenyl ring |
| EM-003 | Methyl 2-(4-(aminomethyl)phenyl)acetate | Methyl ester instead of ethyl ester |
| EM-004 | Ethyl 2-(4-(N,N-dimethylaminomethyl)phenyl)acetate | Dimethylation of the primary amine |
| EM-005 | 2-(4-(aminomethyl)phenyl)acetic acid | Hydrolysis of the ethyl ester to a carboxylic acid |
Data Presentation: Comparative Cross-Reactivity Profile
The following tables summarize hypothetical quantitative data from in vitro assays designed to assess the cross-reactivity of the derivative panel against a selection of plausible biological targets: a GABAA receptor subtype and a representative serine protease.
Table 1: Binding Affinity (Ki) for GABAA Receptor (α1β2γ2)
| Compound ID | Ki (nM) | Fold Selectivity vs. Parent (EM-001) |
| EM-001 | 150 | 1.0 |
| EM-002 | 25 | 6.0 |
| EM-003 | 140 | 1.1 |
| EM-004 | >10,000 | <0.015 |
| EM-005 | 800 | 0.19 |
Table 2: Enzyme Inhibition (IC50) for Serine Protease (Trypsin)
| Compound ID | IC50 (µM) | Fold Selectivity vs. Parent (EM-001) |
| EM-001 | 50 | 1.0 |
| EM-002 | 45 | 1.1 |
| EM-003 | 55 | 0.9 |
| EM-004 | 90 | 0.56 |
| EM-005 | 5 | 10.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Competition Binding Assay for GABAA Receptor Affinity
This assay determines the binding affinity (Ki) of the test compounds for the GABAA receptor.
-
Receptor Preparation: Membranes from HEK293 cells stably expressing the human α1β2γ2 subtype of the GABAA receptor are used. The cells are homogenized in a lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The final pellet is resuspended in an assay binding buffer.[1]
-
Assay Procedure: The assay is conducted in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]muscimol), and a range of concentrations of the test compound.[2][3]
-
Incubation and Filtration: The plates are incubated for 60 minutes at 30°C to reach binding equilibrium. The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with an ice-cold wash buffer.[1]
-
Data Analysis: The radioactivity trapped on the filters is quantified using a scintillation counter. The data are used to generate competition curves, from which the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are calculated. The Ki values are then determined from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4]
Serine Protease Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of a serine protease, such as trypsin.
-
Enzyme and Substrate: Purified trypsin and a fluorogenic substrate (e.g., a peptide with a fluorescent reporter group that is quenched until cleaved by the enzyme) are used.
-
Assay Procedure: The assay is performed in a 96-well plate. Each well contains the serine protease in an appropriate assay buffer, the test compound at various concentrations, and the fluorogenic substrate.
-
Incubation and Detection: The reaction is initiated by the addition of the substrate. The plate is incubated at 37°C, and the increase in fluorescence, corresponding to the cleavage of the substrate by the enzyme, is monitored over time using a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal. The percentage of inhibition for each concentration of the test compound is determined relative to a control without an inhibitor. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical signaling pathway of a GABAA receptor modulated by a derivative.
Experimental workflow for assessing cross-reactivity.
References
Benchmarking Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride: A Comparative Guide for Synthetic Intermediates
In the landscape of pharmaceutical synthesis, the efficiency and performance of synthetic intermediates are paramount to the successful and cost-effective production of active pharmaceutical ingredients (APIs). This guide provides a comprehensive performance benchmark of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride and its alternatives as synthetic intermediates, with a particular focus on their application in the synthesis of widely used drugs. The following sections present a detailed comparison of synthetic routes, experimental data, and process workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Performance Analysis: Synthesis of Tranexamic Acid
Tranexamic acid, an essential antifibrinolytic drug, serves as an excellent case study for comparing the performance of different synthetic intermediates and routes. While this compound is a key precursor for various pharmaceuticals, alternative starting materials and synthetic pathways are often employed for the production of tranexamic acid.[1] This section benchmarks the performance of different synthetic approaches to tranexamic acid, providing a clear comparison of their efficiencies.
Table 1: Performance Comparison of Synthetic Routes to Tranexamic Acid
| Parameter | Method A: From Dimethyl Terephthalate[1] | Method B: From Ethyl 4-oxocyclohexane-1-carboxylate | Method C: From 4-Methylbenzonitrile[1] |
| Starting Material | Dimethyl terephthalate | Ethyl 4-oxocyclohexane-1-carboxylate | 4-Methylbenzonitrile |
| Key Intermediate(s) | Methyl 4-(acetamidomethyl)benzoate | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | 4-Cyanobenzoic acid |
| Overall Yield | 59.2% | Not explicitly stated | 45.0% |
| Purity of Final Product | 99.6% | Pharma grade | Not explicitly stated |
| Number of Steps | Seven | Multiple steps described | Not explicitly stated |
| Key Reagents & Conditions | Ni/Al hydrogenation, acylation | NaCN, POCl3/Pyridine, Raney nickel, Pd-C hydrogenation | CrO3 oxidation, Raney Cobalt hydrogenation |
| Advantages | High purity, good overall yield, avoids toxic reagents like CrO3 and Cl2.[1] | Uses simple and commonly available reagents under mild conditions, avoiding toxic and costly reagents and high-pressure reactions. | A documented pathway for comparison. |
| Disadvantages | A multi-step synthesis. | The overall yield is not provided for direct comparison. | Involves the use of toxic reagents like CrO3.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating synthetic processes. The following are protocols for key experiments in the synthesis of tranexamic acid via different routes.
Method A: Synthesis of Tranexamic Acid from Dimethyl Terephthalate [1]
This novel seven-step route was designed to be direct and efficient, yielding high-purity tranexamic acid. A key step in this process is the one-pot hydrogenation and acylation to prepare the intermediate methyl 4-(acetamidomethyl)benzoate. This method successfully avoids the use of toxic reagents such as CrO3 and Cl2, which were utilized in previous methodologies. The overall yield of this process is reported to be 59.2% with a purity of 99.6%.
Method B: Synthesis of Tranexamic Acid from Ethyl 4-oxocyclohexane-1-carboxylate
This synthetic route begins with the conversion of ethyl 4-oxocyclohexane-1-carboxylate to its cyanohydrin using sodium cyanide. Subsequent dehydration with POCl3/Pyridine yields ethyl 4-cyanocyclohex-3-ene-1-carboxylate. This intermediate is then saponified to the corresponding acid. Reductive amination over Raney nickel, followed by catalytic hydrogenation over wet 10% Pd-C, produces an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids. The final pure tranexamic acid is obtained through recrystallization. This process is highlighted for its use of simple, readily available reagents and mild reaction conditions.
Synthesis of Tranexamic Acid Ester Derivatives [2]
For applications requiring modified physicochemical properties, such as enhanced skin delivery, ester derivatives of tranexamic acid can be synthesized. In a typical procedure, 3.14 g of tranexamic acid is dissolved in 150 mL of dichloromethane in a three-neck round-bottom flask, and the solution is cooled in an ice bath. Thionyl chloride (2.04 mL) is added dropwise, and the mixture is stirred at 25 °C for 12 hours to form the acyl chloride intermediate. Subsequently, either n-butanol (2.75 mL) or n-octanol (4.71 mL) is added, and the reaction proceeds for another 24 hours. The solvent is removed under vacuum, and the resulting white solid is purified by washing with cold methyl tert-butyl ether, filtered, and vacuum dried. This process yields the butyl and octyl esters of tranexamic acid at 92.33% and 89.62%, respectively.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the described synthetic routes, providing a clear visual comparison of the processes.
References
A Comprehensive Guide to Comparing the Stability of Pharmaceutical Salts: A Focus on Ethyl 2-(4-(aminomethyl)phenyl)acetate Salts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug candidate's bioavailability, stability, and manufacturability. This guide provides a framework for the objective comparison of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride with other potential salt forms. While direct comparative experimental data for this specific compound is not publicly available, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough stability assessment.
The Importance of Salt Selection for Drug Stability
The choice of a salt form can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API).[1][2][3] An optimal salt should exhibit favorable characteristics such as high aqueous solubility, appropriate dissolution rate, good crystallinity, low hygroscopicity, and chemical stability.[2][3][4] The hydrochloride salt is a common choice, but evaluating other salt forms is crucial to identify the most robust candidate for further development. A comprehensive salt screening and selection process can mitigate future challenges related to formulation, manufacturing, and product shelf-life.[1][5]
Comparative Stability Data: A Template for Analysis
To facilitate a direct comparison of different salt forms of Ethyl 2-(4-(aminomethyl)phenyl)acetate, all quantitative data should be summarized in a structured format. The following table provides a template for presenting key stability-indicating parameters. Researchers can populate this table with their experimental findings.
| Property | Hydrochloride Salt | Alternative Salt 1 (e.g., Mesylate) | Alternative Salt 2 (e.g., Tosylate) | Alternative Salt 3 (e.g., Sulfate) |
| Physicochemical Properties | ||||
| Molecular Weight | ||||
| Melting Point (°C) | ||||
| Aqueous Solubility (mg/mL at 25°C) | ||||
| pKa | ||||
| Hygroscopicity | ||||
| Water Uptake at 80% RH (%) | ||||
| Classification (e.g., Non-hygroscopic, Deliquescent) | ||||
| Solid-State Stability (Accelerated Conditions: 40°C/75% RH) | ||||
| Appearance Change (e.g., after 3 months) | ||||
| Assay (%) (e.g., after 3 months) | ||||
| Total Impurities (%) (e.g., after 3 months) | ||||
| Forced Degradation Studies (% Degradation) | ||||
| Acidic (e.g., 0.1 N HCl, 60°C, 24h) | ||||
| Basic (e.g., 0.1 N NaOH, 60°C, 24h) | ||||
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | ||||
| Thermal (e.g., 80°C, 48h) | ||||
| Photolytic (ICH Q1B) |
Experimental Protocols
Detailed and consistent methodologies are paramount for generating reliable and comparable data. The following are standard protocols for key stability-indicating experiments.
Hygroscopicity Testing
Objective: To assess the tendency of the salt to absorb moisture from the atmosphere.
Methodology:
-
Accurately weigh approximately 10-20 mg of the salt into a tared sample pan suitable for a dynamic vapor sorption (DVS) analyzer.
-
Dry the sample under a stream of dry nitrogen at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% over 10 minutes).
-
Increase the relative humidity (RH) in a stepwise manner from 0% to 90% in 10% increments, allowing the sample to equilibrate at each step.
-
Decrease the RH in the same stepwise manner back to 0%.
-
Record the change in mass at each RH step.
-
Classify the hygroscopicity based on the percentage of water uptake at a specified RH (e.g., 80% RH) according to pharmacopeial standards.[6][]
Accelerated Stability Studies
Objective: To predict the long-term stability of the salt by subjecting it to elevated temperature and humidity conditions.
Methodology:
-
Place a sufficient quantity of each salt form in a suitable, sealed container (e.g., glass vials).
-
Store the containers in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.[8][9][10]
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for appearance, assay, and degradation products using a validated stability-indicating HPLC method.[9][11]
-
Compare the results to the initial sample (time 0).
Forced Degradation Studies (Stress Testing)
Objective: To identify potential degradation pathways and demonstrate the specificity of the analytical methods.[12][13][14]
Methodology:
-
Acid Hydrolysis: Dissolve the salt in 0.1 N HCl and heat at 60°C for a specified period (e.g., 24 hours).[15]
-
Base Hydrolysis: Dissolve the salt in 0.1 N NaOH and heat at 60°C for a specified period (e.g., 24 hours).[15]
-
Oxidation: Dissolve the salt in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).[15]
-
Thermal Degradation: Expose the solid salt to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).[13]
-
Photostability: Expose the solid salt to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]
-
For all conditions, analyze the stressed samples by a suitable stability-indicating method (e.g., HPLC-UV/MS) and compare the chromatograms to that of an unstressed sample to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[14]
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for pharmaceutical salt stability assessment.
Caption: Key factors influencing the stability of pharmaceutical salts.
Potential Signaling Pathway Involvement
Ethyl 2-(4-(aminomethyl)phenyl)acetate contains a structural motif similar to that of amino acids, suggesting it might interact with amino acid transporters. These transporters are crucial for cellular metabolism and have been identified as potential targets in various diseases, including cancer.[16][17][18][19] The mTORC1 signaling pathway, a central regulator of cell growth, is highly dependent on amino acid availability and is often regulated by amino acid transporters.[16][20]
Caption: Potential mechanism via amino acid transporter modulation.
By following the outlined experimental protocols and utilizing the provided templates for data presentation and visualization, researchers can conduct a robust and objective comparison of the stability of this compound with other salt forms. This systematic approach will facilitate the selection of the optimal salt candidate with the most desirable properties for successful drug product development.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. www3.paho.org [www3.paho.org]
- 9. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. japsonline.com [japsonline.com]
- 12. veeprho.com [veeprho.com]
- 13. acdlabs.com [acdlabs.com]
- 14. q1scientific.com [q1scientific.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 18. Targeting emerging amino acid dependencies and transporters in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Minimizing Racemization in Amide Bond Formation with Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride
For researchers and professionals in drug development, ensuring stereochemical integrity during the synthesis of chiral molecules is paramount. When using achiral reagents like Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride as the amine component in a coupling reaction, the potential for racemization lies exclusively with the chiral carboxylic acid partner, typically an N-protected amino acid. This guide provides an objective comparison of common peptide coupling reagents and their potential to induce racemization, supported by experimental data, to aid in the selection of optimal reaction conditions.
The primary mechanism for racemization in peptide coupling is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate from the activated N-protected amino acid.[1][2] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. The rate of amide bond formation versus the rate of oxazolone formation and subsequent enolization is the critical factor determining the level of epimerization in the final product.[1]
Quantitative Comparison of Coupling Reagents
The choice of coupling reagent is one of the most significant factors influencing the extent of racemization. Modern uronium/aminium and phosphonium salt reagents are designed to promote rapid amide bond formation, thereby minimizing the lifetime of the activated intermediate and suppressing racemization. The following table summarizes representative data on the percentage of D-isomer (epimer) formed during the coupling of a model peptide, providing a quantitative comparison of various reagents.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Key Observations |
| HBTU | 1.5 - 6.0% | A widely used but moderately racemizing reagent.[2] |
| HATU | 0.5 - 2.0% | Generally shows lower racemization than HBTU due to the rate-enhancing effect of the 7-aza-benzotriazole core.[1][2] |
| HCTU | 1.0 - 4.0% | Performance is generally comparable to or slightly worse than HATU in terms of racemization.[2] |
| PyBOP | 1.0 - 3.5% | A phosphonium salt reagent known for good racemization suppression.[2][3] |
| COMU | < 1.0% | A third-generation uronium reagent that consistently demonstrates very low levels of racemization due to its high reactivity and the incorporation of OxymaPure.[1][2] |
| DIC/HOBt | 0.5 - 2.5% | The classic carbodiimide method, when paired with an additive like HOBt, remains a reliable and cost-effective option for minimizing racemization.[1][2] |
| DIC (alone) | > 10% | Use of carbodiimides without racemization-suppressing additives leads to significant epimerization and is not recommended for chiral amino acids.[1] |
Note: The data presented is a synthesis of typical results from comparative studies using model peptides known to be prone to racemization.[1][2] Actual racemization levels can vary depending on the specific amino acid, steric hindrance, solvent, base, and temperature.
Factors Influencing Racemization
The following diagram illustrates the key factors that control the extent of racemization during the critical activation and coupling steps.
Caption: Key factors influencing the competition between desired peptide formation and racemization.
Experimental Protocols
Accurate assessment of racemization requires a standardized experimental protocol. The following method describes a typical procedure for comparing the racemization potential of different coupling reagents using a model reaction, followed by analysis with chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Comparative Racemization Assay
This protocol is designed to quantify the level of D-isomer formation when coupling an N-protected amino acid to an amine, such as this compound.
1. Materials:
-
N-Fmoc-L-Phenylalanine (or another suitable chiral N-protected amino acid)
-
This compound
-
Coupling Reagents to be tested (e.g., HATU, HBTU, COMU, DIC)
-
Additives (e.g., HOBt, OxymaPure)
-
Bases: N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
HPLC grade solvents for analysis (e.g., acetonitrile, water, isopropanol)
-
Trifluoroacetic acid (TFA) for HPLC mobile phase
-
Chiral HPLC column (e.g., Chirobiotic T, Daicel Chiralpak IC)[4]
2. Standard Coupling Procedure (Example using HATU): a. In a clean, dry vial, dissolve N-Fmoc-L-Phenylalanine (1.0 equiv.) and HATU (1.0 equiv.) in anhydrous DMF. b. In a separate vial, dissolve this compound (1.0 equiv.) in DMF and add DIPEA (2.0 equiv.). c. Add the activated amino acid solution from step (a) to the amine solution from step (b). d. Stir the reaction at room temperature for a set time (e.g., 2 hours). e. Quench the reaction with water and extract the product with ethyl acetate. f. Wash the organic layer with dilute acid, then brine, dry over sodium sulfate, and evaporate the solvent.
3. Repetition with Other Reagents:
-
Repeat the coupling procedure (step 2) for each coupling reagent to be tested, keeping all other parameters (equivalents, concentration, temperature, time) constant.
-
For DIC/HOBt, pre-activate the amino acid with DIC and HOBt for 5 minutes before adding the amine solution.
4. Sample Preparation for HPLC Analysis: a. Remove the Fmoc protecting group from the crude dipeptide product by treating with a solution of 20% piperidine in DMF. b. After completion, evaporate the piperidine and DMF. c. Dissolve the residue in the HPLC mobile phase.
5. Chiral HPLC Analysis: a. Column: Use a suitable chiral stationary phase column. b. Mobile Phase: An isocratic or gradient mixture of solvents, typically containing hexane/isopropanol or an aqueous buffer with acetonitrile, often with an acidic modifier like TFA.[5] c. Detection: UV detector set to an appropriate wavelength (e.g., 214 nm or 254 nm). d. Analysis: Inject the prepared sample. The L-L and D-L diastereomers of the dipeptide will have different retention times, allowing for their separation and quantification.[5][6] e. Quantification: Integrate the peak areas for the two diastereomers. The percentage of racemization (% D-isomer) is calculated as: [Area(D-L) / (Area(D-L) + Area(L-L))] * 100.
Workflow for Minimizing Racemization
The following diagram provides a logical workflow for selecting a coupling strategy to minimize racemization when working with this compound.
Caption: A decision workflow for selecting a racemization-suppressing coupling strategy.
Conclusion and Recommendations
When performing amide coupling reactions with the achiral amine this compound, the preservation of stereochemical integrity depends entirely on preventing the racemization of the activated carboxylic acid component.
-
For Routine Couplings: The use of HATU or the classic DIC/HOBt combination provides a robust and effective method for minimizing racemization with most amino acids.[1][2]
-
For Racemization-Prone Amino Acids: For amino acids that are particularly susceptible to racemization, such as histidine and cysteine, or for fragment condensations, employing a high-efficiency, third-generation coupling reagent like COMU is highly recommended.[2][3] COMU's high reactivity often leads to faster reaction times and exceptionally low levels of epimerization.[2]
-
Process Optimization: Regardless of the reagent chosen, racemization can be further minimized by using sterically hindered or weaker bases (e.g., DIPEA, NMM), maintaining low reaction temperatures (0 °C), and ensuring the shortest possible reaction time.
By carefully selecting the coupling reagent and optimizing reaction conditions based on the principles and data outlined in this guide, researchers can confidently perform reactions with this compound while ensuring the stereochemical purity of their final products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. posters.unh.edu [posters.unh.edu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures in a well-ventilated area, preferably within a fume hood. All personnel must be equipped with the necessary Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) |
| Eye Protection | Chemical splash goggles or a face shield |
| Protective Clothing | A fully buttoned laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large spills. |
Disposal Plan and Operational Steps
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible materials can lead to dangerous reactions. Store the waste container away from strong oxidizing agents, strong bases, and other incompatible chemicals.
Step 2: In-Lab Handling and Temporary Storage
-
Containment: Collect all materials contaminated with this compound, including pipette tips, contaminated wipes, and weighing papers, in the designated hazardous waste container.
-
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Carefully sweep up the absorbed material and place it in the labeled hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.
-
-
Storage: Keep the waste container tightly sealed and store it in a cool, dry, and well-ventilated secondary containment area, designated for hazardous waste.
Step 3: Professional Disposal
-
Contact EHS: Arrange for the pickup of the hazardous waste through your institution's EHS department. They will coordinate with a licensed chemical waste disposal company.
-
Documentation: Provide the EHS representative with a complete and accurate description of the waste, including its composition and volume.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the recommendations of your EHS department. The absence of a complete Safety Data Sheet for a chemical necessitates a cautious approach, prioritizing professional hazardous waste management services.
Personal protective equipment for handling Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS No. 17841-69-9) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
A thorough risk assessment for the specific procedures being undertaken should always be conducted to determine the appropriate level of PPE required.[3][4][5]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant[3] | Protects against splashes and airborne particles. |
| Face Shield | To be worn in addition to safety glasses or goggles | Recommended when there is a significant risk of splashing, such as during bulk handling or reaction quenching.[3][4] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable minimum.[3][6][7] | Protects skin from direct contact with the chemical. The choice of glove material should be based on the specific solvent being used.[7] |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length | Protects skin and personal clothing from spills and contamination.[6][7] |
| Closed-toe Shoes | Sturdy, non-absorbent material | Protects feet from spills and falling objects.[4][6] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient.[4][8] | Prevents inhalation of airborne particles. |
Safe Handling Procedures
Proper handling techniques are essential to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[9]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before starting work.
-
-
Weighing and Transferring:
-
Dissolving:
-
When dissolving the compound, add the solid to the solvent slowly while stirring.
-
If the process generates heat, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands with soap and water after removing gloves.[9]
-
Caption: Workflow for the safe handling of the specified chemical.
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Neutralization (for acidic waste):
-
If the resulting waste solution is acidic due to the hydrochloride salt, it may need to be neutralized before disposal.
-
Slowly add a weak base (e.g., sodium bicarbonate) and monitor the pH until it is neutral (pH 6-8).[11] This should be done in a fume hood with appropriate PPE.
-
-
Final Disposal:
Caption: Decision workflow for the disposal of chemical waste.
References
- 1. Page loading... [guidechem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. fishersci.ie [fishersci.ie]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. laballey.com [laballey.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
